Tri-O-tolylphosphine oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bis(2-methylphenyl)phosphoryl-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21OP/c1-16-10-4-7-13-19(16)23(22,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSVITFVAXDZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30316121 | |
| Record name | Tri-O-tolylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6163-63-9 | |
| Record name | Tri-O-tolylphosphine oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tri-O-tolylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Tri-o-tolylphosphine Oxide for Pharmaceutical Research
Abstract
Tri-o-tolylphosphine oxide is an organophosphorus compound of increasing interest within the pharmaceutical and materials science sectors. Its sterically hindered and polar nature makes it a valuable moiety in medicinal chemistry for enhancing the physicochemical properties of drug candidates.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. The narrative emphasizes the causal relationships behind experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Rationale for this compound in Modern Drug Discovery
While organophosphorus compounds like phosphonates and phosphoramides are well-established in pharmaceuticals, phosphine oxides have been historically underutilized, often viewed as unwanted byproducts of common organic reactions.[3] However, the landscape began to shift significantly with the FDA approval of Brigatinib in 2017, an anticancer agent featuring a dimethylphosphine oxide group.[2][3] This milestone highlighted the potential of the phosphine oxide moiety as a critical component in drug design.
The phosphine oxide group offers a unique combination of properties highly desirable in medicinal chemistry:
-
Potent Hydrogen Bond Acceptor: The P=O bond is a strong hydrogen bond acceptor, enabling potent interactions with biological targets.[2]
-
Enhanced Solubility and Polarity: Incorporating a phosphine oxide group can dramatically increase the aqueous solubility and polarity of a molecule, which is often a challenge in drug development.[1][2]
-
Improved Metabolic Stability: The increased polarity of phosphine oxide analogs often leads to greater metabolic stability, resulting in a longer half-life in human liver microsomes.[2]
-
Structural Versatility: The tetrahedral phosphorus center allows for three-dimensional diversification, providing vectors for fine-tuning molecular shape and properties.[2]
This compound, with its bulky ortho-tolyl groups, introduces significant steric hindrance around the polar phosphine oxide core. This steric shielding can influence the molecule's conformational preferences and its interactions with metabolic enzymes, offering a unique tool for modulating drug-like properties. This guide presents a reliable and scalable two-step synthesis for this valuable compound.
Synthetic Strategy: A Two-Step Approach
The most efficient and cost-effective laboratory synthesis of this compound involves a two-step process:
-
Synthesis of the Precursor: Preparation of tri-o-tolylphosphine via a Grignard reaction.
-
Controlled Oxidation: Conversion of the synthesized tri-o-tolylphosphine to the final phosphine oxide product.
This approach is favored over alternatives, such as the reduction of the phosphine oxide, due to the ready availability and lower cost of the starting materials.[4][5]
Logical Flow of the Synthesis
Caption: Overall synthetic workflow from starting materials to the final product.
Experimental Protocols
PART 1: Synthesis of Tri-o-tolylphosphine
This procedure is adapted from established Grignard reaction protocols for synthesizing triarylphosphines.[5] The Grignard reaction is notoriously sensitive to moisture; therefore, all glassware must be oven-dried, and anhydrous solvents must be used.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Magnesium Turnings | 24.31 | 3.11 g | 0.128 | 3.5 |
| 2-Bromotoluene | 171.04 | 20.0 g | 0.117 | 3.2 |
| Phosphorus Trichloride | 137.33 | 5.01 g | 0.0365 | 1.0 |
| Anhydrous THF | - | 180 mL | - | - |
| Iodine | 253.81 | 1 crystal | - | Catalyst |
| Saturated NH4Cl (aq) | - | As needed | - | - |
| Diethyl Ether | - | 300 mL | - | - |
| Anhydrous MgSO4 | - | As needed | - | - |
| Ethanol | - | As needed | - | - |
Step-by-Step Protocol:
-
Initiation of Grignard Reagent: To a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (3.11 g). Add a single crystal of iodine and a small volume (approx. 1 mL) of 2-bromotoluene to 50 mL of anhydrous THF in the flask.
-
Causality Check: The iodine acts as an initiator by reacting with the magnesium surface to expose fresh, reactive metal. Gentle heating may be required to start the reaction, which is indicated by the disappearance of the iodine color and bubble formation.
-
Formation of Grignard Reagent: Once initiated, add the remaining 2-bromotoluene (19 g) dissolved in 100 mL of anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 2 hours. The solution should turn dark, indicating the formation of the Grignard reagent.
-
Reaction with PCl3: Cool the reaction mixture to 0°C using an ice bath. Add a solution of phosphorus trichloride (5.01 g) in 30 mL of anhydrous THF dropwise. This reaction is exothermic; maintain the temperature at 0°C to prevent side reactions.
-
Reaction Completion: After the addition is complete, remove the ice bath and reflux the mixture for 18 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield a white solid.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure tri-o-tolylphosphine as a white crystalline solid. The expected yield is approximately 60-65%.[5]
PART 2: Oxidation to this compound
Tri-o-tolylphosphine is air-sensitive and will slowly oxidize upon exposure to air.[4][6] For a controlled and rapid conversion, an oxidizing agent such as hydrogen peroxide is highly effective.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (Example) | Moles | Equivalents |
| Tri-o-tolylphosphine | 304.37 | 6.0 g | 0.0197 | 1.0 |
| Acetone | - | 100 mL | - | - |
| Hydrogen Peroxide (30% aq) | 34.01 | 2.2 mL | ~0.0217 | 1.1 |
| Sodium Sulfite (aq) | - | As needed | - | - |
| Dichloromethane | - | 150 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Na2SO4 | - | As needed | - | - |
Step-by-Step Protocol:
-
Dissolution: Dissolve the tri-o-tolylphosphine (6.0 g) in 100 mL of acetone in a 250 mL round-bottom flask.
-
Oxidation: Cool the solution to 0°C in an ice bath. Add 30% hydrogen peroxide (2.2 mL) dropwise with stirring. After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Causality Check: The use of a slight excess of H2O2 ensures complete conversion of the phosphine. The reaction is typically clean and proceeds to high yield.
-
Quenching: Quench any unreacted peroxide by adding a saturated aqueous solution of sodium sulfite until a test with peroxide indicator strips is negative.
-
Solvent Removal: Remove the acetone under reduced pressure.
-
Extraction: To the remaining aqueous residue, add 100 mL of dichloromethane. Transfer to a separatory funnel, wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound as a white solid.
Purification of this compound
Purification is critical to remove any unreacted starting material or byproducts. While chromatographic methods exist, recrystallization is a highly effective and scalable technique. An alternative method involving acid-base extraction can also be employed for high-purity material.[7]
Method A: Recrystallization
-
Solvent Selection: A mixed solvent system, such as ethyl acetate/hexanes, is effective.
-
Procedure: Dissolve the crude this compound in a minimum amount of hot ethyl acetate. Slowly add hexanes until the solution becomes turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to maximize crystal formation.
-
Isolation: Collect the white crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Method B: Purification via Acid Salt Formation
This method leverages the basicity of the phosphine oxide oxygen to form a salt, which can be separated from non-basic impurities.
-
Salt Formation: Dissolve the crude product in a suitable organic solvent like chlorobenzene. Add an equimolar amount of an acid, such as oxalic acid or sulfuric acid, and stir.[7] The phosphine oxide-acid adduct will often precipitate.
-
Isolation: Filter the precipitated salt and wash with fresh solvent.
-
Liberation of Phosphine Oxide: Suspend the salt in a biphasic mixture of an organic solvent (e.g., chlorobenzene or dichloromethane) and an aqueous base solution (e.g., saturated sodium bicarbonate).[7][8]
-
Extraction and Isolation: Stir until the solid dissolves. Separate the organic layer, wash with water, dry over an anhydrous salt, and concentrate under reduced pressure to yield the purified this compound.
Purification Workflow Diagram
Caption: Alternative purification strategies for this compound.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: Compare with literature values.
-
NMR Spectroscopy:
-
¹H NMR: Expect characteristic signals for the aromatic protons and the methyl protons.
-
¹³C NMR: Confirm the number of unique carbon environments.
-
³¹P NMR: This is the most definitive technique. This compound will show a characteristic singlet in the phosphine oxide region of the spectrum.
-
-
Mass Spectrometry: Confirm the molecular weight of the compound (C₂₁H₂₁OP, MW: 320.37 g/mol ).
Conclusion
This guide outlines a robust and reproducible two-step synthesis of this compound, a compound of growing importance in pharmaceutical research. By starting with the Grignard-mediated synthesis of tri-o-tolylphosphine followed by a controlled oxidation, researchers can access this valuable material in high yield and purity. The detailed protocols and the rationale behind key experimental steps are provided to empower scientists to confidently produce and purify this compound, facilitating its application in the development of next-generation therapeutics. The strategic incorporation of sterically demanding phosphine oxides like this compound into drug candidates represents a promising avenue for modulating physicochemical and pharmacological properties.
References
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Spectroscopic Identification of Tri-n-octylphosphine Oxide (TOPO) Impurities and Elucidation of Their Roles in Cadmium Selenide Quantum-Wire Growth. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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Phosphine oxides from a medicinal chemist's perspective. (n.d.). American Chemical Society. Retrieved January 20, 2026, from [Link]
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Finkbeiner, P., et al. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081-7107. [Link]
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Rassukana, Y., et al. (2025, November 5). Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application. ChemRxiv. [Link]
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Structure-Based Design and Development of Phosphine Oxides as a Novel Chemotype for Antibiotics that Dysregulate Bacterial ClpP Proteases | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask.... (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]
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PURIFICATION OF TRI-n-OCTYL PHOSPHINE OXIDE BY EXTRACTION AND PRECIPITATION.... (n.d.). Retrieved January 20, 2026, from [Link]
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Supporting Information Simple Unprecedented Conversion of Phosphine Oxides and Sulfides to Phosphine Boranes using Sodium Borohydride. (n.d.). Retrieved January 20, 2026, from [Link]
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Tris(o-tolyl)phosphine - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?. (2021, August 4). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC - NIH. (2022, July 1). Retrieved January 20, 2026, from [Link]
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Synthesis of secondary phosphine oxides by substitution at phosphorus by Grignard reagents | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Tri(O-Tolyl)Phosphine - ChemBK. (2024, April 9). Retrieved January 20, 2026, from [Link]
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An In-Depth Technical Guide to Tri-o-tolylphosphine oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-o-tolylphosphine oxide (TOTPO) is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three ortho-tolyl groups. While its precursor, tri-o-tolylphosphine, is well-regarded in catalysis as a bulky electron-rich ligand, TOTPO is increasingly recognized for its own unique properties and applications. As a stable phosphine oxide, it often appears as a byproduct in reactions utilizing its phosphine counterpart. However, its inherent stability, polarity, and coordination chemistry are paving the way for its direct use in materials science and as a specialized reagent in organic synthesis. This guide provides a comprehensive technical overview of its synthesis, properties, applications, and safety protocols, grounded in authoritative scientific data.
Core Chemical Identifiers and Properties
A precise understanding of a compound begins with its fundamental identifiers and physical characteristics. These data are critical for experimental design, analytical characterization, and regulatory compliance.
| Property | Value | Reference(s) |
| CAS Number | 6163-63-9 | [1][2] |
| Molecular Formula | C₂₁H₂₁OP | [2] |
| Molecular Weight | 320.37 g/mol | [1] |
| IUPAC Name | Tris(2-methylphenyl)phosphine oxide | [1] |
| Appearance | White to light yellow crystalline powder | [3] |
| Storage Temperature | 2-8°C, Refrigerator | [1][2] |
Spectral Data Overview
Spectroscopic data is essential for the unambiguous identification and quality control of TOTPO. While a complete, publicly available dataset is sparse, data from closely related analogues and derivatives provide valuable insights. A recent study on the hydrogen peroxide adduct of TOTPO provides key spectroscopic information.[4]
| Spectrum | Key Data Points | Source |
| ³¹P NMR | The phosphorus chemical shift is highly sensitive to its chemical environment. For the H₂O₂ adduct, the signal is in accordance with strong hydrogen bonding.[4] Studies of analogous phosphine oxides show that H-bonding to the P=O group induces a downfield shift, which can be used to measure binding strength.[5] | [4] |
| ¹H NMR | Spectral data for the related o-tolylphenylphosphine oxide shows aromatic protons (Ar) in the range of δ = 7.21-7.75 ppm and the methyl protons (ArCH₃) as a singlet at δ = 2.35 ppm.[6] Similar regions would be expected for TOTPO. | [6] |
| ¹³C NMR | Data for o-tolylphenylphosphine oxide shows aromatic carbons from δ = 126.0-141.4 ppm and the methyl carbon at δ = 20.2 ppm.[6] | [6] |
| Infrared (IR) | The IR spectrum for the H₂O₂ adduct is consistent with strong hydrogen bonding.[4] The key feature for any phosphine oxide is the strong P=O stretching vibration. | [4] |
Synthesis and Mechanism
The primary route to this compound is through the oxidation of its corresponding phosphine, tri(o-tolyl)phosphine (CAS: 6163-58-2). This transformation is a common and often unavoidable reaction when the phosphine is used in aerobic conditions or in the presence of oxidants.[7] Conversely, the phosphine can be generated by the reduction of the oxide.[3][7]
Workflow: Two-Stage Synthesis of this compound
Caption: Figure 1. Two-stage synthesis of TOTPO.
Experimental Protocol: Synthesis of Tri-o-tolylphosphine
This protocol is adapted from established Grignard reaction procedures for synthesizing triarylphosphines.[7]
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (3.5 equiv.). Prepare a solution of 2-bromotoluene (3.2 equiv.) in anhydrous tetrahydrofuran (THF).
-
Initiation: Add a small portion of the 2-bromotoluene solution and an iodine crystal to the magnesium turnings. Gently heat the mixture until initiation of the Grignard reaction is observed (e.g., color change, gentle reflux).
-
Addition: Once initiated, add the remaining 2-bromotoluene solution dropwise to maintain a steady reflux. After the addition is complete, continue to reflux for 2 hours to ensure full formation of o-tolylmagnesium bromide.
-
Phosphine Formation: Cool the reaction mixture to 0°C. Add a solution of phosphorus trichloride (PCl₃) (1 equiv.) in anhydrous THF dropwise.
-
Reaction Completion: After the addition, allow the mixture to warm to room temperature and then reflux for 18 hours.
-
Workup and Purification: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ether, dry the combined organic layers over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from ethanol to yield pure tri-o-tolylphosphine.
Experimental Protocol: Oxidation to this compound
This protocol is based on a general method for the synthesis of triarylphosphine oxide-hydrogen peroxide adducts, which yields the phosphine oxide upon decomposition.[4]
-
Dissolution: Dissolve the synthesized tri-o-tolylphosphine in dichloromethane (CH₂Cl₂).
-
Oxidation: Add a 35% aqueous solution of hydrogen peroxide (H₂O₂) to the phosphine solution. Stir vigorously to ensure mixing between the organic and aqueous phases.
-
Phase Separation: After the reaction is complete (monitorable by TLC or ³¹P NMR), separate the organic phase.
-
Isolation: Dry the organic phase over a suitable drying agent (e.g., Na₂SO₄), filter, and remove the solvent in vacuo to yield this compound. The product can be purified further by recrystallization if necessary.
Applications in Research and Development
While much of the literature focuses on the catalytic applications of tri-o-tolylphosphine[1][3][8], the resulting oxide is not merely a waste product. Its unique properties are being leveraged in several areas.
Stable Carrier for Oxidizing Agents
The P=O bond in TOTPO is highly polar and acts as an excellent hydrogen bond acceptor. This property has been exploited to form stable, solid adducts with hydrogen peroxide.[4] These adducts, such as (o-Tol₃PO·H₂O₂)₂, serve as safer, more soluble, and more easily handled alternatives to concentrated aqueous H₂O₂.[4] For researchers, this provides a crystalline source of H₂O₂ that can be dissolved in organic solvents for use in sensitive oxidation reactions, improving safety and reaction control.
Precursor for Advanced Materials
Phosphine oxides are utilized in the development of advanced materials. The preparation of phosphine oxide derivatives from tri-o-tolylphosphine is noted for applications in materials science and pharmaceuticals.[1] The thermal stability and defined structure of TOTPO make it a candidate for incorporation into polymer backbones or as a coordinating agent in the synthesis of nanomaterials, where it can influence particle size and surface properties.[9]
Reagent and Byproduct in Organic Synthesis
In many synthetic transformations, the conversion of a phosphine to its phosphine oxide provides the thermodynamic driving force for the reaction (e.g., Wittig, Staudinger, Appel reactions). While triphenylphosphine oxide is the most common byproduct, the principles extend to TOTPO. Recently, tri(o-tolyl)phosphine was used in a novel photoinduced hydrophosphination of alkynes to form alkenylphosphonium salts, a reaction that proceeds via a phosphorus radical mechanism.[10] The eventual fate of the phosphine in such catalytic cycles or as a reagent is often its oxidation to the highly stable TOTPO.
Safety and Handling
As with any laboratory chemical, proper handling of this compound and its precursors is paramount. The information below is synthesized from safety data sheets for the phosphine precursor and analogous compounds.
GHS Hazard Classification (Precursor: Tri-o-tolylphosphine)
-
Eye Irritation: Causes serious eye irritation (H319).[11]
-
Respiratory Irritation: May cause respiratory irritation (H335).[11]
-
Aquatic Hazard: May cause long-lasting harmful effects to aquatic life (H413).[9]
Handling and Personal Protective Equipment (PPE)
The workflow for handling both the phosphine precursor and the phosphine oxide product should be designed to minimize exposure.
Caption: Figure 2. Safety and handling workflow.
-
Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powder form to avoid inhalation.[12] Eyewash stations and safety showers must be readily accessible.[2]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][12]
Conclusion
This compound is more than an incidental byproduct of organophosphorus chemistry. Its intrinsic stability, polarity, and ability to form stable adducts make it a compound of interest for specialized applications, particularly as a safe and manageable carrier for reactive species like hydrogen peroxide. While its full potential in materials science and as a direct synthetic reagent is still being explored, the foundational knowledge of its synthesis, properties, and safe handling procedures provides a solid platform for future innovation. For researchers in drug development and organic synthesis, understanding the lifecycle of phosphine ligands—from their synthesis to their inevitable oxidation—is crucial for robust reaction design, troubleshooting, and the development of novel chemical entities.
References
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Simple Unprecedented Conversion of Phosphine Oxides and Sulfides to Phosphine Boranes using Sodium Borohydride. Supporting Information, The Royal Society of Chemistry. [Link]
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The Role of Tris(o-tolyl)phosphine in Modern Organic Synthesis and Catalysis. NINGBO INNO PHARMCHEM CO.,LTD. Article. [Link]
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Tri(o-tolyl)phosphine. Chongqing Chemdad Co., Ltd. [Link]
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Material Safety Data Sheet - Tri-O-Tolylphosphine. Cole-Parmer. [Link]
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Photoinduced Hydrophosphination of Terminal Alkynes with Tri(o-tolyl)phosphine: Synthesis of Alkenylphosphonium Salts. ACS Publications, Organic Letters. [Link]
-
Triethylphosphine oxide 31P NMR Chemical Shifts. SpectraBase. [Link]
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31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. RSC Publishing. [Link]
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Hydrogen Peroxide Adducts of Triarylphosphine Oxides. The Royal Society of Chemistry. [Link]
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An In-Depth Technical Guide to the Molecular Weight and Characterization of Tri-o-tolylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tri-o-tolylphosphine oxide, focusing on the critical importance of its molecular weight in research and development. As a compound frequently encountered as a byproduct or ligand in synthetic chemistry, particularly in pharmaceutical development, precise characterization is paramount. This document moves beyond a simple statement of its mass to detail the analytical methodologies required for its unambiguous identification and quantification, ensuring scientific integrity in experimental design and results.
Section 1: Core Molecular Properties of this compound
This compound is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three o-tolyl (2-methylphenyl) groups. This structure dictates its chemical behavior and analytical signatures.
The compound is identified by the CAS Number 6163-63-9.[1][2][3] Its molecular formula is C₂₁H₂₁OP.[1][4]
Chemical Structure
The spatial arrangement of the bulky o-tolyl groups around the phosphoryl center is a defining feature of the molecule, influencing its steric properties and reactivity.
Caption: 2D representation of this compound structure.
Molecular Weight: Average vs. Monoisotopic Mass
A critical distinction for analytical scientists is the difference between average molecular weight and monoisotopic mass.
-
Average Molecular Weight (Nominal Mass): This is calculated using the weighted average of the natural abundances of all stable isotopes of each element. It is the value used for bulk stoichiometric calculations.
-
Monoisotopic Mass (Exact Mass): This is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ³¹P). This value is fundamental in high-resolution mass spectrometry for determining elemental composition.
The table below summarizes these crucial quantitative data points.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁OP | [1][4] |
| CAS Number | 6163-63-9 | [1][2][4] |
| Average Molecular Weight | 320.36 g/mol | [1][3] |
| Monoisotopic (Exact) Mass | 320.133002 Da | [4] |
Section 2: The Imperative of Precise Molecular Weight Verification
In drug development and synthetic chemistry, this compound often arises from the oxidation of its parent phosphine, tri-o-tolylphosphine.[5][6] Tri-o-tolylphosphine is a common ligand in catalysis (e.g., Suzuki and Heck couplings) and a reagent in various reactions.[7][8] The presence of the oxide as an impurity can alter reaction kinetics, affect product purity, and complicate downstream processing.
Therefore, confirming the molecular weight serves two primary purposes:
-
Identity Confirmation: Positively identifying the compound in reaction mixtures or as a final product.
-
Purity Assessment: Quantifying it as a process-related impurity, which is a key regulatory requirement in pharmaceutical manufacturing.[9]
Section 3: Analytical Methodologies for Characterization
A multi-technique approach is required for the unambiguous characterization of this compound. No single method provides complete information; instead, they offer complementary data that, when combined, create a self-validating analytical system.
Mass Spectrometry (MS) for Molecular Ion Verification
Mass spectrometry is the primary technique for determining molecular weight.
Core Principle: The technique ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z), providing direct evidence of the molecular mass.
Experimental Protocol: Electrospray Ionization - Quadrupole MS (ESI-MS)
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). Dilute this stock solution 100-fold with the same solvent containing 0.1% formic acid to promote protonation.
-
Instrumentation: Set up an ESI-MS system in positive ion mode.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (optimize for minimal fragmentation)
-
Source Temperature: 120-150 °C
-
-
Data Acquisition: Scan a mass range from m/z 100 to 500.
-
Expected Result: The primary ion observed will be the protonated molecule, [M+H]⁺. Given the monoisotopic mass of 320.133 Da, the expected m/z value is 321.141 .
Trustworthiness Check: The observation of this specific m/z value provides strong evidence for the presence of the compound. For higher confidence, High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental formula. HRMS can measure m/z to within a few parts-per-million (ppm), distinguishing C₂₁H₂₂OP⁺ from other potential ions with the same nominal mass.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
While MS confirms the mass, NMR spectroscopy validates the specific isomeric structure. For a phosphine oxide, ³¹P NMR is exceptionally informative.
Core Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus dictates its resonance frequency, providing a detailed map of the molecular structure.
Experimental Protocol: ³¹P NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz for ¹H) equipped with a broadband probe.
-
Acquisition:
-
Acquire a proton-decoupled ³¹P spectrum.
-
Use 85% H₃PO₄ as an external reference (δ = 0.0 ppm).[10]
-
-
Expected Result: Triarylphosphine oxides typically exhibit a single resonance in the ³¹P NMR spectrum. The chemical shift (δ) is sensitive to the electronic and steric environment. While specific data for the o-tolyl isomer is less common in general databases, analogous triarylphosphine oxides like triphenylphosphine oxide resonate around +25 to +40 ppm. This distinct signal, appearing as a singlet, confirms the presence of a single phosphorus environment consistent with the target structure.
Expertise Insight: The choice of ³¹P NMR is crucial because it provides a direct and uncluttered window into the phosphorus center, unlike ¹H or ¹³C NMR which can be complex due to the aromatic signals. It serves as a rapid and definitive check for the P=O moiety.
Section 4: Integrated Characterization Workflow
For rigorous scientific validation, an integrated workflow is essential. This approach ensures that the identity and purity of this compound are confirmed with the highest degree of confidence.
Caption: A logical workflow for the definitive characterization of this compound.
Section 5: Safety and Handling
This compound, and its precursor tri-o-tolylphosphine, should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, lab coat, and chemical-resistant gloves.[11][12][13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[11][12] Minimize dust generation.[12]
-
Irritation: The parent phosphine is known to be irritating to the eyes, respiratory system, and skin.[12] Assume the oxide may have similar properties. In case of contact, flush the affected area with plenty of water.[12][13]
Always consult the most current Safety Data Sheet (SDS) for the specific compound before handling.[11][12][13][14]
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Tri-o-tolylphosphine Oxide: A Comprehensive Technical Guide for Researchers
Introduction: Beyond a Byproduct to a Molecule of Interest
Tri-o-tolylphosphine oxide (TOTPO) is an organophosphorus compound that often appears in the periphery of synthetic chemistry, primarily as the oxidized byproduct of its parent phosphine, tri-o-tolylphosphine (TOTP).[1] For decades, phosphine oxides were viewed as inconvenient byproducts of valuable reactions like the Wittig, Staudinger, and Mitsunobu, necessitating tedious removal from reaction mixtures.[2] However, a deeper understanding of the physicochemical properties and reactivity of molecules like TOTPO is revealing their potential and significance, not just as synthetic footprints, but as compounds with their own unique characteristics and applications. This is particularly relevant in the field of drug development, where understanding all components of a reaction matrix, including impurities and byproducts, is critical.[3]
This technical guide provides an in-depth exploration of the core physical and chemical properties of this compound, offering researchers, scientists, and drug development professionals a consolidated resource. We will delve into its structural and spectral characteristics, synthesis and reactivity, and its relevance in modern chemistry, moving beyond a simple datasheet to provide causal insights into its behavior.
Core Physicochemical Properties
The physical properties of this compound are foundational to its behavior in both reactive and non-reactive systems. While extensive experimental data for some properties of TOTPO are not widely published, we can infer much from its structure and from data on analogous compounds like triphenylphosphine oxide (TPPO).
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁OP | [3][4] |
| Molecular Weight | 320.37 g/mol | [4][5] |
| CAS Number | 6163-63-9 | [3] |
| Appearance | White to light yellow crystalline powder (inferred from tri(o-tolyl)phosphine) | [6] |
| Melting Point | Data not readily available. For comparison, the precursor, tri(o-tolyl)phosphine, melts at 123-125 °C.[7] Triphenylphosphine oxide melts at 154-158 °C.[2] | |
| Boiling Point | Data not readily available. | |
| Density | Data not readily available. | [8] |
| Solubility | Insoluble in water.[6] Soluble in polar organic solvents like chloroform and ethyl acetate.[6] Poorly soluble in non-polar solvents like hexane. This is analogous to triphenylphosphine oxide.[2][9] |
A Note on Causality: The introduction of the highly polar phosphine oxide bond (P=O) dramatically influences the physical properties of TOTPO compared to its parent phosphine. This bond increases the molecule's polarity, leading to a higher melting point and altered solubility profile. The insolubility in water is a consequence of the three bulky, hydrophobic tolyl groups, which dominate the molecule's interaction with aqueous media. Its solubility in polar organic solvents is driven by favorable dipole-dipole interactions with the P=O group.
Synthesis and Reactivity
The chemistry of this compound is intrinsically linked to its parent phosphine. The primary route to TOTPO is through the oxidation of tri-o-tolylphosphine, which can occur slowly in solution upon exposure to air.[1]
Synthesis of the Precursor: Tri-o-tolylphosphine
The synthesis of tri-o-tolylphosphine is most commonly achieved via a Grignard reaction, a robust method for forming carbon-phosphorus bonds.
Experimental Protocol: Grignard Synthesis of Tri-o-tolylphosphine [10]
-
Grignard Reagent Formation: To a flask containing magnesium turnings in anhydrous tetrahydrofuran (THF), a solution of 2-bromotoluene in THF is added slowly. Initiation of the reaction is often aided by gentle heating or the addition of an iodine crystal.
-
Phosphorylation: The freshly prepared Grignard reagent is then cooled and a solution of phosphorus trichloride (PCl₃) in THF is added dropwise. This step must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
-
Workup: After the reaction is complete, it is quenched with an aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, such as diethyl ether.
-
Purification: The extracted organic layers are dried and the solvent is removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to yield pure tri-o-tolylphosphine.
Logical Flow of Synthesis
Caption: Synthesis pathway of this compound.
Oxidation to this compound
The P(III) center in tri-o-tolylphosphine is readily oxidized to the P(V) state. This can occur through various methods, from simple exposure to atmospheric oxygen over time to more controlled oxidation using reagents like hydrogen peroxide.
Reduction of this compound
The regeneration of the phosphine from its oxide is a reaction of significant interest, particularly for recycling valuable phosphine ligands. This reduction is thermodynamically challenging due to the high strength of the P=O bond. However, several methods have been developed to achieve this transformation.
Experimental Protocol: Silane-Mediated Reduction
A common and effective method involves the use of silanes, such as trichlorosilane (HSiCl₃), often in the presence of a base.[11]
-
Reaction Setup: this compound is dissolved in an appropriate solvent, such as toluene, under an inert atmosphere.
-
Addition of Reagents: Trichlorosilane is added to the solution. A tertiary amine, like triethylamine, may be added to facilitate the reaction.
-
Reaction Conditions: The mixture is typically heated to drive the reaction to completion.
-
Workup and Purification: Upon completion, the reaction is carefully quenched. The phosphine product is then isolated and purified, often through crystallization or chromatography.
Reaction Pathways Overview
Caption: Oxidation and reduction cycle of Tri-o-tolylphosphine.
Spectroscopic and Structural Characterization
Spectroscopic techniques are indispensable for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of TOTPO is complex due to the presence of the three tolyl groups. The aromatic protons typically appear as a series of multiplets in the range of 7.0-8.0 ppm. The methyl protons give rise to a singlet at approximately 2.4 ppm.[12]
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons and the methyl carbons. The carbons of the phenyl rings will appear in the 125-145 ppm region, with the carbon directly attached to the phosphorus atom showing coupling (J-coupling). The methyl carbons will have a characteristic signal around 21 ppm.
-
³¹P NMR: Phosphorus-31 NMR is a particularly powerful tool for characterizing phosphine oxides. This compound is expected to exhibit a single resonance in a region characteristic for pentavalent phosphorus compounds, shifted downfield from its corresponding phosphine. For comparison, the ³¹P NMR chemical shift of o-tolylphenylphosphine oxide is around 21.6 ppm.[13] The chemical shift provides direct information about the electronic environment of the phosphorus nucleus.[14]
Infrared (IR) Spectroscopy
The IR spectrum of TOTPO is dominated by a very strong and characteristic absorption band corresponding to the P=O stretching vibration.[4] This band typically appears in the region of 1150-1200 cm⁻¹. The exact position can be influenced by the electronic nature of the substituents on the phosphorus atom. Other significant absorptions include those for the aromatic C-H and C=C stretching vibrations.[15][16]
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of this compound. The molecular ion peak (M⁺) would be observed at m/z = 320.13.[3] Fragmentation patterns can provide further structural information.[17][18]
Applications and Relevance in Drug Development
While the primary application of the tri-o-tolyl moiety in catalysis is through the phosphine ligand, the resulting oxide is of significant interest to the pharmaceutical industry.[19][20]
-
Process Impurity and Characterization: In syntheses that utilize tri-o-tolylphosphine as a ligand or reagent, the corresponding oxide is a common process-related impurity.[3] For drug development professionals, the thorough identification, characterization, and control of such impurities are mandated by regulatory agencies. Understanding the physical and spectroscopic properties of TOTPO is therefore crucial for developing analytical methods to detect and quantify it in active pharmaceutical ingredients (APIs).
-
Byproduct in Key Synthetic Reactions: As a byproduct of reactions like the Mitsunobu and Wittig, which are frequently employed in the synthesis of complex drug molecules, the removal of this compound can be a significant challenge in process chemistry and purification.[2] Its solubility profile dictates the choice of solvents for extraction and crystallization to ensure the purity of the final drug substance.[21]
-
Potential as a Ligand or Catalyst: While less common than their phosphine counterparts, phosphine oxides themselves can act as ligands for certain metal centers and have been explored in catalysis. The oxygen atom of the P=O group is a hard Lewis base and can coordinate to metal ions.
Safety and Handling
-
General Hazards: The precursor, tri-o-tolylphosphine, is classified as an irritant to the eyes, respiratory system, and skin.[22] It is reasonable to assume that the oxide will have similar irritant properties.
-
Handling Precautions: Use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential when handling this compound.[23] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[24]
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry place.[25]
-
Toxicity: The toxicological properties of this compound have not been thoroughly investigated.[23] As with any chemical with incomplete toxicity data, it should be handled with care to minimize exposure.
Conclusion
This compound is a molecule that warrants attention beyond its role as a mere byproduct. Its distinct physical properties, governed by the polar P=O bond and the steric bulk of the tolyl groups, dictate its behavior in chemical systems. For researchers in synthetic chemistry and drug development, a thorough understanding of its synthesis, reactivity, and spectroscopic signatures is essential for process optimization, impurity profiling, and purification. As the drive for more efficient and sustainable chemical processes continues, the ability to either avoid the formation of or efficiently recycle phosphine oxides like TOTPO will become increasingly important. This guide serves as a foundational resource to aid in these endeavors, providing both the established knowledge and highlighting the areas where further investigation is needed.
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An In-depth Technical Guide to the Solubility of Tri-o-tolylphosphine Oxide for Researchers and Drug Development Professionals
Introduction: The Emerging Significance of Tri-o-tolylphosphine Oxide in Advanced Chemical Synthesis
This compound (TOTPO), with the chemical formula C₂₁H₂₁OP, is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three ortho-tolyl groups.[1][2] While often encountered as a byproduct in reactions involving tri-o-tolylphosphine, such as in catalysis, its unique physicochemical properties are drawing increasing attention in the fields of medicinal chemistry and materials science.[3][4][5] Phosphine oxides as a class are recognized for their high polarity and their capacity to act as strong hydrogen bond acceptors.[6][7] These characteristics can be leveraged to enhance the aqueous solubility and metabolic stability of drug candidates, making the study of their fundamental properties, such as solubility, a critical endeavor for formulation scientists and process chemists.[6][7]
This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this guide synthesizes information from closely related analogs, outlines a robust experimental protocol for solubility determination, and discusses the implications of its solubility profile for practical applications.
Physicochemical Properties and Predicted Solubility Profile
The molecular structure of this compound, featuring a polar phosphine oxide group and bulky, nonpolar tolyl substituents, suggests a nuanced solubility behavior. The presence of the P=O bond introduces a significant dipole moment, predisposing the molecule to favorable interactions with polar solvents.
Qualitative Solubility Insights
Available data indicates that this compound is slightly soluble in polar organic solvents such as chloroform and methanol.[2] This is consistent with the general observation that its precursor, tri-o-tolylphosphine, is soluble in organic solvents like alcohols, chloroform, and ethyl acetate while being insoluble in water.[3][8][9]
For a more concrete, albeit analogous, reference, we can examine the solubility of triphenylphosphine oxide (TPPO), a structurally similar compound. TPPO is reported to be soluble in polar organic solvents.[5] Quantitative data for TPPO indicates a solubility of approximately 20 mg/mL in ethanol and around 3 mg/mL in DMSO and dimethylformamide (DMF).[7] It is sparingly soluble in aqueous buffers.[7] Given the structural similarities, it is reasonable to hypothesize that this compound will exhibit a comparable solubility pattern, though the additional methyl groups on the phenyl rings may introduce steric hindrance and slightly alter its solubility in certain solvents.
Factors Influencing Solubility
The solubility of this compound in a given solvent is governed by the interplay of several factors:
-
Polarity of the Solvent: Polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO) are expected to be effective at solvating the polar P=O group.
-
Temperature: The solubility of solid solutes in liquid solvents generally increases with temperature. This relationship is crucial for developing crystallization and purification protocols.
-
Crystalline Structure: The strength of the crystal lattice of this compound will influence the energy required to dissolve the solid, thereby affecting its solubility.
Quantitative Solubility Data of an Analogous Compound: Triphenylphosphine Oxide
To provide a practical reference for researchers, the following table summarizes the known quantitative solubility data for triphenylphosphine oxide (TPPO). This data can serve as a valuable starting point for solvent selection and experimental design for this compound.
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | ~20 |
| DMSO | ~3 |
| Dimethylformamide (DMF) | ~3 |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 |
This data is for Triphenylphosphine Oxide (TPPO) and is provided as a reference due to the lack of specific quantitative data for this compound.[7]
Experimental Protocol for Solubility Determination: The Gravimetric Method
The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound using the established gravimetric method.[10][11] This method is reliable, straightforward, and relies on the precise measurement of mass.
Causality Behind Experimental Choices
-
Equilibrium Time: Allowing the mixture to equilibrate for a sufficient duration is critical to ensure that the solution is truly saturated.
-
Temperature Control: Solubility is highly dependent on temperature. A constant temperature bath is essential for accurate and reproducible results.
-
Filtration: The use of a syringe filter removes any undissolved solid, ensuring that only the dissolved solute is weighed.
-
Solvent Evaporation: Complete removal of the solvent is necessary to accurately determine the mass of the dissolved solute. A vacuum oven is used to gently remove the solvent without decomposing the sample.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., methanol, ethanol, acetone, dichloromethane).
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Allow the mixtures to equilibrate for at least 24 hours to ensure saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe.
-
Attach a syringe filter (e.g., 0.22 µm PTFE) to the syringe and dispense the filtered solution into a pre-weighed vial.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the filtered solution.
-
Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound.
-
Once the solvent is completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the filtered solution.
-
Express the solubility in desired units, such as g/100 g of solvent or mg/mL.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Gravimetric method for solubility determination.
Applications and Implications in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The incorporation of phosphine oxide moieties into drug candidates is an emerging strategy to enhance their physicochemical properties.[7] Understanding the solubility of this compound is therefore relevant for:
-
Formulation Development: Knowledge of its solubility in various pharmaceutically acceptable solvents is essential for developing stable and effective drug formulations.
-
Process Chemistry: Solubility data is crucial for designing and optimizing crystallization processes for the purification of compounds containing the this compound group.
-
Predictive Modeling: Experimental solubility data for this compound can contribute to the development of computational models that predict the solubility of other complex organophosphorus compounds.
Conclusion
While quantitative solubility data for this compound is not yet widely available in the public domain, this guide provides a robust framework for researchers and drug development professionals to understand and experimentally determine its solubility. By leveraging data from analogous compounds and employing established methodologies like the gravimetric method, scientists can generate the necessary data to advance their research and development efforts. The unique properties of phosphine oxides, including their potential to enhance solubility, position them as a valuable functional group in modern medicinal chemistry. Further research into the fundamental properties of compounds like this compound will undoubtedly pave the way for new innovations in drug design and materials science.
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- 9. Tri(o-tolyl)phosphine | 6163-58-2 [chemicalbook.com]
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- 12. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Crystal Structure of Tri-o-tolylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The precise understanding of molecular architecture is a cornerstone of modern chemical and pharmaceutical sciences. In this context, the study of crystal structures through single-crystal X-ray diffraction provides unparalleled insight into the three-dimensional arrangement of atoms, influencing a compound's physical, chemical, and biological properties. This guide offers a comprehensive exploration of the crystal structure of tri-o-tolylphosphine oxide, a molecule of significant interest due to the prevalence of the phosphine oxide motif in various chemical applications, including catalysis, materials science, and as a structural component in pharmacologically active molecules. As a Senior Application Scientist, my objective is to present not just the data, but the scientific narrative behind the determination of this crystal structure, from synthesis to structural elucidation, thereby providing a robust resource for researchers in the field.
Introduction: The Significance of this compound
This compound ((o-tolyl)₃PO) is a tertiary phosphine oxide characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three o-tolyl groups. The steric bulk imparted by the ortho-methyl substituents on the phenyl rings significantly influences its molecular conformation and crystal packing. The phosphine oxide functional group is a potent hydrogen bond acceptor and can modulate properties such as solubility and lipophilicity, making it a relevant scaffold in medicinal chemistry. A detailed understanding of its solid-state structure is crucial for designing novel catalysts, functional materials, and therapeutic agents.
Synthesis and Crystallization: The Art of Growing Single Crystals
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choices made during these stages are paramount to the success of the X-ray diffraction experiment.
Synthesis of Tri-o-tolylphosphine
The precursor, tri-o-tolylphosphine, is not as commonly used as its triphenylphosphine counterpart, but its synthesis is straightforward. A reliable method involves a Grignard reaction, a classic and versatile C-C bond-forming reaction.
Experimental Protocol: Synthesis of Tri-o-tolylphosphine [1]
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (3.11 g, 128 mmol) are placed in anhydrous tetrahydrofuran (THF, 50 mL). A small crystal of iodine is added to activate the magnesium surface. A solution of 2-bromotoluene (20 g, 117 mmol) in anhydrous THF (100 mL) is added dropwise. The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours to ensure complete formation of the Grignard reagent, o-tolylmagnesium bromide.
-
Phosphine Synthesis: The Grignard solution is cooled to 0 °C in an ice bath. A solution of phosphorus trichloride (5.01 g, 36.5 mmol) in anhydrous THF (30 mL) is added dropwise, maintaining the temperature below 10 °C. The reaction is highly exothermic and the formation of a white precipitate is observed.
-
Reaction Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for 18 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether (3 x 100 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then recrystallized from ethanol to yield tri-o-tolylphosphine as a white crystalline solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. An inert atmosphere is crucial to prevent the formation of unwanted byproducts and to ensure a high yield of the desired product.
-
Anhydrous Solvents: The use of anhydrous THF is essential as any water present will react with the Grignard reagent, quenching it and reducing the yield.
-
Slow Addition and Temperature Control: The reaction of the Grignard reagent with phosphorus trichloride is highly exothermic. Slow addition and cooling are necessary to control the reaction rate and prevent the formation of side products.
-
Recrystallization: This final purification step is critical for removing any unreacted starting materials or byproducts, yielding a high-purity phosphine suitable for the subsequent oxidation step.
Oxidation to this compound and Crystallization
The conversion of the synthesized tri-o-tolylphosphine to its corresponding oxide is a facile oxidation reaction. The key to obtaining a high-quality crystal structure lies in the subsequent crystallization process.
Experimental Protocol: Oxidation and Crystallization
-
Oxidation: Tri-o-tolylphosphine (1.0 g, 3.28 mmol) is dissolved in a minimal amount of dichloromethane. A 30% aqueous solution of hydrogen peroxide (0.4 mL, 3.94 mmol) is added dropwise with stirring at room temperature. The reaction is exothermic and is typically complete within 30 minutes, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is diluted with dichloromethane and washed with water to remove excess hydrogen peroxide. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude this compound.
-
Crystallization: The crude product is dissolved in a minimal amount of a hot solvent in which it is moderately soluble, such as ethanol or a mixture of dichloromethane and hexane. The solution is then allowed to cool slowly to room temperature. Slow evaporation of the solvent over several days can also yield high-quality single crystals.
Causality Behind Experimental Choices:
-
Choice of Oxidant: Hydrogen peroxide is a clean and efficient oxidant for this transformation, with water being the only byproduct.
-
Controlled Crystallization: The slow cooling or slow evaporation method is employed to allow for the ordered arrangement of molecules into a crystal lattice, which is essential for obtaining crystals suitable for single-crystal X-ray diffraction. Rapid precipitation would lead to an amorphous or polycrystalline powder.
-
Solvent Selection: The choice of solvent for crystallization is critical. An ideal solvent is one in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature, allowing for the controlled growth of crystals upon cooling.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the precise arrangement of atoms in the crystal lattice.
Experimental Workflow for Crystal Structure Determination
Caption: Experimental workflow from synthesis to final crystal structure determination.
The Crystal Structure of this compound
The crystallographic data for this compound is available in the Crystallography Open Database (COD) under the entry number 7701778.
Crystallographic Data
| Parameter | Value |
| Formula | C₂₁H₂₁OP |
| Formula Weight | 320.36 |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a (Å) | 16.3200(1) |
| b (Å) | 8.7830(10) |
| c (Å) | 12.890(2) |
| α (°) | 90 |
| β (°) | 109.10(1) |
| γ (°) | 90 |
| **Volume (ų) ** | 1743.0(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.220 |
Data obtained from the Crystallography Open Database, entry 7701778.
Molecular Structure and Conformation
The molecular structure of this compound reveals a tetrahedral geometry around the central phosphorus atom. The three o-tolyl groups and the oxygen atom occupy the vertices of the tetrahedron. The P=O bond length is characteristic of a phosphorus-oxygen double bond.
Due to the steric hindrance imposed by the ortho-methyl groups, the three tolyl rings are twisted out of the plane defined by the P-C bonds. This propeller-like conformation is a key feature of the molecule and significantly influences its packing in the crystal lattice.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal is governed by a combination of van der Waals forces and potential weak C-H···O hydrogen bonds. The bulky o-tolyl groups prevent close packing of the molecules, leading to a relatively moderate crystal density. The specific arrangement of the molecules in the unit cell is dictated by the P 1 2₁/c 1 space group symmetry. A detailed analysis of the crystal packing can provide insights into the intermolecular interactions that stabilize the crystal lattice.
Applications in Drug Development and Materials Science
The detailed structural knowledge of this compound serves as a valuable template for the design of more complex molecules. In drug development, the phosphine oxide moiety can be incorporated into larger molecules to act as a hydrogen bond acceptor, potentially improving binding affinity to biological targets. Furthermore, the steric and electronic properties of the tolyl groups can be fine-tuned to optimize pharmacokinetic properties.
In materials science, triarylphosphine oxides are utilized as ligands for metal catalysts and as components of functional materials. The defined solid-state structure of this compound provides a basis for understanding and predicting the properties of polymers and coordination complexes derived from it.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of this compound, from its synthesis and crystallization to the detailed analysis of its molecular and crystal structure. By understanding the rationale behind the experimental procedures and the intricacies of the solid-state architecture, researchers can leverage this knowledge for the rational design of new molecules with tailored properties for applications in medicinal chemistry, catalysis, and materials science. The availability of crystallographic data in open-access databases like the COD is a testament to the collaborative nature of modern science and provides a foundation for future innovation.
References
Sources
Navigating the Synthesis Byproduct: A Technical Guide to the Safe Handling of Tri-o-tolylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Unseen Player in Your Reaction Flask
In the pursuit of novel therapeutics and complex molecular architectures, the focus often lies on the desired product. However, the byproducts of our chemical transformations demand equal, if not greater, scrutiny, particularly concerning laboratory safety. Tri-o-tolylphosphine oxide (TOTPO), a common byproduct in reactions utilizing tri-o-tolylphosphine as a ligand or reagent, is one such compound. While its presence might be ancillary to the synthetic goal, its safe handling and disposal are paramount to ensuring a secure research environment. This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for this compound, drawing upon data from related compounds to establish a robust framework for its management in the laboratory.
Compound Profile and Inferred Hazard Identification
Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C21H21OP | [1] |
| Appearance | White to pale yellow crystals or crystalline powder (inferred) | [2] |
| Solubility | Likely soluble in organic solvents, with low water solubility (inferred) | [3] |
Inferred Hazards:
Due to the lack of specific toxicological studies on this compound, its hazard profile is extrapolated from data on structurally similar compounds, such as tri-o-tolylphosphine and other phosphine oxides. The precautionary principle dictates that it should be handled as a substance with the potential for the following hazards:
-
Skin and Eye Irritation: Many phosphine compounds and their oxides are known to be irritants.[2][4] Direct contact with the skin or eyes may cause irritation.
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.[2][4]
-
Aquatic Toxicity: Some phosphine compounds are classified as hazardous to the aquatic environment with long-lasting effects.[5]
It is crucial to note that the toxicological properties of this compound have not been thoroughly investigated.[2][6] Therefore, it should be handled with the utmost care, assuming it may have uncharacterized hazardous properties.
The Hierarchy of Controls: A Proactive Approach to Safety
Effective laboratory safety relies on a multi-layered approach to hazard mitigation, known as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize risk.
Caption: Hierarchy of controls for managing exposure to this compound.
-
Elimination and Substitution: In the context of a reaction byproduct, elimination is not feasible. Substitution would involve redesigning the primary chemical reaction to avoid the formation of this compound, which may not always be practical.
-
Engineering Controls: This is the most critical layer of protection. All handling of this compound, particularly when it is a dry powder, should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[2]
-
Administrative Controls: Standard Operating Procedures (SOPs) for the safe handling and disposal of this compound must be established and strictly followed. All personnel handling the substance must receive documented training on these procedures.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and should never be used as the primary means of protection.
Personal Protective Equipment (PPE): Your Essential Barrier
Given the inferred hazards, the following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against dust particles and potential splashes.[5] |
| Skin Protection | Nitrile gloves and a flame-resistant lab coat. | To prevent skin contact.[5][6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be necessary if handling large quantities or if dust generation is unavoidable, even within a fume hood. | To prevent inhalation of airborne particles.[6] |
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is fundamental to mitigating the risks associated with this compound.
Handling:
-
Work in a designated area: All manipulations of this compound should be performed in a well-ventilated chemical fume hood.[2]
-
Avoid dust generation: Handle the solid material carefully to minimize the creation of dust.[2]
-
Use appropriate tools: Utilize spatulas and other tools that will not generate static electricity.
-
Grounding: For larger quantities, ensure that equipment is properly grounded to prevent static discharge.
-
Personal hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
Storage:
-
Container: Store in a tightly sealed, clearly labeled container.[6]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Segregation: Store separately from reactive chemicals.
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is critical.
Caption: Workflow for responding to a this compound spill.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Spill Cleanup:
-
Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[6]
-
Small Spills (in Solution): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal: Responsible Stewardship
Proper disposal of this compound is a critical component of its life cycle management in the laboratory.
-
Containerization: All waste containing this compound should be collected in a clearly labeled, sealed, and appropriate waste container.
-
Disposal Route: Dispose of the waste through a licensed professional waste disposal service.[6] Do not dispose of it down the drain or in the regular trash.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for chemical waste disposal are strictly followed.
Conclusion: A Culture of Safety
While this compound may be an unheralded participant in many synthetic endeavors, its safe management is a non-negotiable aspect of responsible research. By understanding its inferred hazards, implementing a robust hierarchy of controls, and adhering to meticulous handling and disposal protocols, researchers can effectively mitigate the risks associated with this compound. The principles outlined in this guide are not merely a set of rules but a foundation for fostering a proactive culture of safety within the laboratory, ensuring that scientific advancement and the well-being of researchers go hand in hand.
References
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Cole-Parmer. Material Safety Data Sheet - Tri-O-Tolylphosphine. Available from: [Link]
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Wikipedia. Tris(o-tolyl)phosphine. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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An In-Depth Technical Guide to the Chemical Stability of Tri-o-tolylphosphine Oxide
This guide provides a detailed examination of the chemical stability of tri-o-tolylphosphine oxide (TOTPO), a compound of increasing interest in pharmaceutical development and materials science. As direct, comprehensive stability data for TOTPO is not extensively published, this document synthesizes information from analogous, well-studied compounds—primarily triphenylphosphine oxide (TPPO)—and integrates fundamental chemical principles to provide a robust, experience-based assessment for researchers, scientists, and drug development professionals.
Introduction: this compound and Its Significance
This compound (TOTPO) is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three ortho-tolyl groups. It is most commonly encountered as the oxidation product of tri-o-tolylphosphine, a bulky phosphine ligand used in catalysis.[1][2] The stability of TOTPO is a critical parameter, particularly when it is present as a byproduct in synthetic reactions or when it is evaluated for use in new materials or formulations. Understanding its degradation pathways and reactivity is essential for process optimization, purification, and ensuring the long-term integrity of active pharmaceutical ingredients (APIs) and advanced materials.
The core of TOTPO's stability lies in the phosphorus(V) center and the nature of the phosphoryl (P=O) bond. This bond is exceptionally strong and thermodynamically stable, with a bond dissociation energy of approximately 134 kcal/mol, making phosphine oxides generally robust compounds.[3]
Caption: Structure of this compound (TOTPO).
Comparative Physicochemical Properties
A comparative analysis with the well-documented triphenylphosphine oxide (TPPO) provides a foundational context for understanding TOTPO's behavior. The primary structural difference is the presence of a methyl group at the ortho position of each phenyl ring in TOTPO.
| Property | This compound (TOTPO) | Triphenylphosphine Oxide (TPPO) | Reference |
| Molecular Formula | C₂₁H₂₁OP | C₁₈H₁₅OP | [4] |
| Molecular Weight | 320.37 g/mol | 278.29 g/mol | [4][5] |
| Appearance | White Crystalline Solid | White Crystalline Solid | [2][5] |
| Melting Point | Not widely reported | 154-158 °C | [5] |
| Water Solubility | Insoluble (inferred) | Low | [5][6] |
Assessment of Chemical Stability
The stability of TOTPO can be evaluated across several key stress conditions: thermal, hydrolytic, oxidative, and photolytic.
Thermal Stability
Inferred Stability: High.
Causality and Expertise: The thermal stability of triarylphosphine oxides is dominated by the strength of the P-C and P=O bonds. The P=O bond is exceptionally robust, and the P-C (aryl) bonds are also very strong. For TPPO, the boiling point is high at 360 °C, indicating significant thermal stability.[5]
The introduction of ortho-methyl groups in TOTPO introduces significant steric hindrance around the phosphorus center. This steric bulk is expected to restrict intramolecular motions and protect the phosphorus-carbon bonds from thermal degradation pathways. Therefore, it is highly probable that the decomposition temperature of TOTPO is comparable to, or even exceeds, that of TPPO. Under typical pharmaceutical and organic synthesis conditions (up to ~200 °C), significant thermal degradation of TOTPO is not expected.
Hydrolytic Stability
Inferred Stability: Very High across a wide pH range.
Causality and Expertise: Hydrolysis of a phosphine oxide would require nucleophilic attack (by water or hydroxide) at the electrophilic phosphorus center. In TOTPO, the phosphorus atom is exceptionally well-shielded by the three bulky o-tolyl groups. This steric protection creates a formidable barrier to the approach of a nucleophile.
For a reaction to occur, a water molecule would need to approach the phosphorus atom in a specific orientation (e.g., for backside attack), which is severely impeded. This steric argument holds for both neutral and base-catalyzed hydrolysis. In acidic conditions, protonation would occur at the phosphoryl oxygen, making the phosphorus atom even more electrophilic. However, the steric shield remains the dominant factor preventing subsequent nucleophilic attack by water. Consequently, TOTPO is expected to be highly resistant to hydrolysis under conditions typically encountered in drug development (pH 1-10).
Oxidative Stability
Inferred Stability: Very High.
Causality and Expertise: The phosphorus atom in TOTPO is in the +5 oxidation state, its highest stable oxidation state. As such, it is inherently resistant to further oxidation. TOTPO is the final product of the air oxidation of its corresponding phosphine.[2] While extremely harsh oxidizing conditions could potentially lead to degradation of the aromatic rings, the phosphoryl group itself is inert to common oxidizing agents used in pharmaceutical stability testing (e.g., H₂O₂).
Photostability
Inferred Stability: Potentially Susceptible to Degradation; Testing is Required.
Causality and Expertise: While the core structure is robust, the tolyl aromatic rings contain chromophores that can absorb UV light. Photochemical degradation of aromatic compounds can proceed via radical mechanisms. There is no specific photostability data available for TOTPO. However, studies on the sonochemical degradation of TPPO in water have shown that degradation does occur, and it is influenced by the presence of radical promoters or scavengers.[7] This suggests that high-energy input can induce degradation.
It is plausible that prolonged exposure to high-intensity UV light could lead to the formation of radical species and subsequent degradation of the tolyl rings. Therefore, as a precautionary measure, TOTPO and formulations containing it should be protected from light. A formal photostability study is essential for definitive characterization.
Experimental Protocols for Stability Assessment
To validate the inferred stability of TOTPO, a forced degradation study is the industry-standard approach. This involves subjecting the compound to stress conditions exceeding those of accelerated stability testing.
Forced Degradation Workflow
Caption: Workflow for a Forced Degradation Study of TOTPO.
Step-by-Step Protocol for Thermal Stress Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of solid TOTPO into three separate, clear glass vials suitable for heating.
-
Control Sample: Store one vial protected from light at ambient temperature.
-
Stress Condition: Place the other two vials in a calibrated oven set to 105 °C for a period of 7 days.
-
Time Point Sampling: After the designated period, remove the vials and allow them to cool to room temperature.
-
Solution Preparation: Dissolve the contents of each vial (control and stressed) in a known volume of a suitable solvent (e.g., acetonitrile) to achieve a target concentration of ~0.5 mg/mL.
-
HPLC Analysis: Analyze each solution using a validated stability-indicating HPLC method. The method should be capable of separating TOTPO from any potential degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of TOTPO remaining and quantify any significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Handling and Storage Recommendations
Based on its inferred stability profile, the following handling and storage procedures are recommended to ensure the long-term integrity of this compound:
-
Storage Conditions: Store in well-sealed containers at controlled room temperature, protected from light.[8]
-
Incompatibilities: While highly stable, as a standard precaution, avoid storage with strong reducing agents, as phosphine oxides can be reduced under specific, often harsh, chemical conditions.[3][6]
-
Solvent Compatibility: TOTPO is soluble in many common organic solvents and is expected to be stable in them under ambient conditions.
Conclusion
References
-
LookChem. Cas 1038-95-5, TRI-P-TOLYLPHOSPHINE. [Link]
-
LookChem. Cas 6163-58-2, TRI-O-TOLYLPHOSPHINE. [Link]
-
Wikipedia. Triphenylphosphine oxide. [Link]
-
Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. [Link]
- Merwade, A. et al. (2021).
-
Royal Society of Chemistry. Supporting Information Simple Unprecedented Conversion of Phosphine Oxides and Sulfides to Phosphine Boranes using Sodium Borohydride. [Link]
-
Scientific Update. Triphenylphosphine Oxide- Waste Not, Want Not. (2023). [Link]
-
Wikipedia. Tris(o-tolyl)phosphine. [Link]
-
PubChem - NIH. This compound. [Link]
-
ResearchGate. How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?. [Link]
-
PubMed. Extent of sonochemical degradation and change of toxicity of a pharmaceutical precursor (triphenylphosphine oxide) in water as a function of treatment conditions. [Link]
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- 8. 6163-58-2・Tri-o-tolylphosphine・323-67201・321-67202[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
An In-depth Technical Guide to Commercial Suppliers of Tri-o-tolylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role and Relevance of Tri-o-tolylphosphine Oxide
This compound (TOTPO), with the chemical formula C₂₁H₂₁OP, is a tertiary phosphine oxide that holds significant, albeit often understated, importance in the fields of organic synthesis and pharmaceutical development.[1] Unlike its non-oxidized precursor, tri-o-tolylphosphine—a widely recognized bulky phosphine ligand in catalysis—TOTPO is frequently encountered as a byproduct in reactions where the phosphine acts as an oxygen acceptor. However, its utility extends beyond being a mere byproduct. In the context of drug development, TOTPO is recognized as a process impurity and metabolite, for instance, in the synthesis of the antimigraine drug Eletriptan.[2] Its chemical stability and distinct physical properties necessitate a clear understanding of its characteristics for effective purification and regulatory compliance.
Chemically, TOTPO is a stable, crystalline solid. The central phosphorus atom is tetrahedral, bonded to one oxygen and three o-tolyl groups.[1] This structure imparts steric bulk and specific electronic properties that can be relevant in coordination chemistry and materials science. For researchers, having access to high-purity TOTPO as a reference standard is critical for analytical method development, impurity profiling, and toxicological studies. This guide provides an in-depth overview of the commercial supplier landscape for this important chemical, offering a technical resource for its procurement and application.
Key Chemical Properties of this compound (CAS: 6163-63-9):
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁OP | PubChem[1] |
| Molecular Weight | 320.37 g/mol | Simson Pharma Limited |
| Appearance | Yellow to white solid | Hoffman Fine Chemicals[3] |
| Melting Point | 153 °C | Hoffman Fine Chemicals[3] |
| IUPAC Name | 1-bis(2-methylphenyl)phosphoryl-2-methylbenzene | PubChem[1] |
The Commercial Supplier Landscape for this compound
Sourcing high-quality chemical reagents is a foundational requirement for reproducible and reliable research. For a specialized compound like TOTPO, identifying reputable suppliers who can provide material with a well-documented purity profile is paramount. The following companies are key commercial suppliers offering this compound for research and development purposes.
Key Identified Suppliers
-
Simson Pharma Limited: A manufacturer and exporter that provides TOTPO accompanied by a Certificate of Analysis, positioning itself as a source for quality-certified chemical standards.
-
LGC Standards: A global leader in reference materials, LGC offers TOTPO, particularly in the context of being an impurity of Eletriptan, highlighting its role in pharmaceutical quality control.[2] They can provide a Certificate of Analysis and offer exact weight packaging.[2]
-
CRO Splendid Lab Pvt. Ltd.: This contract research organization and supplier based in India lists Tri-o-tolyl-Phosphine Oxide among its product offerings, identifying it as an impurity of Eletriptan.
-
Hoffman Fine Chemicals: A supplier of laboratory chemicals, Hoffman Fine Chemicals provides specifications for TOTPO, including its appearance and melting point, and can supply a Certificate of Analysis upon purchase.[3]
-
BLD Pharm: A supplier that provides basic product information for TOTPO, including its chemical structure and identifiers.[4]
Comparative Supplier Data
For researchers, a direct comparison of supplier offerings can streamline the procurement process. The table below summarizes the available information on commercial offerings for this compound.
| Supplier | Grade/Purity | Available Quantities | Key Documentation | Notes |
| Simson Pharma Limited | Not specified, but noted as "best quality" | Custom Synthesis | Certificate of Analysis | Focuses on drug impurity standards and research chemicals. |
| LGC Standards | Reference Standard | 250 mg | Certificate of Analysis[2] | Marketed as an Eletriptan impurity; offers exact weight packaging.[2] |
| CRO Splendid Lab Pvt. Ltd. | Not specified | Not specified | Not specified | Also lists the compound as an Eletriptan impurity. |
| Hoffman Fine Chemicals | Not specified | Not specified | Certificate of Analysis (COA), Certificate of Origin (COO) available upon purchase[3] | Provides detailed physical property data. Intended for laboratory use only.[3] |
| BLD Pharm | Not specified | Not specified | NMR, HPLC, LC-MS data available[4] | Provides access to analytical spectra for verification.[4] |
Technical Insights for Procurement and Application
The Criticality of the Certificate of Analysis (CoA)
When procuring TOTPO, particularly for use as an analytical standard in drug development, requesting and scrutinizing the Certificate of Analysis is a non-negotiable step.
What to look for in a CoA:
-
Identity Confirmation: Data from techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the molecular structure.
-
Purity Assessment: A quantitative purity value, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is essential. For a reference standard, purity should ideally be ≥98%.
-
Residual Solvents: Information on any remaining solvents from the synthesis and purification process.
The commitment of suppliers like Simson Pharma, LGC Standards, and Hoffman Fine Chemicals to provide a CoA is a mark of a trustworthy source.[3]
Application Note: TOTPO as a Byproduct in Synthesis
While this guide focuses on sourcing TOTPO, it is crucial for researchers to understand its origin in many synthetic workflows. Phosphine oxides are the thermodynamic endpoint of reactions involving phosphines.[5] For example, in reactions like the Wittig or Mitsunobu, which utilize a phosphine reagent (e.g., triphenylphosphine), the corresponding phosphine oxide is a stoichiometric byproduct.[6] The removal of these highly polar and often crystalline byproducts can be a significant challenge in product purification.[7]
Understanding the properties of TOTPO is therefore essential not only for those who wish to purchase it but also for any scientist who generates it in situ and must subsequently remove it from their reaction mixture.
Experimental Protocol: Removal of Phosphine Oxide Byproducts from a Reaction Mixture
While TOTPO itself is less commonly used as a direct reagent, its structural analog, triphenylphosphine oxide (TPPO), presents a frequent and well-documented purification challenge. The principles and protocols for removing TPPO are directly applicable to TOTPO due to their similar chemical properties (high polarity, crystallinity). The following protocol describes a robust method for separating a non-polar desired product from a phosphine oxide byproduct.[7]
Principle of Separation
This method leverages the significant polarity difference between most organic products and the highly polar phosphine oxide. By using a non-polar solvent (an "anti-solvent"), the phosphine oxide's solubility is drastically reduced, causing it to precipitate or "crash out" of the solution while the desired non-polar product remains dissolved.[7]
Step-by-Step Methodology
Objective: To separate a non-polar organic compound from a triarylphosphine oxide byproduct (e.g., TOTPO or TPPO).
-
Initial Concentration: Concentrate the crude reaction mixture in vacuo using a rotary evaporator to remove the bulk reaction solvent. The result should be a viscous oil or a solid residue.
-
Re-dissolution: Dissolve the crude residue in a minimum volume of a moderately polar solvent in which both the desired product and the phosphine oxide are soluble. Dichloromethane (DCM) or toluene are common choices. Causality Note: Using the minimum volume is key to ensuring the subsequent anti-solvent has a pronounced effect on solubility.
-
Precipitation: While stirring the solution vigorously, slowly add a non-polar anti-solvent, such as hexanes or pentane.[7] A typical starting ratio is 5-10 volumes of anti-solvent to 1 volume of the DCM/toluene solution. The phosphine oxide should begin to precipitate as a white solid.
-
Maximizing Recovery: To ensure maximum precipitation of the phosphine oxide, cool the resulting slurry in an ice bath (0 °C) or a refrigerator (4 °C) for 15-30 minutes. Causality Note: Lowering the temperature decreases the solubility of the phosphine oxide, leading to more complete precipitation.
-
Isolation: Collect the precipitated phosphine oxide by vacuum filtration, using a Büchner funnel and filter paper.
-
Product Recovery: Wash the collected solid with a small amount of the cold non-polar anti-solvent to recover any entrained product. Combine the filtrate and the washings. This solution now contains the purified desired product.
-
Final Concentration: Concentrate the combined filtrate in vacuo to yield the final product, now largely free of the phosphine oxide byproduct.
-
Validation: Confirm the removal of the phosphine oxide by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy (the characteristic phosphine oxide signals should be absent or significantly diminished).
Workflow Diagram
The following diagram illustrates the logical flow of the purification protocol.
Caption: Workflow for the separation of a non-polar product from a phosphine oxide byproduct via precipitation.
Conclusion
This compound is a compound of notable importance for professionals in pharmaceutical development and synthetic chemistry, primarily as a byproduct, impurity, and analytical reference standard. Access to well-characterized, high-purity material is essential for regulatory compliance and research integrity. This guide has identified and compared key commercial suppliers, including Simson Pharma, LGC Standards, and Hoffman Fine Chemicals, who provide this reagent with crucial quality documentation. By understanding the supplier landscape and employing robust purification protocols, researchers can effectively manage the presence of TOTPO in their workflows, ensuring the purity and quality of their final compounds.
References
-
National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 326944. [Link]
-
O. Gager, et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling". ResearchGate. [Link]
-
ACS Publications. "Photoinduced Hydrophosphination of Terminal Alkynes with Tri(o-tolyl)phosphine: Synthesis of Alkenylphosphonium Salts". Organic Letters. [Link]
-
ACS Central Science. "Phosphorus-Based Catalysis". [Link]
-
EPFL. "Progress in Phosphine Oxide-Catalysis". [Link]
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Methodological & Application
Introduction: The Dichotomy of a Ligand and Its Oxide
An In-Depth Guide to Tri-o-tolylphosphine Oxide in Catalysis: Applications, Protocols, and Mechanistic Insights
In the landscape of transition metal catalysis, phosphine ligands are foundational pillars, prized for their tunable steric and electronic properties. Tri-o-tolylphosphine (TOTP), a bulky, electron-rich phosphine, is a well-established ligand in its own right, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1][2] Its three ortho-methylphenyl groups create a sterically demanding environment around the metal center, influencing reactivity and selectivity.[3][4] However, this guide focuses on its oxidized counterpart, This compound (TOTPO) .
Phosphine oxides are often relegated to the status of byproducts in reactions involving phosphines, formed through oxidation.[5] Yet, this perspective is incomplete. Phosphine oxides, including TOTPO, can play a crucial, albeit different, role in catalysis. They are harder ligands than phosphines, coordinating through the oxygen atom, and can function as potent stabilizers for catalytically active species, particularly metal nanoparticles.[6] This guide explores the deliberate application of TOTPO as a catalytic additive and examines its inevitable formation and subsequent role in reactions where its phosphine precursor is the primary ligand.
Molecular Profile: this compound (TOTPO)
-
Synonyms: Tris(2-methylphenyl)phosphine oxide, Tris(o-tolyl)phosphine oxide[7]
-
Molecular Formula: C₂₁H₂₁OP[7]
-
Molecular Weight: 320.4 g/mol [7]
-
Appearance: Typically a white solid.[2]
-
Key Structural Features: A tetrahedral phosphorus center bonded to three ortho-tolyl groups and one oxygen atom. The P=O bond is highly polar, and the tolyl groups provide significant steric bulk.
Application Note I: TOTPO as a Nanoparticle Stabilizer in "Ligandless" Cross-Coupling
Theoretical Framework: The True Nature of "Ligandless" Catalysis
Many palladium-catalyzed reactions are reported as "ligandless," yet their success and reproducibility can be inconsistent. This is often because the true catalytic species are not soluble, monomeric palladium complexes, but rather palladium nanoparticles (PdNPs). These nanoparticles are highly active but prone to aggregation and precipitation, leading to catalyst deactivation.
Phosphine oxides, such as TOTPO, can serve as effective "buffering" ligands.[6] They dynamically coordinate to the surface of PdNPs, preventing irreversible aggregation without completely quenching catalytic activity. The bulky ortho-tolyl groups of TOTPO are particularly effective at creating a protective steric shield around the nanoparticle surface. This stabilization ensures a sustained, controlled release of active palladium species into the catalytic cycle, leading to improved yields and more reliable results, especially when reactions are not performed under strictly anaerobic conditions.[6]
Workflow for Nanoparticle Stabilization
The diagram below illustrates the proposed role of TOTPO in stabilizing palladium nanoparticles, preventing their aggregation and ensuring sustained catalytic activity for a cross-coupling reaction.
Caption: Fig. 1: Role of TOTPO in stabilizing Pd nanoparticles.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol describes a general procedure for the Suzuki-Miyaura coupling, utilizing TOTPO as a stabilizing agent for the palladium catalyst.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound (TOTPO)
-
Aryl Bromide (e.g., 4-bromoanisole)
-
Arylboronic Acid (e.g., phenylboronic acid)
-
Potassium Carbonate (K₂CO₃), finely ground
-
Toluene/Water (10:1 mixture), degassed
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 eq.), arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Premix: In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and TOTPO (0.04 mmol, 4 mol%) in 2 mL of degassed toluene. Stir for 10 minutes. The Pd:ligand ratio is critical; a 1:2 ratio is a good starting point.
-
Reaction Initiation: Add the catalyst premix to the Schlenk tube containing the reagents. Follow this with 8 mL of degassed toluene and 1 mL of degassed water.
-
Heating and Monitoring: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices:
-
Base (K₂CO₃): The base is essential to activate the boronic acid, forming a more nucleophilic boronate species required for the transmetalation step.[8][9]
-
Solvent System (Toluene/Water): The biphasic system aids in dissolving both the organic substrates and the inorganic base, facilitating the reaction. Degassing is crucial to prevent oxidation of any transient Pd(0) species.
-
TOTPO Additive: Including TOTPO from the outset provides a stable reservoir of catalytically active palladium, preventing early-stage catalyst decomposition and improving overall efficiency.[6]
Data Presentation: Effect of Phosphine Oxide Stabilizer
The following table presents hypothetical but representative data illustrating the impact of TOTPO on a Suzuki-Miyaura coupling reaction, based on principles observed for similar phosphine oxide ligands.[6]
| Entry | Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) | Observations |
| 1 | None | 2% Pd(OAc)₂ | 12 | 45% | Significant precipitation of black solid (Pd black). |
| 2 | TOTPO | 2% Pd(OAc)₂ | 12 | 92% | The reaction mixture remains homogeneous for longer. |
| 3 | None | 2% Pd(OAc)₂ (rigorous degassing) | 12 | 75% | Less precipitation, but still lower yield than stabilized. |
| 4 | TOTPO | 0.5% Pd(OAc)₂ | 24 | 85% | Effective at lower catalyst loadings, demonstrating stabilization. |
Application Note II: The In-Situ Formation of TOTPO in Buchwald-Hartwig Amination
Theoretical Framework: The Inevitable Oxidation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, typically using a palladium catalyst with a bulky, electron-rich phosphine ligand like Tri-o-tolylphosphine (TOTP).[10][11] While the active catalyst involves a Pd(0)-phosphine complex, phosphines are susceptible to oxidation to their corresponding phosphine oxides, especially at elevated temperatures or if trace oxygen is present.[5]
Therefore, in a typical Buchwald-Hartwig reaction using TOTP, TOTPO is almost certainly generated in-situ. While TOTP drives the primary catalytic cycle, the resulting TOTPO can then perform the nanoparticle stabilization role described previously. This dual function of the phosphine/phosphine oxide system may contribute to the robustness of these ligands in catalysis.
Logical Workflow: From Active Ligand to Stabilizing Byproduct
This diagram shows the primary catalytic cycle driven by the phosphine ligand (TOTP) and the secondary oxidation pathway that generates the phosphine oxide (TOTPO), which can then act as a nanoparticle reservoir stabilizer.
Caption: Fig. 2: Interplay of TOTP and in-situ generated TOTPO.
Experimental Protocol: Buchwald-Hartwig Amination using TOTP
This protocol details the coupling of an aryl chloride with a secondary amine using TOTP as the ligand.
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
Tri-o-tolylphosphine (TOTP)
-
Aryl Chloride (e.g., 4-chlorotoluene)
-
Secondary Amine (e.g., morpholine)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Glovebox or Schlenk line for inert atmosphere operations
Procedure:
-
Glovebox Setup: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox) due to the air sensitivity of the catalyst components.
-
Reagent Loading: In a dry reaction vial inside the glovebox, add NaOtBu (1.4 mmol, 1.4 eq.), Pd(dba)₂ (0.015 mmol, 1.5 mol%), and TOTP (0.036 mmol, 3.6 mol%).
-
Substrate Addition: Add the aryl chloride (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), and anhydrous toluene (5 mL).
-
Reaction: Seal the vial tightly with a screw cap. Remove from the glovebox and place in a preheated heating block at 100 °C. Stir for 12-24 hours.
-
Workup and Purification: Follow the workup and purification steps outlined in the Suzuki protocol.
Self-Validating System & Troubleshooting:
-
Causality: The use of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine or the intermediate palladium-amine complex without competing in the reaction.[12] TOTP is chosen for its bulk, which promotes the reductive elimination step, the final C-N bond formation.[13]
-
Byproduct Removal: TOTPO is a common byproduct and can be challenging to remove via chromatography due to its polarity.[5] If it co-elutes with the product, a useful technique is to concentrate the mixture, suspend it in a non-polar solvent like hexane or a cold diethyl ether/pentane mixture, and filter. The less soluble TOTPO will often precipitate or be retained on a short silica plug, allowing the desired product to be washed through.[14]
Synthesis Protocols
Protocol 1: Synthesis of this compound (TOTPO) via Oxidation
The most direct method to synthesize TOTPO is by the oxidation of its parent phosphine.
Materials:
-
Tri-o-tolylphosphine (TOTP)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Acetone
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Tri-o-tolylphosphine (1.0 g, 3.28 mmol) in 20 mL of acetone in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add 30% hydrogen peroxide (0.4 mL, ~4.1 mmol) dropwise with stirring. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Remove the acetone in vacuo.
-
Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 20 mL) to remove any unreacted H₂O₂.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound as a white solid.
Protocol 2: Synthesis of Tri-o-tolylphosphine (TOTP)
The parent phosphine can be synthesized via a Grignard reaction.
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Phosphorus trichloride (PCl₃)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Activate magnesium turnings (3.3 eq.) in a dry, three-necked flask under an inert atmosphere.
-
Prepare the Grignard reagent by slowly adding 2-bromotoluene (3.0 eq.) in anhydrous THF to the magnesium. Gentle heating may be required for initiation. Once initiated, maintain a gentle reflux.
-
In a separate flask, dissolve phosphorus trichloride (1.0 eq.) in anhydrous THF and cool to 0 °C.
-
Slowly add the prepared Grignard reagent to the PCl₃ solution via cannula, maintaining the temperature at 0 °C.
-
After addition, allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or chromatography to yield Tri-o-tolylphosphine.
References
-
Chem-Impex International. (n.d.). Tri(o-tolyl)phosphine. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tris(o-tolyl)phosphine in Modern Organic Synthesis and Catalysis. Retrieved from [Link]
-
Gellman, S. H., et al. (2009). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. Org. Lett., 11(21), 4862–4865. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Coordination Chemistry: The Pivotal Role of Tri(o-tolyl)phosphine Ligands. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Supporting Information: Simple Unprecedented Conversion of Phosphine Oxides and Sulfides to Phosphine Boranes using Sodium Borohydride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tri-o-tolylphosphine. PubChem Compound Database. Retrieved from [Link]
-
Chu, L., et al. (2022). Photoinduced Hydrophosphination of Terminal Alkynes with Tri(o-tolyl)phosphine: Synthesis of Alkenylphosphonium Salts. Organic Letters, 24(13), 2465–2470. Available from: [Link]
-
Donahue, M. G., et al. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education, 98(9), 2968–2976. Available from: [Link]
-
Joshaghani, M., et al. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Molecular Catalysis A: Chemical, 273(1-2), 310-315. Available from: [Link]
-
ResearchGate. (n.d.). Palladium(II) acetate – tertiary phosphine. Retrieved from [Link]
-
University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. Retrieved from [Link]
-
Macmillan Group. (n.d.). Why C–N and C–O Couplings?. Retrieved from [Link]
-
Xu, P.-F., et al. (2014). Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds. Chemical Communications, 50(58), 7817-7820. Available from: [Link]
-
ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Sterics in Phosphine-Ligated Gold Clusters. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Guram, A. S., & Buchwald, S. L. (2004). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 37(10), 749-762. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. Retrieved from [Link]
-
Lu, C. C., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes. Dalton Transactions, 45(7), 2815-2821. Available from: [Link]
-
ResearchGate. (n.d.). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Immobilized tetrakis(triphenylphosphine)palladium (0) for Suzuki-Miyaura coupling reactions under flow conditions. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Application Note: The Strategic Use of Tri-o-tolylphosphine in Suzuki-Miyaura Coupling
A Technical Guide to Maximizing Catalytic Efficiency and Managing Phosphine Oxide Formation
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The success of this palladium-catalyzed transformation is critically dependent on the choice of ligand, which modulates the catalyst's activity, stability, and selectivity.[1][2] Among the arsenal of available ligands, tri(o-tolyl)phosphine, P(o-tolyl)₃, has distinguished itself as a highly effective monodentate phosphine ligand.[3][4][5] Its considerable steric bulk and electron-rich nature are instrumental in promoting the key steps of the catalytic cycle.[6][7]
However, the practical application of tri(o-tolyl)phosphine is intrinsically linked to its oxidative stability. Under reaction conditions, it can be converted to tri-o-tolylphosphine oxide (TOPO), a transformation that is often considered a catalyst deactivation pathway. This guide provides a comprehensive overview of the strategic application of tri(o-tolyl)phosphine in Suzuki coupling, offering detailed mechanistic insights, robust experimental protocols designed to minimize ligand oxidation, and troubleshooting advice. A nuanced understanding of the dual nature of the phosphine and its corresponding oxide is essential for researchers aiming to optimize reaction outcomes.
Part 1: Mechanistic Role of Tri-o-tolylphosphine
The efficacy of tri(o-tolyl)phosphine stems from its unique steric and electronic profile. The three ortho-methyl groups create a sterically demanding cone angle (194°) that significantly influences the coordination sphere of the palladium center.[7] This bulk, combined with the electron-donating character of the phosphine, accelerates the two most critical steps in the catalytic cycle: oxidative addition and reductive elimination.[8][9]
-
Promotion of Monoligated Species: The steric hindrance of P(o-tolyl)₃ favors the formation of highly reactive 12-electron, monoligated L₁Pd(0) species. These coordinatively unsaturated complexes are more accessible to the aryl halide, leading to faster rates of oxidative addition compared to more coordinated palladium centers.[2][10]
-
Facilitation of Reductive Elimination: The bulkiness of the ligand also promotes the final reductive elimination step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated.[2][8] The steric clash between the bulky ligand and the organic substituents on the Pd(II) intermediate destabilizes this complex, lowering the energy barrier for product expulsion.
Part 2: The Impact of this compound (TOPO)
While tri(o-tolyl)phosphine is the active ligand, its oxidized form, this compound (TOPO), is an almost inevitable byproduct in many reaction setups. The phosphorus(III) center in the phosphine is susceptible to oxidation to phosphorus(V), particularly in the presence of trace oxygen or water, which can be exacerbated at elevated temperatures.
Consequences of TOPO Formation:
-
Catalyst Deactivation: The formation of TOPO depletes the active P(o-tolyl)₃ ligand from the catalytic cycle. This reduces the concentration of the active L₁Pd(0) species, slowing down the reaction and potentially leading to incomplete conversion.
-
Formation of Palladium Black: In the absence of a sufficient concentration of stabilizing phosphine ligand, the Pd(0) intermediates can agglomerate and precipitate as inactive palladium black.[11]
-
Purification Challenges: TOPO is a high-boiling, often crystalline solid that can co-crystallize with the desired product, complicating purification by chromatography or recrystallization.
Contrary to its typical role as a deactivation product, some studies have noted that phosphine oxides, under specific conditions, can act as stabilizing ligands for palladium catalysts, preventing the formation of palladium black and, in some cases, even accelerating reactions.[11][12] This effect is particularly noted in Hiyama and Stille couplings, and while less common in Suzuki reactions, it suggests a more complex role than simple catalyst poisoning.[11][12][13] However, for predictable and high-yielding Suzuki reactions, the formation of TOPO from the primary ligand should be minimized.
Part 3: Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a Pd₂dba₃/P(o-tolyl)₃ catalytic system. The procedure emphasizes the rigorous exclusion of oxygen to minimize the formation of TOPO.
Materials & Reagents:
-
Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Aryl Bromide (Ar¹-Br)
-
Arylboronic Acid (Ar²-B(OH)₂)
-
Base: Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)
-
Solvent: Toluene or Dimethylformamide (DMF), anhydrous and degassed
-
Reaction Vessel: Schlenk flask or oven-dried vial with a magnetic stir bar
Protocol Steps:
-
Solvent Degassing (Critical Step):
-
Rationale: To remove dissolved oxygen, which is the primary oxidant for the phosphine ligand.
-
Procedure: Place the required volume of anhydrous solvent in a Schlenk flask. Subject the solvent to three "freeze-pump-thaw" cycles. Alternatively, sparge the solvent with a steady stream of inert gas (Argon or Nitrogen) for at least 30 minutes.
-
-
Reaction Setup (Under Inert Atmosphere):
-
Rationale: To prevent atmospheric oxygen from entering the reaction system. This is best performed in a glovebox or using Schlenk line techniques.
-
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the tri(o-tolyl)phosphine ligand (0.04 mmol, 4 mol%).
-
Seal the Schlenk flask with a septum, and evacuate and backfill with inert gas three times.
-
Add the catalyst and ligand solids to the flask under a positive flow of inert gas.
-
Using a syringe, add the degassed solvent (e.g., 5 mL of toluene) to the flask.
-
-
-
Reaction Execution:
-
Procedure:
-
Stir the reaction mixture at room temperature for 5 minutes to ensure dissolution and pre-formation of the catalyst.
-
Heat the reaction to the desired temperature (typically 80-110 °C) using an oil bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
-
Work-up and Purification:
-
Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. Note: A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective. TOPO, if present, is a relatively polar byproduct.
-
-
Part 4: Data and Troubleshooting
Table 1: Representative Reaction Parameters
| Parameter | Typical Range | Rationale |
| Pd Loading | 0.5 - 2 mol% | Balances reaction rate and cost. Higher loadings may be needed for challenging substrates. |
| Ligand:Pd Ratio | 2:1 to 4:1 | A slight excess of phosphine ligand helps to stabilize the Pd(0) catalyst and compensates for any incidental oxidation.[1] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is substrate-dependent; K₃PO₄ is often effective for a broad range of substrates. |
| Temperature | 80 - 110 °C | Sufficient to drive the reaction but controlled to minimize side reactions and ligand degradation. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst | Use fresh Pd precursor and ligand. Ensure proper inert atmosphere technique. |
| 2. Ligand Oxidation (TOPO formation) | Improve solvent degassing. Ensure all transfers are done under a positive pressure of inert gas. | |
| 3. Impure Boronic Acid | Boronic acids can degrade to boroxines; use fresh or purified material. | |
| Formation of Palladium Black | Insufficient Ligand Concentration | Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Ensure rigorous exclusion of oxygen. |
| Product Contaminated with TOPO | Significant Ligand Oxidation | Improve inert atmosphere techniques. During purification, use a less polar eluent system to hold the TOPO on the column. |
| Side Reaction: Homocoupling | Presence of Oxygen | Rigorously deoxygenate the reaction mixture and solvents. |
References
-
Ma, S., & Gu, Z. (2018). Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids. Chemical Communications, 54(74), 10451-10454. [Link][3][5]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tris(o-tolyl)phosphine: A Versatile Organophosphorus Ligand for Catalysis and Organic Synthesis. [Link][4]
-
Lando, V. R., & Scharein, G. (2007). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. Tetrahedron, 63(26), 5730-5738. [Link][11][12]
-
American Chemical Society. (2025). Tertiary phosphine oxides: Applications as ligands in recyclable catalysts for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. ACS Fall 2025. [Link][13]
-
Singh, U. P., & Singh, R. P. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link][10]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link][2]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][9]
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- 3. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 11. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tertiary phosphine oxides: Applications as ligands in recyclable catalysts for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions - American Chemical Society [acs.digitellinc.com]
Application Notes & Protocols: The Strategic Role of Tri-o-tolylphosphine and its Oxide in Palladium-Catalyzed Heck Reactions
This guide provides an in-depth exploration of Tri-o-tolylphosphine (TOTP) and its corresponding oxide (TOTPO) in the context of the Mizoroki-Heck reaction. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural outlines to explain the fundamental causality behind experimental choices, ensuring a deeper understanding of how to leverage this ligand system for robust and efficient carbon-carbon bond formation.
Foundational Concepts: The Heck Reaction and the Pivotal Role of Ligands
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling unsaturated halides (or triflates) with alkenes, catalyzed by a palladium complex.[1] The reaction's efficacy is profoundly dependent on the ligand coordinated to the palladium center. Phosphine ligands are paramount in this regard; they stabilize the palladium catalyst, modulate its electronic properties, and exert steric influence, thereby controlling reactivity and selectivity throughout the catalytic cycle.[2]
Tri-o-tolylphosphine (P(o-tol)3) is a monodentate phosphine ligand distinguished by its significant steric bulk.[3] This is quantified by its wide cone angle of 194°, a direct result of the three methyl-substituted phenyl rings.[4] This steric hindrance is not a drawback but a critical feature that accelerates key steps in the catalytic cycle, particularly the final reductive elimination, leading to enhanced reaction rates.
A crucial, yet often overlooked, aspect is the role of the corresponding phosphine oxide. In many Heck protocols, the active Pd(0) catalyst is generated in situ from a Pd(II) precursor, such as Palladium(II) acetate. This reduction process is often mediated by the phosphine ligand itself, which is consequently oxidized to tri-o-tolylphosphine oxide (TOTPO).[5][6] While historically viewed as a simple byproduct, recent studies have illuminated the beneficial role of phosphine oxides. They can act as effective stabilizing ligands for highly active palladium nanoparticles, preventing their aggregation into inactive palladium black and thereby extending the catalyst's lifetime and maintaining high conversion rates.[7]
The Catalytic Cycle: A Mechanistic Look at the Influence of TOTP
The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. The unique steric and electronic properties of Tri-o-tolylphosphine directly influence each stage of this process.
Caption: The Mizoroki-Heck Catalytic Cycle.
-
Catalyst Activation (Pre-cycle) : The active Pd(0) species is formed from a Pd(II) precursor (e.g., Pd(OAc)₂). Tri-o-tolylphosphine can act as the reductant, becoming oxidized to this compound.
-
Oxidative Addition : The aryl halide (Ar-X) adds across the Pd(0) center, forming a square planar Pd(II) complex. The electron-donating nature of TOTP facilitates this step.
-
Olefin Coordination : For the alkene to coordinate, a ligand must first dissociate from the saturated Pd(II) complex. The steric bulk of TOTP promotes this dissociation, creating the necessary vacant coordination site for the incoming alkene.
-
Migratory Insertion : The coordinated alkene inserts into the Palladium-Aryl bond in a syn fashion.
-
β-Hydride Elimination : A hydrogen atom on the carbon adjacent to the palladium is eliminated, also in a syn manner, to form the final substituted alkene product and a palladium-hydride species.
-
Reductive Elimination : A base (e.g., triethylamine) is required to remove HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst and completing the cycle.[5]
Application Focus: A Validated Protocol for the Heck Reaction
This protocol details the synthesis of trans-4-hydroxystilbene from 4-bromophenol and styrene, a representative example showcasing the effectiveness of a Palladium(II) acetate/Tri(o-tolyl)phosphine catalyst system. This procedure has been validated and provides a reliable baseline for further optimization with different substrates.
Caption: Step-by-step workflow for a typical Heck reaction.
| Reagent | Chemical Formula | M.W. | Amount | Moles (mmol) | Equiv. |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 1.5 g | 8.7 | 1.0 |
| Styrene | C₈H₈ | 104.15 | 1.1 g | 10.8 | 1.24 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 20 mg | 0.087 | 0.01 |
| Tri(o-tolyl)phosphine | P(C₇H₇)₃ | 304.37 | 160 mg | 0.52 | 0.06 |
| Triethylamine (Base/Solvent) | Et₃N | 101.19 | 10 mL | - | - |
-
Reaction Setup : To a suitable round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.5 g, 8.7 mmol) and triethylamine (10 mL).
-
Addition of Reagents : To the resulting solution at room temperature, successively add styrene (1.1 g, 10.8 mmol), tri(o-tolyl)phosphine (0.16 g, 0.52 mmol), and palladium(II) acetate (0.020 g, 0.087 mmol).
-
Reaction Execution : Purge the flask with nitrogen gas. Heat the reaction mixture to 100 °C and stir overnight under a nitrogen atmosphere.
-
Work-up : After cooling the reaction mixture to room temperature, add it carefully to a beaker containing 1 M HCl (aq) (100 mL) cooled to below 15 °C. Add diethyl ether (100 mL) and stir the biphasic mixture vigorously for 10 minutes.
-
Extraction : Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (50 mL).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification : Recrystallize the crude residue from toluene to yield trans-4-hydroxystilbene as a pale brown solid.
Expected Outcome : Yield of 0.97 g (57%) of the desired product. The product can be characterized by NMR spectroscopy to confirm its structure and purity.
Concluding Remarks for the Practicing Scientist
Tri-o-tolylphosphine stands out as a highly effective ligand for the Heck reaction due to its pronounced steric bulk, which enhances catalytic turnover by promoting ligand dissociation and accelerating reductive elimination.[3][8] The in situ formation of its oxide, this compound, is not detrimental but rather serves a beneficial purpose by stabilizing the active catalytic species and preventing premature decomposition.[7] This dual role makes the Pd/TOTP system a robust and reliable choice for synthesizing substituted alkenes, with broad applicability in pharmaceutical and materials science research.[3][9] The provided protocol serves as a validated starting point, empowering researchers to confidently apply this catalytic system to a wide array of aryl halides and olefins.
References
-
Mechanisms of the Mizoroki–Heck Reaction - SciSpace. (2008-12-16). Available at: [Link]
-
Heck reaction - Wikipedia. Available at: [Link]
-
The Role of Tris(o-tolyl)phosphine in Modern Organic Synthesis and Catalysis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Heck reaction - YouTube. (2015-10-26). Available at: [Link]
-
The Heck reaction: Mechanistic insights and novel ligands | Request PDF - ResearchGate. Available at: [Link]
-
Heck reaction - Chemistry LibreTexts. (2023-01-22). Available at: [Link]
-
The Power of Phosphine Ligands: Enhancing Catalytic Reactions with X-Phos - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Tris(o-tolyl)phosphine - Wikipedia. Available at: [Link]
-
Coordination Chemistry: The Pivotal Role of Tri(o-tolyl)phosphine Ligands - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Heck Reaction - University of Regensburg. Available at: [Link]
-
Diverse Catalytic Applications of Phosphine Oxide‐Based Metal Complexes - ResearchGate. Available at: [Link]
-
A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - Wiley Online Library. Available at: [Link]
-
Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC - NIH. Available at: [Link]
-
Preparation of tri-o-tolylphosphine: A useful ligand for high temperature Heck coupling reactions - Synthetic Pages. Available at: [Link]
-
(e)-2-methyl-3-phenylacrylic acid butyl ester - Organic Syntheses Procedure. Available at: [Link]
-
(PDF) Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1', 1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - ResearchGate. Available at: [Link]
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- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Tri-p-tolylphosphine (1038-95-5) at Nordmann - nordmann.global [nordmann.global]
Application Notes & Protocols: The Role of Tri-o-tolylphosphine Oxide in Enhancing Stability and Reproducibility in Buchwald-Hartwig Amination
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile palladium-catalyzed route to construct carbon-nitrogen (C-N) bonds.[1][2] While the evolution of sterically hindered, electron-rich phosphine ligands has dramatically expanded the reaction's scope, challenges related to catalyst stability and reaction reproducibility persist, particularly under demanding conditions or with less-optimized catalyst systems. This document delves into the often-overlooked role of phosphine oxides, specifically tri-o-tolylphosphine oxide, not as primary ligands, but as potent catalyst stabilizers. We will explore the mechanistic rationale for this effect and provide detailed protocols for researchers, scientists, and drug development professionals to leverage this phenomenon for more robust and consistent C-N cross-coupling reactions.
Introduction: The Challenge of Catalyst Stability in C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's success hinges on a delicate catalytic cycle involving a palladium(0) species.[4] The phosphine ligand is critical, serving to stabilize the palladium center, modulate its reactivity to facilitate oxidative addition, and promote the final bond-forming reductive elimination step.[3]
The first generation of catalysts often employed simple triarylphosphines like tri-o-tolylphosphine (P(o-tol)₃).[1] While effective for certain substrates, these systems were often plagued by catalyst decomposition. The active Pd(0) species is prone to aggregation and precipitation as inactive palladium black, leading to stalled reactions and inconsistent yields. This guide focuses on an intriguing solution: the salutary effect of phosphine oxides, which can arise from the incidental oxidation of the primary phosphine ligand or be used as a deliberate additive to counteract catalyst deactivation.[5]
Mechanistic Insight: Why Phosphine Oxides Stabilize Palladium Catalysts
The conventional wisdom dictates that phosphine ligands (PR₃) are the key players in the catalytic cycle. However, their corresponding phosphine oxides (O=PR₃) can play a crucial, albeit different, role. The origin of this beneficial effect is understood to be a weak, labile coordination between the phosphoryl oxygen and the palladium center.[5]
This interaction is strong enough to prevent the highly active, low-coordinate Pd(0) intermediates from agglomerating into inactive palladium clusters (palladium black), a common pathway for catalyst death.[5] However, the coordination is also weak enough that the phosphine oxide can be easily displaced by the substrate (aryl halide) or other species in the catalytic cycle, thus not inhibiting the reaction.
Therefore, this compound acts not as a primary catalytic ligand but as a dynamic stabilizing agent . It maintains a constant, active catalyst concentration throughout the reaction, leading to improved reaction rates and, most importantly, enhanced reproducibility.[5]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. youtube.com [youtube.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Hand: Tri-o-tolylphosphine Oxide's Pivotal Role in Robust Cross-Coupling Reactions
Introduction: Beyond a Byproduct to a Key Player
For decades, phosphine ligands have been the cornerstone of palladium-catalyzed cross-coupling reactions, their electronic and steric properties meticulously tuned to optimize catalytic efficiency. Within this landscape, tri-o-tolylphosphine (P(o-tol)₃) is a well-established, bulky, and electron-rich ligand known to enhance reaction rates and selectivity in Suzuki, Heck, and Buchwald-Hartwig reactions.[1][2] However, its oxidized counterpart, tri-o-tolylphosphine oxide (TOTPO), has often been relegated to the status of an inevitable, and sometimes overlooked, byproduct.[3][4]
This guide illuminates the critical, yet often underappreciated, role of TOTPO in cross-coupling catalysis. Far from being an inert spectator, TOTPO can act as a powerful stabilizing agent for the active palladium catalyst, preventing catalyst deactivation and ensuring high reaction yields. This application note provides researchers, scientists, and drug development professionals with a deeper understanding of TOTPO's function and protocols for leveraging its beneficial effects to achieve more consistent and robust cross-coupling outcomes.
The Genesis of TOTPO in Catalytic Cycles: An Inevitable Transformation
Triarylphosphines are known to be sensitive to oxidation, and P(o-tol)₃ is no exception.[3] In the presence of trace oxygen or under certain reaction conditions, P(o-tol)₃ can be converted to TOTPO. This process is often facilitated by the palladium catalyst itself. Understanding this transformation is the first step in appreciating the subsequent role of the phosphine oxide.
The primary role of the P(o-tol)₃ ligand is to stabilize the Pd(0) active species and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1] Its steric bulk, with a cone angle of 194°, plays a crucial role in promoting the desired bond formation.[3] However, the very conditions that make for a successful cross-coupling reaction can also lead to the gradual oxidation of the phosphine ligand.
The Core Function: TOTPO as a Stabilizer of Palladium Nanoparticles
While the initial focus is often on the phosphine ligand, the in-situ-formed or intentionally added phosphine oxide plays a crucial role in the longevity and efficiency of the catalyst. A common failure mode in "ligandless" or phosphine-mediated cross-coupling reactions is the precipitation of palladium black—agglomerated, inactive palladium nanoparticles.[5] This is where phosphine oxides like TOTPO demonstrate their value.
An intriguing hypothesis is that the phosphine oxide stabilizes the Pd(0) atoms or particles formed from the reduction of the palladium precatalyst.[5] The Lewis basicity of the phosphoryl oxygen in TOTPO allows it to coordinate to the surface of palladium nanoparticles. This coordination acts as a "buffering" ligand, preventing the nanoparticles from aggregating into catalytically inactive bulk metal.[5] This stabilization is particularly critical in reactions where the initial phosphine ligand concentration is low or when the phosphine is consumed over the course of the reaction.
The diagram below illustrates the proposed mechanism for this stabilization.
Application & Protocols: Leveraging TOTPO for Enhanced Catalysis
The beneficial effects of TOTPO can be harnessed in two ways: by recognizing and accounting for its in-situ formation from P(o-tol)₃, or by its deliberate addition to the reaction mixture. The latter approach is particularly useful in "ligandless" protocols or when using palladium sources that are prone to decomposition.
Comparative Impact of Phosphine Oxide Additive
The following table summarizes the conceptual impact of adding a phosphine oxide ligand, such as TOTPO, to a palladium-catalyzed cross-coupling reaction, based on findings for analogous phosphine oxides.[5]
| Condition | Initial Reaction Rate | Conversion after 30 min | Catalyst Stability | Final Yield |
| No Ligand/Additive | Good | Stalls, Pd black forms | Low | Low to Moderate |
| With Phosphine Oxide (e.g., TOTPO) | Good | Continues smoothly | High | Good to Excellent |
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid using a Pd/P(o-tol)₃ System
This protocol utilizes tri(o-tolyl)phosphine as the primary ligand, where the in-situ formation of TOTPO contributes to catalyst stability.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
Tri(o-tolyl)phosphine (0.06 mmol, 6 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene/Water (4:1 mixture, 5 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, phenylboronic acid, Pd₂(dba)₃, tri(o-tolyl)phosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Deliberate Addition of TOTPO as a Stabilizing Agent in a Suzuki-Miyaura Coupling
This protocol demonstrates the use of TOTPO as an additive to enhance catalyst stability, particularly in situations where a simple palladium source is used. This protocol is adapted from procedures using analogous phosphine oxides.[5]
Materials:
-
Aryl bromide (e.g., 4-bromobenzotrifluoride) (1.0 mmol)
-
Potassium (4-methoxyphenyl)dimethylsilanolate (1.2 mmol)
-
Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂) (0.025 mmol, 2.5 mol%)
-
This compound (TOTPO) (0.05 mmol, 5 mol%)
-
Anhydrous toluene (5 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vial with the aryl bromide, potassium (4-methoxyphenyl)dimethylsilanolate, allylpalladium(II) chloride dimer, and this compound.
-
Add anhydrous toluene to the vial.
-
Seal the vial and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 30-60 minutes. Monitor for completion by TLC or GC/MS.
-
After cooling, the reaction mixture can be worked up as described in Protocol 1.
The workflow for this protocol is outlined in the diagram below.
Sources
Tri-o-tolylphosphine Oxide: From Catalytic Reagent to Purification Challenge in Organic Synthesis
An In-depth Guide for the Modern Chemist
Tri-o-tolylphosphine oxide emerges in the landscape of organic synthesis not as a frontline reagent for a multitude of named reactions, but rather as a compound with a distinct and dualistic character. It is, on one hand, a valuable organocatalyst for specific transformations such as the chlorination of alcohols and, on the other, a notoriously persistent byproduct of several cornerstone reactions that utilize its parent phosphine, tri-o-tolylphosphine. This guide provides a comprehensive overview of this compound, detailing its applications as a catalytic reagent, its physical and chemical properties, and, crucially, robust protocols for its management and removal when it arises as a reaction byproduct.
Physical and Chemical Properties
Understanding the physical characteristics of this compound is fundamental to its application and removal. Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₁H₂₁OP | [1] |
| Molecular Weight | 320.36 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 124-126 °C | [2] |
| Solubility | Soluble in many organic solvents; insoluble in water and non-polar solvents like hexanes. | [3][4] |
| CAS Number | 6163-63-9 | [1] |
Section 1: this compound as a Catalyst in Alcohol Chlorination
While often overshadowed by its role as a byproduct, this compound, and triarylphosphine oxides in general, function as effective catalysts in the conversion of alcohols to alkyl chlorides. This represents a significant application, transforming a common waste product into a valuable reagent for catalysis.[5][6] The two primary methods are the catalytic Appel reaction and catalysis of chlorination with thionyl chloride.
The Catalytic Appel Reaction
The traditional Appel reaction stoichiometrically converts alcohols to alkyl halides using a phosphine and a tetrahalomethane.[7] A more sustainable approach utilizes a catalytic amount of a phosphine oxide, which is activated in situ.[6] In this process, a stoichiometric activating agent, such as oxalyl chloride, reacts with the this compound to form a reactive chlorophosphonium salt. This salt then activates the alcohol for nucleophilic attack by the chloride ion, regenerating the phosphine oxide to continue the catalytic cycle.[8]
Mechanism of Catalysis:
The catalytic cycle for the phosphine oxide-catalyzed Appel reaction is initiated by the activation of the phosphine oxide with an activating agent (e.g., oxalyl chloride) to form a dichlorophosphorane intermediate. This highly electrophilic species is then attacked by the alcohol to form an alkoxyphosphonium salt, which is a key step in activating the hydroxyl group as a good leaving group. A subsequent Sₙ2 attack by a chloride ion on the activated alcohol furnishes the desired alkyl chloride and regenerates the this compound catalyst.
Figure 1: Catalytic cycle of the phosphine oxide-catalyzed Appel reaction.
General Protocol for Phosphine Oxide-Catalyzed Chlorination of an Alcohol:
Disclaimer: This is a generalized protocol based on literature procedures for triarylphosphine oxides and should be adapted and optimized for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and this compound (0.05 - 0.1 eq).
-
Dissolution: Dissolve the solids in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile, approx. 0.2 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Slowly add a solution of oxalyl chloride (1.5 - 2.0 eq) in the same anhydrous solvent to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alkyl chloride by column chromatography on silica gel.
Catalysis of Chlorination with Thionyl Chloride
Triarylphosphine oxides can also catalyze the chlorination of alcohols using thionyl chloride as the chlorinating agent.[9] This method can be advantageous as it avoids the use of carbon tetrachloride or oxalyl chloride. The phosphine oxide likely acts as a Lewis base to activate the thionyl chloride, facilitating the reaction.
General Protocol for Triarylphosphine Oxide-Catalyzed Chlorination with Thionyl Chloride:
Disclaimer: This protocol is based on a patent for the use of triarylphosphine oxides and should be adapted with appropriate safety precautions.
-
Setup: In a flask equipped with a stirrer, dropping funnel, and reflux condenser, combine the alcohol (1.0 eq) and this compound (0.01 - 0.05 eq).[9]
-
Heating: Heat the mixture to a temperature between 60-80 °C.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.1 - 1.5 eq) dropwise to the heated mixture. Vigorous gas evolution (SO₂ and HCl) will be observed.
-
Reaction: After the addition is complete, continue to stir the mixture at 60-80 °C for an additional 1-3 hours until the reaction is complete (monitored by TLC or GC).
-
Workup: Cool the reaction mixture to room temperature. Carefully add the mixture to ice water to quench any remaining thionyl chloride.
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate. The crude product can then be purified by distillation or chromatography.
Section 2: this compound as a Reaction Byproduct
In many common synthetic transformations, this compound is not a desired reagent but an unavoidable byproduct. Its formation is often the thermodynamic driving force for the reaction.[7] However, its high polarity and crystallinity can make it difficult to separate from the desired product, posing a significant purification challenge, especially on a large scale.[3]
Reactions Generating this compound:
-
Wittig Reaction: The reaction of a phosphorus ylide (generated from a phosphonium salt, which is often prepared from tri-o-tolylphosphine) with an aldehyde or ketone to form an alkene.[3]
-
Mitsunobu Reaction: An esterification reaction that couples an alcohol and a carboxylic acid using a phosphine and an azodicarboxylate.[3]
-
Appel Reaction (Stoichiometric): The conversion of an alcohol to an alkyl halide using a stoichiometric amount of a phosphine and a carbon tetrahalide.[7]
Protocols for the Removal of this compound
Several methods have been developed to efficiently remove phosphine oxide byproducts. The choice of method depends on the properties of the desired product, particularly its polarity and solubility.
Workflow for Byproduct Removal:
Figure 2: Decision workflow for selecting a purification method.
Method 1: Precipitation with a Non-polar Solvent
This is often the simplest method and is effective when the desired product is significantly more soluble in non-polar solvents than this compound.
Protocol:
-
Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.
-
Add a minimal amount of a solvent in which both the product and the phosphine oxide are soluble (e.g., dichloromethane or diethyl ether) to dissolve the residue.
-
While stirring vigorously, slowly add a non-polar "anti-solvent" such as hexanes or pentane.
-
This compound should precipitate as a white solid. To maximize precipitation, the mixture can be cooled in an ice bath or refrigerator for 30-60 minutes.
-
Collect the precipitated phosphine oxide by filtration, washing the solid with a small amount of the cold non-polar solvent.
-
The filtrate, containing the desired product, can then be concentrated and, if necessary, further purified.[10][11]
Method 2: Precipitation via Metal Salt Complexation
This compound, being a Lewis base, can form insoluble complexes with certain metal salts, such as magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂).[12] This method is particularly useful when the desired product is soluble in polar solvents where the phosphine oxide might also have some solubility.
Protocol (using MgCl₂):
-
Dissolve the crude reaction mixture in a suitable solvent like toluene or ethyl acetate.
-
Add solid, anhydrous magnesium chloride (1.5 - 2.0 eq relative to the phosphine oxide) to the solution.
-
Stir the mixture vigorously at room temperature for several hours. The formation of a solid precipitate (the MgCl₂-phosphine oxide complex) should be observed.
-
Remove the solid complex by filtration, washing the filter cake with a small amount of the reaction solvent.
-
The filtrate, containing the purified product, can then be worked up as usual.[12]
Method 3: Chromatographic Separation
When other methods fail or for very small-scale reactions, column chromatography is a reliable option.
Protocol:
-
Adsorb the crude reaction mixture onto a small amount of silica gel.
-
Prepare a silica gel column using a non-polar eluent system (e.g., hexanes/ethyl acetate).
-
Load the adsorbed crude material onto the column.
-
Elute the column with a gradient of increasing polarity. The less polar product will typically elute before the highly polar this compound.[3]
-
Monitor the fractions by TLC to isolate the pure product.
Summary of Removal Methods:
| Method | Principle | Best For | Key Considerations | Reference(s) |
| Precipitation | Low solubility of phosphine oxide in non-polar solvents. | Non-polar to moderately polar products. | Simple, scalable, and avoids chromatography. May require multiple triturations. | [10][11] |
| Metal Salt Complexation | Formation of an insoluble Lewis acid-base adduct. | Products soluble in polar aprotic solvents (e.g., toluene, THF). | Effective for large-scale removal. Requires anhydrous conditions. | [12][13] |
| Chromatography | Difference in polarity between the product and phosphine oxide. | Small-scale purifications or when other methods fail. | High purity can be achieved but is less scalable and solvent-intensive. | [3] |
Safety and Handling
This compound and its parent phosphine should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2]
-
Inhalation: Avoid inhaling the dust. May cause respiratory tract irritation.[2]
-
Skin and Eye Contact: Can cause skin and eye irritation. In case of contact, flush with copious amounts of water.[2]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[2]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound holds a unique position in the toolkit of the synthetic organic chemist. While its catalytic application in chlorination reactions showcases its potential as a reagent, its more common appearance is as a byproduct that demands careful consideration during reaction workup and purification. By understanding its chemical properties and being equipped with the appropriate protocols for both its use and its removal, researchers can effectively harness the power of reactions that involve the tri-o-tolylphosphine moiety and navigate the challenges associated with its oxidized form.
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Metal Complexes of Tri-o-tolylphosphine Oxide: A Comprehensive Guide for Researchers
This guide provides an in-depth exploration of the synthesis, characterization, and applications of metal complexes featuring the sterically demanding and electronically rich ligand, tri-o-tolylphosphine oxide (TOTPO). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the causality behind experimental choices and to provide robust, self-validating protocols.
Introduction: The Unique Attributes of this compound as a Ligand
This compound, the oxidized form of tri-o-tolylphosphine, is a versatile organophosphorus compound. While its parent phosphine is widely utilized in catalysis, the oxide itself presents a unique set of properties that make it a compelling ligand in coordination chemistry.[1] The presence of the three bulky o-tolyl groups imparts significant steric hindrance around the phosphorus center, influencing the coordination geometry and stability of its metal complexes.[2] The phosphoryl oxygen serves as a hard Lewis base, readily coordinating to a variety of metal centers, particularly transition metals and lanthanides.[3] This coordination typically occurs through the oxygen atom, forming stable M-O bonds.[3]
The electronic and steric properties of TOTPO can be finely tuned, allowing for the design of metal complexes with specific catalytic activities or photophysical characteristics. The steric bulk can create a unique coordination environment, potentially leading to unusual coordination numbers or geometries and influencing the reactivity of the metal center.
Synthesis of this compound and its Metal Complexes
Synthesis of the Ligand: this compound
The most common and straightforward method for the synthesis of this compound is the oxidation of its corresponding phosphine, tri-o-tolylphosphine. Tri-o-tolylphosphine is commercially available and can also be synthesized via a Grignard reaction between 2-bromotoluene and phosphorus trichloride.[2]
Protocol: Oxidation of Tri-o-tolylphosphine to this compound
Materials:
-
Tri-o-tolylphosphine
-
Hydrogen peroxide (30% solution)
-
Acetone
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve tri-o-tolylphosphine (1 equivalent) in acetone in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of 30% hydrogen peroxide (e.g., 1.1 equivalents) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy (the signal for the phosphine oxide will appear at a different chemical shift than the phosphine).
-
Once the reaction is complete, remove the acetone using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with water to remove any unreacted hydrogen peroxide.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting white solid is this compound, which can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if necessary.
Characterization: The identity and purity of the synthesized this compound can be confirmed by:
-
¹H NMR: To confirm the presence of the tolyl groups.
-
¹³C NMR: To further confirm the carbon framework.
-
³¹P NMR: A single peak in the characteristic region for phosphine oxides.
-
FT-IR: A strong absorption band corresponding to the P=O stretch.
-
Mass Spectrometry: To confirm the molecular weight (C₂₁H₂₁OP, 320.37 g/mol ).[4]
-
Melting Point: To compare with the literature value.
General Protocol for the Synthesis of Metal Complexes
The synthesis of metal complexes with this compound generally involves the reaction of a labile metal salt with a stoichiometric amount of the ligand in an appropriate solvent.[3][5] The choice of metal precursor, solvent, and reaction conditions (temperature, reaction time) will dictate the final product's structure and composition.[5]
Protocol: General Synthesis of a Transition Metal-TOTPO Complex
Materials:
-
A suitable metal precursor (e.g., a metal chloride, nitrate, or acetate)
-
This compound (TOTPO)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, ethanol, or THF)[1]
-
Schlenk line or glovebox for inert atmosphere techniques (if the metal precursor is air or moisture sensitive)
-
Standard glassware for synthesis under inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the metal precursor (1 equivalent) in the chosen anhydrous solvent.
-
In a separate flask, dissolve the desired stoichiometry of TOTPO (e.g., 1, 2, or 3 equivalents) in the same solvent.
-
Slowly add the ligand solution to the stirred solution of the metal precursor at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically from a few hours to overnight).
-
Monitor the reaction by an appropriate technique (e.g., color change, precipitation of the product, or spectroscopic analysis of aliquots).
-
Upon completion, the complex can be isolated by various methods depending on its solubility:
-
Precipitation: If the complex is insoluble, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Crystallization: If the complex is soluble, the solvent can be partially removed under reduced pressure, and the concentrated solution can be cooled or layered with a non-solvent to induce crystallization.
-
-
The isolated complex should be stored under an inert atmosphere if it is sensitive to air or moisture.
Characterization of the Metal Complex: A comprehensive characterization is crucial to confirm the structure and purity of the synthesized complex.[6]
-
Elemental Analysis: To determine the empirical formula.
-
FT-IR Spectroscopy: To observe the shift in the P=O stretching frequency upon coordination to the metal center. This shift is a direct indication of M-O bond formation.
-
NMR Spectroscopy:
-
¹H and ¹³C NMR: To confirm the presence and integrity of the tolyl groups.
-
³¹P NMR: A downfield shift of the phosphorus signal compared to the free ligand is typically observed upon coordination.[1]
-
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex.
-
Single-Crystal X-ray Diffraction: To unambiguously determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.
-
Magnetic Susceptibility Measurements: For paramagnetic complexes, to determine the magnetic moment of the metal center.
Applications of Metal Complexes of this compound
The unique steric and electronic properties of TOTPO-metal complexes open up a range of potential applications in catalysis and materials science.
Catalysis
While the parent tri-o-tolylphosphine is a well-established ligand in catalysis, complexes of its oxide are also being explored.[7][8] The bulky nature of the TOTPO ligand can influence the selectivity of catalytic reactions. For instance, palladium complexes bearing phosphine ligands are extensively used in cross-coupling reactions like the Heck and Suzuki reactions.[7] While less common, the corresponding phosphine oxide complexes can also exhibit catalytic activity, sometimes with different selectivities or stabilities.
Workflow for Screening Catalytic Activity
Caption: Workflow for screening the catalytic activity of a newly synthesized metal complex of this compound.
Luminescent Materials
Lanthanide complexes are renowned for their unique luminescent properties, characterized by sharp emission bands and long lifetimes.[9] Phosphine oxides are effective ancillary ligands for sensitizing lanthanide emission through the "antenna effect."[9][10] The organic ligand absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits its characteristic light. Europium(III) complexes, for instance, typically exhibit strong red luminescence.[10][11][12] The bulky tri-o-tolyl groups in TOTPO can help to shield the lanthanide center from solvent molecules that can quench luminescence, potentially leading to higher quantum yields.[10]
Protocol: Synthesis of a Luminescent Europium(III)-TOTPO Complex
Materials:
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
This compound (TOTPO)
-
Ethanol (absolute)
-
Triethyl orthoformate
-
Standard glassware for synthesis
Procedure:
-
Dissolve EuCl₃·6H₂O (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add triethyl orthoformate (an excess, e.g., 5-10 equivalents) as a dehydrating agent and stir the mixture at room temperature for 1 hour.
-
In a separate flask, dissolve TOTPO (3 equivalents) in absolute ethanol, with gentle warming if necessary.
-
Add the TOTPO solution to the europium chloride solution and stir the mixture at an elevated temperature (e.g., 50-60 °C) for 4-6 hours.
-
Allow the solution to cool to room temperature. A precipitate of the complex may form.
-
If no precipitate forms, slowly remove the solvent under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization of Luminescent Properties:
-
Excitation and Emission Spectroscopy: To determine the optimal excitation wavelength and to record the characteristic emission spectrum of the Eu(III) ion.
-
Luminescence Quantum Yield Measurement: To quantify the efficiency of the luminescence process.
-
Luminescence Lifetime Measurement: To determine the lifetime of the excited state of the Eu(III) ion.
Data Presentation: Comparison of Luminescent Properties
| Complex | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Lifetime (ms) |
| [Eu(TTA)₃(H₂O)₂] | ~340 | 612 | ~30-40 | 0.26 - 0.80 |
| [Eu(TTA)₃(TPPO)₂] | ~350 | 613 | up to 66 | >1.0 |
| [Eu(NO₃)₃(TOTPO)₃] (Hypothetical) | ~350-360 | ~615 | Potentially high | >1.0 |
Data for TTA (thenoyltrifluoroacetonate) and TPPO (triphenylphosphine oxide) complexes are included for comparison.[10][13] The data for the TOTPO complex are hypothetical and would need to be determined experimentally.
Safety and Handling
This compound: While specific safety data for this compound is limited, it should be handled with the standard precautions for organophosphorus compounds. It is advisable to consult the Safety Data Sheet (SDS) for closely related compounds like tri-o-tolylphosphine and other triarylphosphine oxides.[14][15][16]
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16] Avoid inhalation of dust and contact with skin and eyes.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move to fresh air.[14] Seek medical attention if irritation persists.
Metal Complexes: The toxicity of the metal complexes will depend on the specific metal and other ligands present. Always consult the SDS for the metal precursor used and handle the final complex with appropriate care.
Conclusion
Metal complexes of this compound represent a promising area of research with potential applications in catalysis and materials science. The steric bulk and electronic properties of the TOTPO ligand provide a unique platform for the design of novel complexes with tailored reactivity and photophysical properties. The protocols and workflows presented in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the potential of these fascinating compounds. As with all research, a thorough understanding of the underlying chemical principles and a commitment to safe laboratory practices are paramount to success.
References
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Wikipedia. Transition metal complexes of phosphine oxides. Available from: [Link]
-
Armelao, L., et al. (2023). Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. Molecules, 28(11), 4376. Available from: [Link]
-
Beller, M., et al. Palladium(II) acetate – tertiary phosphine. ResearchGate. Available from: [Link]
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Li, X., et al. (2020). Luminescent europium(iii) complexes based on tridentate isoquinoline ligands with extremely high quantum yield. Inorganic Chemistry Frontiers, 7(18), 3466-3473. Available from: [Link]
-
O'Brien, C. J., et al. (2011). Simple Unprecedented Conversion of Phosphine Oxides and Sulfides to Phosphine Boranes using Sodium Borohydride. Chemical Communications, 47(18), 5289-5291. Available from: [Link]
- Google Patents. US5527966A - Preparation of triphenylphosphine.
-
International Journal for Multidisciplinary Research (IJFMR). (2023). Synthesis, Characterization and luminescent studies of Europium (III) and Terbium (III) complexes with 1,2,4-Triazole and1,3- diphenylpropane-1,3-dione Derived Schiff Base. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Tri-O-Tolylphosphine. Available from: [Link]
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Grokipedia. Tris(o-tolyl)phosphine. Available from: [Link]
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Wagaw, S. (1999). Development and application of palladium-catalyzed carbon-nitrogen bond forming reactions (Doctoral dissertation, Massachusetts Institute of Technology). Available from: [Link]
-
de Sá, G. F., et al. (1999). Luminescence of the films of europium (III) with thenoyltrifluoroacetonate and macrocyclics. Journal of luminescence, 82(2), 147-153. Available from: [Link]
-
University of Staffordshire Online Repository. Lanthanide phosphine oxide complexes. Available from: [Link]
-
Semba, K., et al. (2021). Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis. Journal of the American Chemical Society, 143(32), 12647-12662. Available from: [Link]
-
SciELO. (2021). Synthesis, Characterization, and Application of Europium(III) Complexes as Luminescent Markers of Banknotes. Available from: [Link]
-
Al-Maydama, H. M., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Saudi Chemical Society, 17(3), 269-275. Available from: [Link]
- Google Patents. US6011181A - Triphenylphosphine oxide complex process.
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- 8. Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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The Role of Tri-o-tolylphosphine Oxide (TOPO) in the Synthesis of High-Quality Nanomaterials
<APPLICATION NOTES & PROTOCOLS >
Introduction: The Indispensable Role of TOPO in Nanoscience
In the precise world of nanomaterial synthesis, the ability to control the size, shape, and surface chemistry of nanocrystals is paramount. These physical characteristics dictate the material's fundamental electronic and optical properties. For over two decades, Tri-o-tolylphosphine oxide (TOPO), a member of the broader class of trialkylphosphine oxides, has been a cornerstone compound, particularly in the high-temperature "hot-injection" synthesis of colloidal semiconductor nanocrystals, such as quantum dots (QDs).[1][2] Its widespread adoption stems from its unique trifecta of functions: serving as a high-boiling-point solvent, a dynamic surface-capping ligand, and a mediator of crystal growth.[3] This guide provides an in-depth exploration of TOPO's mechanism of action and delivers field-proven protocols for its use in the synthesis of various nanomaterials, aimed at researchers and professionals in materials science and drug development.
The Multifaceted Functions of this compound
TOPO's effectiveness is rooted in its molecular structure: a polar phosphine oxide head (P=O) and three non-polar tolyl groups. This amphiphilic nature allows it to perform several critical roles simultaneously during nanocrystal synthesis.
-
High-Temperature Solvent: With a very high boiling point, TOPO provides a stable medium for reactions that require temperatures exceeding 300°C.[1] This high-temperature environment is essential for the thermal decomposition of organometallic precursors and for promoting the high crystallinity of the resulting nanoparticles.[1]
-
Dynamic Capping Ligand: The polar P=O group coordinates strongly to metal atoms on the nanocrystal surface.[4][5] This binding passivates surface defects, which is crucial for achieving high photoluminescence quantum yields in QDs.[3][4] The bulky tolyl groups extend outwards, providing steric hindrance that prevents the nanocrystals from aggregating.[6] This "capping" action is dynamic, meaning the ligands can attach and detach, allowing for controlled growth.
-
Growth Mediator: By controlling the accessibility of monomers to the nanocrystal surface, the TOPO ligand shell modulates the growth kinetics.[4] This control is a key factor in achieving a narrow size distribution (monodispersity), which is critical for applications requiring specific, uniform optical properties like in displays and bioimaging.[6]
Mechanism of Action: A Deeper Look
The synthesis process, typically a "hot-injection" method, involves the rapid injection of precursors into hot TOPO.[2] This triggers a short burst of nucleation, followed by a slower growth phase where existing nuclei grow larger.
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial"];
} enddot Caption: Hot-injection synthesis workflow.
The P=O group of TOPO acts as a Lewis base, donating electron density to the electron-deficient metal atoms (Lewis acids) on the nanocrystal surface. This coordination is strong enough to provide stability but labile enough to allow for the addition of new precursor monomers, enabling controlled growth. The concentration and purity of TOPO are critical parameters that can significantly influence the final nanoparticle morphology and reproducibility of the synthesis.[3][7]
Application Notes & Protocols
Protocol 1: Synthesis of Cadmium Selenide (CdSe) Quantum Dots
This protocol is a classic example of the hot-injection method and is adapted from procedures developed by leading researchers in the field.[8][9]
Rationale: This synthesis relies on the rapid injection of a selenium precursor into a hot solution of a cadmium precursor dissolved in TOPO. The high temperature facilitates precursor decomposition and nanocrystal formation, while TOPO controls the growth and prevents aggregation, leading to high-quality, monodisperse CdSe QDs.
Materials:
-
Cadmium oxide (CdO)
-
This compound (TOPO), technical grade (90%) and purified (99%)
-
Selenium (Se) powder
-
Tri-n-octylphosphine (TOP)
-
Anhydrous solvents (e.g., toluene, methanol)
-
Inert gas supply (Argon or Nitrogen)
-
Standard Schlenk line glassware
Experimental Workflow:
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial"];
} enddot Caption: Experimental workflow for CdSe QD synthesis.
Step-by-Step Procedure:
-
Selenium Precursor Preparation: In a glovebox, dissolve selenium powder in TOP to form a stock solution (e.g., 1 M TOPSe). This solution is air-sensitive.
-
Cadmium Precursor Solution: In a three-neck flask, combine CdO and TOPO.
-
Degassing and Heating: Heat the CdO/TOPO mixture under vacuum or a strong flow of inert gas to remove water and oxygen. Heat to ~320°C until the reddish CdO powder dissolves to form a clear, colorless solution.
-
Injection: Swiftly inject the TOPSe solution into the hot CdO/TOPO solution. A rapid color change indicates the nucleation of CdSe nanocrystals.
-
Growth: Allow the nanocrystals to grow at a slightly lower temperature (e.g., 280-300°C). The size of the QDs, and thus their color, will change over time. Aliquots can be taken at different time points to obtain QDs of various sizes.
-
Quenching and Purification: Cool the reaction mixture to stop crystal growth. Add an excess of a non-solvent like methanol to precipitate the TOPO-capped QDs. Collect the QDs by centrifugation, discard the supernatant, and re-disperse them in a non-polar solvent like toluene. Repeat this washing step 2-3 times to remove excess TOPO and unreacted precursors.
Protocol 2: Synthesis of Cobalt (Co) Metallic Nanoparticles
Rationale: This method uses the thermal decomposition of a cobalt precursor in the presence of TOPO and TOP, which act as both solvent and capping agents to control the size and prevent oxidation of the resulting magnetic nanoparticles.[10]
Materials:
-
Cobalt precursor (e.g., dicobalt octacarbonyl)
-
This compound (TOPO)
-
Tri-n-octylphosphine (TOP)
-
Anhydrous non-polar solvent (e.g., toluene)
-
Inert gas supply and Schlenk line
Step-by-Step Procedure:
-
Solvent Preparation: In a three-neck flask, heat a mixture of TOP and TOPO to the desired reaction temperature (e.g., 300°C) under an inert atmosphere.[10]
-
Injection: Dissolve the cobalt precursor in a small amount of anhydrous solvent and rapidly inject it into the hot TOP/TOPO solution.
-
Nucleation and Growth: The injection will cause a sudden supersaturation, leading to a burst of nucleation.[10] The temperature will drop; maintain it at the desired growth temperature to allow the nanoparticles to grow to the target size.
-
Purification: After cooling, precipitate the cobalt nanoparticles by adding a polar non-solvent. Use a strong magnet to hold the nanoparticles while decanting the supernatant. Wash the particles several times with a suitable solvent to remove residual TOPO/TOP.
Critical Parameters and Troubleshooting
The success of a TOPO-mediated synthesis depends on careful control of several variables.
| Parameter | Effect on Nanoparticle Properties | Troubleshooting Tips |
| TOPO Purity | Impurities in technical-grade TOPO (e.g., phosphinic acids) can act as co-surfactants, significantly affecting nanocrystal shape and growth rate.[7] This is a major source of batch-to-batch irreproducibility.[3] | For consistent results, use high-purity (99%) TOPO or characterize the impurity profile of technical-grade TOPO using ³¹P NMR.[7] If using technical grade, be aware that results may vary between batches. |
| Temperature | Higher temperatures generally lead to faster growth and larger nanoparticles. The injection temperature dictates the nucleation rate, affecting the final size distribution. | To achieve smaller particles, lower the growth temperature or shorten the reaction time. For a narrow size distribution, ensure a rapid injection into a sufficiently hot solution to promote a single, distinct nucleation event.[3] |
| Precursor Ratio | The molar ratio of capping ligand (TOPO) to the metal precursor influences surface coverage and can affect the final shape of the nanocrystals (e.g., spherical vs. rod-shaped).[11][12] | To prevent aggregation, ensure a sufficient excess of TOPO is present.[3] To promote anisotropic growth (nanorods), other capping agents may need to be added in conjunction with TOPO. |
| Reaction Time | Longer reaction times allow for continued growth, leading to larger nanoparticles through processes like Ostwald ripening. | Take aliquots at various time points and analyze their optical properties (UV-Vis and photoluminescence) to monitor growth and stop the reaction when the desired size is reached. |
Post-Synthesis Processing: The Challenge of TOPO Removal
While the TOPO capping layer is essential for synthesis and stability in organic solvents, it often needs to be removed or replaced for subsequent applications, especially in biological or aqueous systems.[13] The strong binding of TOPO makes its removal challenging.
Common Removal/Exchange Strategies:
-
Solvent Washing: Repeated washing/precipitation cycles with solvents like methanol or ethanol can remove excess, unbound TOPO. However, this is often insufficient to remove the coordinated ligands from the nanoparticle surface.
-
Ligand Exchange: This is the most common method, where TOPO is replaced by a different ligand with a higher affinity for the nanoparticle surface or with desired functionality (e.g., water solubility). This is typically achieved by incubating the nanoparticles in a solution containing a large excess of the new ligand.[14]
-
Annealing: For applications where nanoparticles are deposited as a thin film, thermal annealing can be used to desorb or decompose the TOPO ligands.[15] However, this can lead to film cracking or particle aggregation.
Safety and Handling
This compound is an irritant. It is crucial to handle it with appropriate personal protective equipment (PPE).
-
Handling: Always handle TOPO in a well-ventilated fume hood.[16][17] Avoid generating dust.[16] Wear safety goggles, chemical-resistant gloves, and a lab coat.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[16]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[19] For eye contact, rinse cautiously with water for several minutes.[19] If inhaled, move to fresh air.[16] Seek medical attention if irritation persists.
Conclusion
This compound remains a vital and versatile compound in the toolkit of nanomaterial scientists. Its unique ability to act as a high-temperature solvent, a dynamic capping agent, and a growth mediator provides an unparalleled level of control over the synthesis of high-quality nanocrystals. Understanding the fundamental mechanisms of its action, carefully controlling critical reaction parameters, and being mindful of the challenges associated with its purity and post-synthesis removal are key to leveraging its full potential in developing next-generation nanomaterials for advanced applications.
References
-
Strem Chemicals, Inc. (n.d.). Trioctylphosphine oxide (TOPO): An Essential Component for Quantum Dot Preparation. Ascensus Specialties. Retrieved from [Link]
-
Wang, F., et al. (2009). Spectroscopic Identification of Tri-n-octylphosphine Oxide (TOPO) Impurities and Elucidation of Their Roles in Cadmium Selenide Quantum-Wire Growth. Journal of the American Chemical Society. Retrieved from [Link]
-
Susumu, K., et al. (2011). Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals. Molecules. Retrieved from [Link]
-
De Roo, J. (n.d.). The non-Innocence of Solvents in Nanocrystal Synthesis. Biblio. Retrieved from [Link]
-
ResearchGate. (2017, January 16). How can I remove TOPO ligands on nanoparticle films? Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Tri-O-Tolylphosphine. Retrieved from [Link]
-
TechConnect. (2012). Synthesis of Non-Spherical CdSe Quantum Dots. TechConnect Briefs. Retrieved from [Link]
-
Kenis Group. (2022). Understanding Hot Injection Quantum Dot Synthesis Outcomes Using Automated High-Throughput Experiment Platforms and Machine Learning. ACS Publications. Retrieved from [Link]
-
MRSEC Education Group. (n.d.). Synthesis of Cadmium Selenide Quantum Dot Nanoparticles. University of Wisconsin–Madison. Retrieved from [Link]
-
University of Palermo. (n.d.). Synthesis of metallic nanoparticles. Retrieved from [Link]
-
ResearchGate. (n.d.). The Nature of Quantum Dot Capping Ligands. Retrieved from [Link]
-
Mahajan, S., et al. (n.d.). SYNTHESIS OF CdSe CRYSTAL USING HOT INJECTION METHOD. ResearchGate. Retrieved from [Link]
-
Science.gov. (n.d.). trioctylphosphine oxide topo: Topics by Science.gov. Retrieved from [Link]
-
MDPI. (2021, March 5). Influence of TOPO and TOPO-CdSe/ZnS Quantum Dots on Luminescence Photodynamics of InP/InAsP/InP Heterostructure Nanowires. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of an opto-hydrodynamic process to remove nanoparticles from solid surfaces. Retrieved from [Link]
-
JETIR. (n.d.). Methods of Synthesizing Metal Oxide Nanoparticles (MONPs): A review. Retrieved from [Link]
-
MDPI. (2022, October 17). Tailoring the Synthesis Method of Metal Oxide Nanoparticles for Desired Properties. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, January 15). Green approaches for the synthesis of metal and metal oxide nanoparticles using microbial and plant extracts. Retrieved from [Link]
-
NIH. (n.d.). Green Synthesis of Metal and Metal Oxide Nanoparticles: A Review of the Principles and Biomedical Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Removal of nanoparticles (both inorganic nanoparticles and nanoplastics) in drinking water treatment – coagulation/flocculation/sedimentation, and sand/granular activated carbon filtration. Retrieved from [Link]
-
NIH. (n.d.). The influence of size, shape and vessel geometry on nanoparticle distribution. Retrieved from [Link]
-
arXiv. (n.d.). Effect of Nanoparticle Size on the Morphology of Adsorbed Surfactant Layers. Retrieved from [Link]
-
Frontiers. (n.d.). Nanometrology: particle sizing and influence on the toxicological profile. Retrieved from [Link]
-
ACS Publications. (2022, December 16). Removal of Nanoparticles by Surface Nanobubbles Generated via Solvent–Water Exchange: A Critical Perspective. Retrieved from [Link]
-
MDPI. (n.d.). Nanomaterial Shape Influence on Cell Behavior. Retrieved from [Link]
-
NIH. (n.d.). Nanoparticle Geometry and Surface Orientation Influences Mode of Cellular Uptake. Retrieved from [Link]
-
NIH. (2021, June 15). Differential Removal of Nanoparticles on the Surface of a Thin Film Substrate. Retrieved from [Link]
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Application Note: Advanced Analytical Strategies for the Quantification and Characterization of Tri-o-tolylphosphine Oxide
Introduction and Significance
Tri-o-tolylphosphine oxide (TOTPO), with the chemical formula C₂₁H₂₁OP, is the oxidized form of tri-o-tolylphosphine, a common phosphine ligand used in catalysis.[1] Its presence, often as a byproduct or impurity, can be critical in the context of drug development, where stringent control of impurities is required by regulatory bodies. For instance, TOTPO can be an impurity related to the synthesis of active pharmaceutical ingredients (APIs) like Eletriptan Hydrobromide.[2] The physical and chemical properties of TOTPO are well-documented, providing a basis for the development of analytical methods.[3]
The analytical challenge lies in accurately detecting and quantifying TOTPO, often at trace levels, within complex matrices such as API solutions, reaction mixtures, or environmental samples. The choice of analytical technique is dictated by the specific requirements of sensitivity, selectivity, and the nature of the sample matrix.
Foundational Strategy: Sample Preparation
Effective sample preparation is the cornerstone of reliable analysis, aiming to isolate TOTPO from interfering matrix components and concentrate it to a level amenable to instrumental detection.
Liquid-Phase Microextraction (LPME)
For aqueous samples, particularly in the analysis of APIs, hollow-fiber LPME presents an elegant and efficient technique for sample cleanup and pre-concentration.[4][5] This method is analogous to the validated procedures for the closely related compound, triphenylphosphine oxide (TPPO).[4]
-
Principle of Causality: LPME utilizes a small volume of an organic solvent immobilized within the pores of a porous hollow fiber. The large phase ratio (aqueous sample to organic extractant) enables a high enrichment factor, often over 100-fold, without the need for solvent-intensive evaporation steps.[4][5] The choice of an organic solvent like 1-octanol is based on its immiscibility with water and its high affinity for organophosphorus compounds like TOTPO, ensuring efficient partitioning from the aqueous phase. Adjusting the pH of the aqueous sample can further optimize extraction by ensuring the analyte is in its most non-polar, extractable form.
Solid-Phase Extraction (SPE)
For less complex matrices or when a higher sample throughput is required, SPE is a viable alternative.
-
Principle of Causality: A reversed-phase sorbent (e.g., C18) is typically employed. The sample is loaded onto the sorbent, and polar impurities are washed away with a weak solvent (e.g., water/methanol mixture). TOTPO, being relatively non-polar, is retained on the sorbent. It is then eluted with a stronger, non-polar organic solvent like acetonitrile or dichloromethane. This process effectively isolates TOTPO from salts, polar starting materials, and other hydrophilic components of the matrix.
Chromatographic Methodologies and Protocols
Chromatography is the primary tool for the separation and quantification of TOTPO. The selection between liquid and gas chromatography depends on the analyte's volatility, thermal stability, and the desired sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of phosphine oxides.[6][7] It is particularly suitable for non-volatile or thermally labile compounds.
-
Expertise & Causality: A reversed-phase (RP) separation is the most common approach. A C18 (octadecylsilane) column is effective due to the hydrophobic interactions between the non-polar stationary phase and the tolyl groups of TOTPO.[7] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile.[7][8] The gradient or isocratic elution profile is optimized to achieve a good peak shape and resolution from other components in the sample. For UV detection, the aromatic rings in TOTPO provide strong chromophores, allowing for sensitive detection around 220-254 nm. For enhanced specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS).[6]
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 220 nm
-
Elution: Isocratic, 60:40 Acetonitrile:Water. Adjust ratio as needed for optimal separation based on sample matrix.
-
-
Standard Preparation: Prepare a stock solution of a certified TOTPO reference standard in acetonitrile.[2][9] Create a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared samples. Quantify TOTPO concentration by comparing the peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification.[6][10] TOTPO is amenable to GC analysis.
-
Expertise & Causality: A non-polar capillary column (e.g., DB-5ms, CP-Cil 88) is chosen to separate compounds based on their boiling points and interactions with the stationary phase.[11] Helium is the preferred carrier gas for its inertness and efficiency.[11] The mass spectrometer provides both high sensitivity and structural information. Electron Ionization (EI) is a common technique that generates a reproducible fragmentation pattern, which can be compared against spectral libraries for identification. The molecular ion peak and characteristic fragment ions provide a high degree of confidence in the identification of TOTPO.[10]
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
GC Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of TOTPO.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Inject the sample. Identify the TOTPO peak based on its retention time and by comparing its mass spectrum with a reference spectrum. For quantification, use a calibration curve generated from TOTPO standards.
Spectroscopic Characterization
While chromatography is used for separation and quantification, spectroscopic methods are invaluable for unambiguous structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR are powerful tools. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methyl protons of the tolyl groups.[12] The ³¹P NMR spectrum provides a highly specific signal for the phosphorus atom in TOTPO, with a distinct chemical shift that differentiates it from the parent phosphine and other phosphorus-containing impurities.[13]
-
Infrared (IR) Spectroscopy: FTIR can be used to identify the characteristic P=O stretching vibration, which typically appears as a strong absorption band in the region of 1150-1200 cm⁻¹.[3]
Method Validation and Data Presentation
Any analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters include:
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]
Comparative Data Summary
| Parameter | HPLC-UV | GC-MS |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility |
| Typical LOQ | ~1-10 µg/mL | ~0.1-1 µg/mL (in SIM mode) |
| Selectivity | Moderate (based on retention time and UV) | High (based on retention time and mass spectrum) |
| Sample Type | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Advantages | Robust, widely available, non-destructive | High sensitivity and specificity, structural info |
| Disadvantages | Lower sensitivity than MS, potential co-elution | Requires analyte to be thermally stable |
Visualized Workflows
General Analytical Workflow for TOTPO
Caption: General workflow for the analysis of this compound.
HPLC-UV Method Workflow
Caption: Step-by-step workflow for the HPLC-UV analysis of TOTPO.
GC-MS Method Workflow
Caption: Step-by-step workflow for the GC-MS analysis of TOTPO.
References
- Separation of Trioctylphosphine oxide on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
- Tri-o-tolyl-Phosphine Oxide - LGC Standards. (n.d.).
- This compound | C21H21OP | CID 326944 - PubChem. (n.d.). National Institutes of Health.
- Determination of triphenylphosphine oxide in active pharmaceutical ingredients by hollow-fiber liquid-phase microextraction followed by reversed-phase liquid chromatography. (2005). Journal of Chromatography A.
- Triphenylphosphine oxide - analysis - Analytice. (n.d.).
- Tri(o-tolyl)phosphine(6163-58-2) 1H NMR spectrum - ChemicalBook. (n.d.).
- Improving the triphenylphosphine/triphenylphosphine oxide (TPP/TPPO)‐based method for the absolute and accurate quantification. (2024). Agritrop.
- Revrsed Phase High Performance Liquid Chromatographic Analysis of Triphenylphosphine in a Reaction Mixture. (1989). Analytical Letters.
- Tri-o-tolyl-Phosphine Oxide | LGC Standards. (n.d.).
- Tris(o-tolyl)phosphine - Wikipedia. (n.d.).
- TRIPHENYLPHOSPHINE OXIDE DETECTION IN TRACES USING Mn(III)-5,10,15,20-TETRATOLYL-21H,23H PORPHYRIN CHLORIDE. (2015). Revista de Chimie.
- Determination of triphenylphosphine oxide in active pharmaceutical ingredients by hollow-fiber liquid-phase microextraction followed by reversed-phase liquid chromatography. (2005). ResearchGate.
- Supporting Information Simple Unprecedented Conversion of Phosphine Oxides and Sulfides to Phosphine Boranes using Sodium Borohydride. (n.d.).
- Detection of triphenyl phosphine oxide (TPPO; a) and comparison with... (2019). ResearchGate.
- Integrated Analysis of High Resolution GC-MS Data Using Hard and Soft Ionization to Identify Trace Impurities. (n.d.). JEOL.
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- 13. rsc.org [rsc.org]
Application Notes and Protocols: Tri-o-tolylphosphine Oxide as a Catalyst Promoter in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Beyond a Byproduct - The Emergence of Tri-o-tolylphosphine Oxide as a Key Catalyst Promoter
For decades, phosphine oxides, such as this compound (TOPO), were often regarded as mere byproducts in reactions utilizing phosphine ligands.[1] The parent phosphine, tri-o-tolylphosphine, is a well-established bulky, electron-rich ligand that enhances rates and selectivity in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[2] However, a growing body of evidence reveals that the in-situ or intentional addition of its oxidized form, TOPO, plays a crucial and beneficial role in these catalytic systems. This guide provides an in-depth exploration of this compound's function as a catalyst promoter, offering mechanistic insights and detailed protocols for its synthesis and application.
The promotional effect of TOPO is largely attributed to its ability to act as a stabilizing ligand for palladium nanoparticles.[3][4] In palladium-catalyzed reactions, the active Pd(0) species can be prone to aggregation, forming inactive palladium black, which diminishes catalytic activity and leads to irreproducible results. TOPO, through a weak coordination of its phosphoryl oxygen to the palladium center, can prevent this catalyst decomposition.[3] This "buffering" effect ensures a consistent concentration of the active catalyst throughout the reaction, leading to improved yields, faster reaction rates, and greater reproducibility, especially when reactions are conducted under non-rigorous exclusion of oxygen.[4]
Mechanistic Insights: The Stabilizing Role of this compound
The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organoboron reagent, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] Throughout this cycle, the stability of the Pd(0) species is paramount.
This compound's role as a promoter can be visualized as an off-cycle equilibrium that maintains the integrity of the active catalyst. The bulky tri-o-tolyl groups of TOPO likely contribute to the lability of its coordination to palladium, allowing it to temporarily associate with and stabilize palladium nanoparticles without poisoning the catalyst by forming overly stable complexes.
Experimental Protocols
Protocol 1: Synthesis of this compound (TOPO)
This protocol details the synthesis of TOPO through the oxidation of tri-o-tolylphosphine using hydrogen peroxide.
Materials and Reagents:
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a Schlenk flask under a standard laboratory atmosphere, dissolve tri-o-tolylphosphine (e.g., 1.20 g, 3.94 mmol) in dichloromethane (14 mL).[5]
-
Cool the solution to 0 °C using an ice bath.
-
While stirring, slowly add a 30% aqueous solution of hydrogen peroxide (e.g., 6.07 mL).[5]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphine is fully consumed.
-
Transfer the reaction mixture to a separatory funnel and wash with water (2 x 20 mL) to remove excess hydrogen peroxide.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting white solid is this compound, which can be further purified by recrystallization if necessary.
Protocol 2: Application of TOPO as a Promoter in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol demonstrates the use of TOPO as a catalyst promoter in the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. A comparative experiment without TOPO is also described to highlight its beneficial effect.
Materials and Reagents:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (TOPO)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Schlenk tube or similar reaction vessel
-
Stir bar
-
Oil bath
Experimental Workflow Diagram:
Procedure:
Reaction with TOPO Promoter:
-
To a Schlenk tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and this compound (0.05 mmol, 5 mol%).
-
Add toluene (5 mL) and water (1 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Under a positive pressure of argon, add palladium(II) acetate (0.025 mmol, 2.5 mol%).
-
Seal the tube and heat the reaction mixture in an oil bath at 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Reaction without TOPO:
-
Follow the exact same procedure as above, but omit the addition of this compound in step 1.
-
Observe the reaction progress and final yield to compare with the TOPO-promoted reaction. The reaction without the phosphine oxide additive may show signs of catalyst decomposition (formation of palladium black) and potentially lower yields or longer reaction times.[3][4]
Quantitative Data Summary
| Additive | Aryl Bromide | Cross-Coupling Product | Yield (%) |
| Ph₃PO (5 mol%) | 4-Bromobenzotrifluoride | 4-Trifluoromethyl-4'-methoxybiphenyl | 79 |
| None | 4-Bromobenzotrifluoride | 4-Trifluoromethyl-4'-methoxybiphenyl | Variable, often lower |
| Ph₃PO (5 mol%) | 4-Bromoanisole | 4,4'-Dimethoxybiphenyl | 85 |
| None | 4-Bromoanisole | 4,4'-Dimethoxybiphenyl | Variable, often lower |
Table 1: Comparison of yields in a palladium-catalyzed cross-coupling reaction with and without the addition of triphenylphosphine oxide. The data illustrates the improved and more reproducible yields obtained in the presence of the phosphine oxide additive.[4]
Conclusion
This compound, far from being an inconsequential byproduct, is a valuable promoter in palladium-catalyzed cross-coupling reactions. Its ability to stabilize catalytically active palladium nanoparticles by preventing their aggregation into inactive palladium black leads to more efficient, reliable, and reproducible synthetic outcomes. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the benefits of TOPO in their own synthetic endeavors, ultimately leading to more robust and effective catalytic transformations.
References
- Grushin, V. V. (2019). Hydrogen Peroxide Adducts of Triarylphosphine Oxides. The Royal Society of Chemistry.
- Denmark, S. E., & Smith, R. C. (2007).
- Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Organic Syntheses Procedure.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Coordination Chemistry: The Pivotal Role of Tri(o-tolyl)phosphine Ligands.
- ChemicalBook. (n.d.). Tri(o-tolyl)phosphine synthesis.
- Denmark, S. E., & Smith, R. C. (2007).
- Wikipedia. (n.d.). Tris(o-tolyl)phosphine.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Ma, S., et al. (2018). Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids.
- High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). JoVE.
- Nordmann. (n.d.). Tri-p-tolylphosphine.
- Joshaghani, M., et al. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands.
- Keglevich, G., et al. (2020).
- Sigma-Aldrich. (n.d.). Tri-o-tolyl phosphine.
- PubChem. (n.d.). This compound.
- LGC Standards. (n.d.). Tri-o-tolyl-Phosphine Oxide.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- BenchChem. (2025).
- Wikipedia. (n.d.). Triphenylphosphine oxide.
- Larina, E. V., et al. (2022). Effect of Salt and Phosphine Additives on the Composition of Active Palladium Complexes in the Mizoroki–Heck Reaction with Aromatic Carboxylic Anhydrides.
- Nanomaterials Chemistry. (2023).
- ResearchGate. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?.
- Agritrop. (2024). Improving the triphenylphosphine/triphenylphosphine oxide (TPP/TPPO)
- FUJIFILM Wako Chemicals. (n.d.). Tri-o-tolylphosphine.
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- 4. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: A Guide to the Removal of Tri-o-tolylphosphine Oxide (ToPO) from Reaction Mixtures
Welcome to the technical support center for advanced chemical purification. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and validated protocols for the effective removal of tri-o-tolylphosphine oxide (ToPO), a common and often persistent byproduct in modern organic synthesis.
Tri-o-tolylphosphine is a valuable ligand in numerous catalytic reactions, including cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.[1] During these processes, or through gradual air oxidation, it is converted into the corresponding phosphine oxide, ToPO.[1][2] While structurally similar to the widely studied triphenylphosphine oxide (TPPO), ToPO's three ortho-methyl groups introduce unique steric and electronic properties, presenting specific challenges for its removal from reaction mixtures. This guide offers a systematic approach to tackling this purification challenge.
Part 1: Frequently Asked Questions - Understanding the Challenge
Q1: What is this compound (ToPO) and what are its key properties?
This compound (ToPO) is the oxidized form of tri-o-tolylphosphine. It is an organophosphorus compound that often appears as a byproduct in reactions where the parent phosphine is used as a ligand or reagent.[1][2] Its removal is complicated by its chemical properties: it is a polar, high-melting-point, crystalline solid that lacks acidic or basic functional groups, making simple extraction techniques ineffective. Its solubility profile can often overlap with that of the desired product, leading to co-purification issues.
Table 1: Physical and Chemical Properties of this compound (ToPO)
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁OP | [3][4] |
| Molecular Weight | 320.4 g/mol | [3] |
| Appearance | White solid / crystals | [4] |
| Melting Point | 123-125 °C | [1][5][6][7] |
| Polarity | Polar, due to the P=O bond | Inferred from phosphine oxide chemistry[8] |
| Solubility | Soluble in polar organic solvents (e.g., acetone, toluene, ethyl acetate); poorly soluble in non-polar solvents (e.g., hexanes) and water. | [1][7][9] |
Q2: My reaction uses tri-o-tolylphosphine. Why is ToPO a bigger purification headache than the starting phosphine?
The starting phosphine, tri-o-tolylphosphine, is significantly less polar than its oxide. This large difference in polarity means that any unreacted phosphine is typically easy to separate from a moderately polar product using standard silica gel chromatography. However, upon oxidation to ToPO, the polarity increases substantially due to the formation of the highly polar phosphoryl (P=O) group. This increased polarity often pushes the ToPO into the same polarity range as the desired reaction product, leading to difficult chromatographic separations (co-elution).
Part 2: A Decision-Making Framework for ToPO Removal
Q3: How do I choose the best purification strategy for my specific reaction mixture?
Selecting the right method depends on three key factors: the properties of your desired product, the scale of your reaction, and the available laboratory resources. A chromatography-first approach is common at the research scale, but it is not always the most efficient or scalable solution.
The following decision workflow provides a logical path to selecting an appropriate strategy.
Caption: Decision workflow for selecting a ToPO removal method.
Part 3: Troubleshooting Guides and In-Depth Protocols
This section provides detailed protocols and troubleshooting for the most effective ToPO removal methods. The principles described are largely adapted from well-established procedures for removing the analogous triphenylphosphine oxide (TPPO).[10][11]
Method 1: Optimized Flash Chromatography
-
Expert Insight: This is the default method for small-scale purification. Success hinges on maximizing the polarity difference between your product and ToPO.
-
FAQ: "My product and ToPO are co-eluting on silica gel. What can I do?"
-
Change Solvent System: If using a standard ethyl acetate/hexane system, try switching to a toluene/acetone or dichloromethane/methanol gradient. Toluene's aromaticity can alter selectivity for aromatic compounds like ToPO.
-
Use a Different Stationary Phase: Consider using alumina (neutral or basic) or a C18 reversed-phase column if your product's properties are suitable. ToPO interacts differently with these phases compared to silica.
-
Employ a "Sacrificial" Plug: A quick filtration through a small plug of silica gel using a non-polar solvent (like 9:1 hexane/ether) can remove a significant amount of ToPO if it is much more polar than your product.[10][12] This can be repeated 2-3 times for better results.[10][12]
-
Method 2: Selective Precipitation / Crystallization
-
Expert Insight: This method leverages the high crystallinity of ToPO. By dissolving the crude mixture in a minimal amount of a good solvent and then adding a poor solvent (an anti-solvent), the less soluble ToPO can be induced to precipitate.
-
FAQ: "I tried precipitating ToPO with hexane, but my product crashed out too."
-
Optimize the Solvent Ratio: The key is finding the right balance. Dissolve your crude material in a minimal amount of a solvent like toluene or dichloromethane. Then, add the anti-solvent (e.g., hexane, pentane, or cold diethyl ether) slowly, with vigorous stirring, until the solution becomes cloudy.
-
Control the Temperature: After adding the anti-solvent, cooling the mixture (e.g., to 0 °C or -20 °C) can significantly enhance the selective precipitation of ToPO.
-
Scratch and Seed: Use a glass rod to scratch the inside of the flask to create nucleation sites. If you have a pure sample of ToPO, adding a tiny crystal can seed the precipitation.
-
Method 3: Chromatography-Free Removal via ZnCl₂ Precipitation
-
Expert Insight: This is a powerful and scalable technique for products that are not Lewis basic.[10] The phosphoryl oxygen on ToPO is a Lewis base and will coordinate strongly with Lewis acids like zinc chloride (ZnCl₂). The resulting ToPO-ZnCl₂ complex is often insoluble in common organic solvents and can be removed by simple filtration.
-
FAQ: "In which solvents is the ZnCl₂ method most effective?"
-
Dissolution: Dissolve the crude reaction mixture containing the product and ToPO in a suitable polar solvent (e.g., ethyl acetate, CH₃CN, or acetone) to a concentration of approximately 0.1-0.2 M.
-
Addition of ZnCl₂: Add 1.5 to 2.0 equivalents of anhydrous zinc chloride (ZnCl₂) relative to the theoretical amount of ToPO. It is often practical to add it as a solution in a polar solvent like acetone or ether.
-
Precipitation: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the ToPO-ZnCl₂ complex should form.
-
Filtration: Filter the mixture through a pad of celite or a medium-porosity sintered glass funnel.
-
Work-up: Wash the filter cake with a small amount of the solvent used in step 1. The combined filtrates now contain the purified product, which can be isolated by removing the solvent under reduced pressure.
Method 4: In-Situ Chemical Conversion with Oxalyl Chloride
-
Expert Insight: This method, adapted from work by Gilheany and colleagues for TPPO, converts the phosphine oxide into an insoluble chlorophosphonium salt.[10] This is an excellent option for non-acid-sensitive products when other methods fail.
-
FAQ: "What are the compatibility limitations of the oxalyl chloride method?"
-
Oxalyl chloride is highly reactive and will react with alcohols, amines, and other nucleophilic functional groups. This method is only suitable for products that are stable to these highly electrophilic and acidic conditions. The reaction also produces HCl as a byproduct.
-
-
Azeotropic Drying: Ensure the crude mixture is free of water by concentrating it from anhydrous toluene.
-
Dissolution & Cooling: Dissolve the crude material in anhydrous dichloromethane (DCM) or toluene and cool the solution to 0 °C in an ice bath.
-
Addition of Oxalyl Chloride: Slowly add 1.1 equivalents of oxalyl chloride (relative to ToPO) to the cooled, stirring solution.
-
Precipitation: Stir the reaction at 0 °C for 30-60 minutes. A precipitate of the corresponding phosphonium salt should form.
-
Filtration: Filter the cold reaction mixture to remove the insoluble salt.
-
Work-up: The filtrate, containing the purified product, can then be carefully quenched with a mild base (like saturated NaHCO₃ solution) and worked up as usual.
Part 4: Summary of Methods
Table 2: Comparison of ToPO Removal Strategies
| Method | Best For | Advantages | Disadvantages | Scale |
| Flash Chromatography | Small-scale R&D, products with significantly different polarity from ToPO. | High resolution, well-understood. | Poorly scalable, time-consuming, requires large solvent volumes. | < 5 g |
| Selective Precipitation | Products soluble in non-polar solvents where ToPO is not. | Simple, low cost, can be scalable. | Highly dependent on product solubility, may lead to product loss via co-precipitation. | All scales |
| ZnCl₂ Complexation | Scalable purification of non-Lewis basic products. | Chromatography-free, high efficiency, simple filtration work-up.[10] | Ineffective for Lewis-basic products, requires anhydrous conditions. | > 1 g |
| Oxalyl Chloride Conversion | Purification of robust, non-nucleophilic products. | Highly effective, forms a readily filterable solid.[10] | Harsh conditions, incompatible with many functional groups (alcohols, amines). | All scales |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 326944, this compound. Retrieved from [Link].[3]
-
Wikipedia. (2023, May 29). Tris(o-tolyl)phosphine. In Wikipedia. Retrieved from [Link].[2]
-
Common Organic Chemistry. Tri(o-tolyl)phosphine. Retrieved from [Link].[5]
-
Wikipedia. (2024, January 10). Triphenylphosphine oxide. In Wikipedia. Retrieved from [Link].[14]
-
LookChem. Cas 1038-95-5, TRI-P-TOLYLPHOSPHINE. Retrieved from [Link].[15]
-
Wikipedia. (2023, November 13). Trioctylphosphine oxide. In Wikipedia. Retrieved from [Link].[8]
-
University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. Retrieved from [Link].[10]
-
Vaddula, B. R., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(15), 10351–10357. [Link].[11]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link].[13]
-
Shenvi Lab, Scripps Research. Work up tips. Retrieved from [Link].[12]
Sources
- 1. Tri(o-tolyl)phosphine | 6163-58-2 [chemicalbook.com]
- 2. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]
- 3. This compound | C21H21OP | CID 326944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tri-o-tolyl-Phosphine Oxide | LGC Standards [lgcstandards.com]
- 5. Tri(o-tolyl)phosphine [commonorganicchemistry.com]
- 6. Tri(o-tolyl)phosphine 97 6163-58-2 [sigmaaldrich.com]
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- 8. Trioctylphosphine oxide - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. Workup [chem.rochester.edu]
- 11. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shenvilab.org [shenvilab.org]
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- 14. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 15. Cas 1038-95-5,TRI-P-TOLYLPHOSPHINE | lookchem [lookchem.com]
Technical Support Center: Purification of Products Contaminated with Tri-o-tolylphosphine Oxide (TOTPO)
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the removal of tri-o-tolylphosphine oxide (TOTPO) from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet often persistent purification hurdle. As a byproduct of numerous synthetic transformations involving tri-o-tolylphosphine, TOTPO's removal is critical for obtaining pure products.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The methodologies described herein are grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TOTPO) and why is it difficult to remove?
A1: this compound (TOTPO) is the oxidized form of tri-o-tolylphosphine, a common phosphine ligand used in various organic reactions. It is a white, crystalline solid.[1] Its removal can be challenging due to its high polarity, which can lead to co-elution with polar products during chromatography, and its potential for co-precipitation with desired compounds. The three methyl groups on the aromatic rings add steric bulk and can influence its solubility profile compared to the more commonly encountered triphenylphosphine oxide (TPPO).
Q2: How does TOTPO's properties compare to triphenylphosphine oxide (TPPO)?
A2: Both TOTPO and TPPO are polar, crystalline solids. However, the presence of the o-methyl groups in TOTPO can lead to differences in solubility, crystallinity, and interaction with solid supports. While specific solubility data for TOTPO is not as widely published as for TPPO, it is reasonable to expect that the increased steric hindrance and altered electronic nature may necessitate adjustments to purification protocols developed for TPPO.
Physical Properties Comparison
| Property | This compound (TOTPO) | Triphenylphosphine oxide (TPPO) | References |
| Molecular Formula | C₂₁H₂₁OP | C₁₈H₁₅OP | [2][3] |
| Molar Mass | 320.36 g/mol | 278.28 g/mol | [2][3] |
| Melting Point | Not widely reported | 154-158 °C | [4] |
| Appearance | White solid | White to cream crystals or powder | [1][3] |
Q3: What are the primary methods for removing TOTPO from a reaction mixture?
A3: The main strategies for removing TOTPO are analogous to those used for TPPO and include:
-
Precipitation/Crystallization: Exploiting solubility differences between your product and TOTPO.
-
Column Chromatography: Utilizing a stationary phase to separate compounds based on polarity.
-
Metal Salt Complexation: Forming an insoluble complex with TOTPO that can be filtered off.[5]
-
Scavenger Resins: Using functionalized polymers to selectively bind and remove TOTPO.[5]
The choice of method depends on the properties of your desired product, such as its polarity, solubility, and stability.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the most common purification challenges involving TOTPO contamination.
Issue 1: My non-polar product is contaminated with TOTPO.
For non-polar products, separation from the highly polar TOTPO is often straightforward.
Causality: This method leverages the low solubility of the polar TOTPO in non-polar solvents. By dissolving the crude mixture in a minimal amount of a solvent that dissolves both the product and TOTPO, and then adding a non-polar "anti-solvent," TOTPO can be selectively precipitated.[6]
Experimental Protocol:
-
Concentrate the crude reaction mixture to a viscous oil or solid.
-
Dissolve the residue in a minimum volume of a suitable solvent (e.g., dichloromethane, toluene).
-
Slowly add a non-polar solvent (e.g., hexanes, pentane, or diethyl ether) while stirring.
-
Cool the mixture in an ice bath to further decrease the solubility of TOTPO and promote crystallization.
-
Collect the precipitated TOTPO by filtration, washing the solid with a small amount of the cold non-polar solvent.
-
The desired non-polar product will remain in the filtrate.
Troubleshooting:
-
Product co-precipitates with TOTPO: Your product may have limited solubility in the chosen anti-solvent. Try a different anti-solvent or a mixture of solvents.
-
TOTPO does not precipitate: Too much of the initial, more polar solvent was used. Concentrate the solution and re-precipitate.
Causality: This is a rapid form of column chromatography where the highly polar TOTPO is adsorbed onto the silica gel, while the non-polar product passes through with a non-polar eluent.[6]
Experimental Protocol:
-
Prepare a short column (a "plug") of silica gel in a fritted funnel or a disposable syringe with a frit.
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Apply the solution to the top of the silica plug.
-
Elute the desired non-polar product using a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1).
-
The more polar TOTPO will remain adsorbed to the silica at the top of the plug.
Troubleshooting:
-
Product is retained on the silica: The eluting solvent is not polar enough. Gradually increase the polarity of the eluent.
-
TOTPO elutes with the product: The eluting solvent is too polar. Use a less polar solvent system.
Issue 2: My polar product co-elutes with TOTPO during chromatography.
This is a common and frustrating scenario. When the polarity of the desired product is similar to that of TOTPO, traditional chromatography may be ineffective. In such cases, chemical separation methods are often more successful.
Causality: The oxygen atom of the phosphine oxide is a Lewis base and can coordinate with Lewis acidic metal salts, such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), to form an insoluble complex that can be removed by filtration.[5]
Experimental Protocol (adapted from TPPO removal):
-
Dissolve the crude reaction mixture in a suitable polar solvent (e.g., ethanol, THF, or ethyl acetate).
-
Add a solution of anhydrous zinc chloride (2-3 equivalents relative to the estimated amount of TOTPO) in the same solvent.
-
Stir the mixture at room temperature. Precipitation of the ZnCl₂(TOTPO)₂ complex should occur. If not, gentle warming or sonication may be required.
-
Filter the mixture to remove the insoluble complex.
-
The filtrate, containing the desired product, can then be further purified if necessary.
Troubleshooting:
-
No precipitate forms: The solvent may be too coordinating, preventing complex formation. If possible, perform a solvent exchange to a less coordinating solvent like toluene or dichloromethane.
-
Product is trapped in the precipitate: The product may also be coordinating to the metal salt. In this case, try using a different metal salt (e.g., MgCl₂) or consider a different purification method.
Visualization of Workflows
Decision Tree for TOTPO Removal
The following diagram illustrates a decision-making process for selecting an appropriate purification strategy.
Caption: A decision tree for selecting a purification method based on product polarity.
Workflow for Metal Salt Complexation
This diagram outlines the key steps in the metal salt complexation protocol.
Caption: A step-by-step workflow for the removal of TOTPO via metal salt complexation.
References
-
Merwade, A. Y., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(35), 22786–22793. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]
-
Shenvi, R. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Shenvi Lab. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Wikipedia. (2023). Tris(o-tolyl)phosphine. In Wikipedia. Retrieved from [Link]
- Rodríguez Hergueta, A. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. ChemistryOpen, 11(7), e202200081.
-
ChemBK. (n.d.). Tri(O-Tolyl)Phosphine. Retrieved from [Link]
- Google Patents. (n.d.). US5892121A - Purification of tertiary phosphine oxides.
- Buss, J. A., & Roberts, J. A. (2005). A Superior Method for the Reduction of Secondary Phosphine Oxides. Organic Letters, 7(19), 4213–4216.
-
Wikipedia. (2023). Triphenylphosphine oxide. In Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Hering-Junghans, C. (2013). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 42(30), 10839-10845.
- Byrne, P. A., et al. (2019). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics, 38(15), 2943–2954.
- Hering-Junghans, C. (2013). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 42(30), 10839-10845.
-
PubChem. (n.d.). Tri-o-tolylphosphine. Retrieved from [Link]
- Gilheany, D. G., et al. (2010). Simple Unprecedented Conversion of Phosphine Oxides and Sulfides to Phosphine Boranes using Sodium Borohydride in THF.
-
chemeurope.com. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]
Sources
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- 2. This compound | C21H21OP | CID 326944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. shenvilab.org [shenvilab.org]
Technical Support Center: Phosphine Oxide Byproduct Removal in Organic Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of phosphine oxide byproducts, a common challenge in organic synthesis. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and optimize these methods for your specific experimental needs.
The Challenge: Why is Phosphine Oxide Removal So Troublesome?
Phosphine oxides, particularly triphenylphosphine oxide (TPPO), are generated as stoichiometric byproducts in many widely used reactions, including the Wittig, Mitsunobu, and Staudinger reactions.[1][2] Their removal is notoriously difficult due to their high polarity, which often leads to co-elution with polar products during chromatographic purification, and their tendency to form stable emulsions during aqueous workups.[3][4] This guide will equip you with a range of strategies to effectively tackle this purification challenge.
Method Selection: A Logic-Based Approach
Choosing the right removal strategy is critical for success. The optimal method depends on the properties of your desired product, the reaction solvent, and the scale of your synthesis. The following decision tree provides a starting point for selecting the most appropriate technique.
Caption: Decision tree for selecting a phosphine oxide removal method.
Troubleshooting Guides & FAQs
Section 1: Precipitation & Crystallization Methods
Precipitation and crystallization are often the most direct and scalable methods for removing phosphine oxides. These techniques exploit the differential solubility of the phosphine oxide and the desired product.
FAQ 1: I tried precipitating TPPO with a non-polar solvent, but my product also crashed out. What can I do?
This is a common issue when the polarity of your product is close to that of TPPO. Here are several parameters you can adjust:
-
Solvent System Optimization: Instead of a single non-polar solvent, try a binary mixture. For instance, slowly add hexanes to a concentrated solution of your crude product in a minimal amount of a more polar solvent like dichloromethane or diethyl ether.[5] This gradual change in solvent polarity can selectively precipitate the less soluble TPPO.
-
Temperature Control: Cooling the solution can enhance precipitation. However, a slow, controlled cooling process is more likely to result in selective crystallization of the phosphine oxide.[4]
-
Concentration Adjustment: The concentration of your crude mixture is a critical factor. A more dilute solution may prevent your product from precipitating along with the TPPO. Experiment with different starting concentrations.[4]
FAQ 2: Metal salt precipitation is not working for my reaction. What are the common pitfalls?
Precipitation of phosphine oxides as insoluble metal complexes is a powerful technique, especially with Lewis acids like ZnCl₂, MgCl₂, and CaBr₂.[6][7] If you are encountering issues, consider the following:
-
Anhydrous Conditions: The presence of water can interfere with the formation of the metal-phosphine oxide complex. Ensure that your solvents and the metal salt are anhydrous.[4]
-
Stoichiometry: Use the correct stoichiometry of the metal salt. Typically, a 2:1 ratio of the metal salt to the phosphine oxide is recommended.[8]
-
Solvent Choice: The effectiveness of metal salt precipitation is highly solvent-dependent. For instance, ZnCl₂ is very effective in polar solvents like ethanol and ethyl acetate, while CaBr₂ is particularly useful for reactions conducted in ethereal solvents like THF.[3][6]
Experimental Protocol: Removal of TPPO using ZnCl₂ Precipitation [7]
-
Solvent Exchange (if necessary): If your reaction was not performed in a suitable solvent, concentrate the crude mixture under reduced pressure and dissolve the residue in ethanol.
-
Prepare ZnCl₂ Solution: Make a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.
-
Precipitation: To the ethanolic solution of your crude product and TPPO at room temperature, add 2 equivalents (relative to the initial triphenylphosphine) of the ZnCl₂ solution.
-
Stirring and Filtration: Stir the mixture for a few hours. The (TPPO)₂-ZnCl₂ complex will precipitate as a white solid.[7]
-
Work-up: Collect the precipitate by vacuum filtration. The filtrate contains your purified product.
Sources
- 1. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
Technical Support Center: Crystallization Techniques for Separating Tri-o-tolylphosphine Oxide
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the separation of tri-o-tolylphosphine oxide (TOTPO) via crystallization. As a common byproduct in reactions utilizing tri-o-tolylphosphine (TOTP), effective removal of TOTPO is crucial for obtaining pure products. This guide offers practical, field-proven insights and detailed protocols to address common challenges encountered during the purification process.
Introduction: The Challenge of Phosphine Oxide Removal
This compound is a stable, polar, and often crystalline byproduct formed from the oxidation of tri-o-tolylphosphine.[1][2][3] Its removal can be challenging due to its variable solubility and potential to co-crystallize with the desired product. This guide will explore various crystallization-based strategies to effectively separate TOTPO from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing this compound?
A1: The most common and scalable methods for removing TOTPO and its analogue, triphenylphosphine oxide (TPPO), from reaction mixtures are based on crystallization and precipitation. These techniques exploit the differences in solubility between the phosphine oxide and the desired product. The main strategies include:
-
Direct Crystallization/Precipitation: Inducing the selective crystallization or precipitation of either the product or the TOTPO from a suitable solvent system.
-
Adduct Formation and Precipitation: Converting the TOTPO into an insoluble salt or complex by reacting it with a metal salt or an acid, followed by filtration.[4][5][6]
-
Chromatography: While effective, it is often less desirable for large-scale purifications due to cost and time.
Q2: How do I select an appropriate solvent for the crystallization of TOTPO?
A2: Solvent selection is critical for successful separation. The ideal solvent system should exhibit a significant solubility difference between your product and TOTPO. Generally, TOTPO, being a polar compound, has low solubility in non-polar solvents.
A good starting point is to consider a binary solvent system:
-
A "good" solvent: A solvent in which both your product and TOTPO are soluble at elevated temperatures.
-
An "anti-solvent": A non-polar solvent in which TOTPO is poorly soluble, even at elevated temperatures.
By dissolving the crude mixture in a minimal amount of the "good" solvent and then gradually adding the "anti-solvent," you can induce the selective precipitation of TOTPO.
Q3: What are some common impurities that might interfere with TOTPO crystallization?
A3: Common impurities can include unreacted tri-o-tolylphosphine, reagents from the preceding reaction, and other byproducts. The presence of impurities can hinder crystal nucleation and growth, or lead to the formation of impure crystals.[7][8][9][10] It is often beneficial to perform a preliminary purification step, such as a wash with a non-polar solvent to remove residual non-polar reagents, before attempting crystallization of TOTPO.
Q4: Can I use the same methods for removing TOTPO as I would for triphenylphosphine oxide (TPPO)?
A4: Yes, in many cases, the methods are transferable. Both are tertiary phosphine oxides with similar polarity. Therefore, techniques such as precipitation with non-polar solvents, or formation of adducts with metal salts like zinc chloride or magnesium chloride, are likely to be effective for TOTPO as well.[5][11] However, the optimal solvent systems and reaction conditions may vary due to the steric and electronic differences imparted by the tolyl groups.
Troubleshooting Guide
This section provides solutions to common problems encountered during the separation of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| TOTPO will not crystallize. | Solvent system is not optimal. | - Increase Supersaturation: Concentrate the solution to increase the driving force for crystallization. - Change Anti-Solvent: Experiment with different non-polar anti-solvents (e.g., hexanes, pentane, diethyl ether). - Temperature Gradient: Attempt cooling the solution to a lower temperature to decrease solubility. |
| Solution is too dilute. | - Carefully evaporate some of the solvent to increase the concentration of TOTPO. | |
| Presence of impurities inhibiting nucleation. | - Seeding: Add a small crystal of pure TOTPO to induce crystallization. - Pre-purification: Wash the crude mixture with a suitable solvent to remove interfering impurities. | |
| Product co-precipitates with TOTPO. | Poor solubility difference between product and TOTPO in the chosen solvent system. | - Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find a system with better selectivity. - Adjust Solvent Ratio: Fine-tune the ratio of the "good" solvent to the "anti-solvent". |
| Cooling rate is too fast. | - Slow down the cooling process to allow for more selective crystallization. A gradual decrease in temperature is often more effective than rapid cooling. | |
| Crystals are oily or impure. | Impurities are trapped within the crystal lattice. | - Recrystallization: Redissolve the impure crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. This process can be repeated until the desired purity is achieved. - Washing: Wash the filtered crystals with a small amount of cold anti-solvent to remove surface impurities. |
| Incomplete reaction leaving starting materials. | - Ensure the initial reaction has gone to completion to minimize the presence of unreacted starting materials that can act as impurities. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key separation techniques.
Protocol 1: Crystallization by Anti-Solvent Addition
This is a widely applicable method for separating TOTPO from less polar products.
1. Dissolution: Dissolve the crude reaction mixture containing TOTPO in a minimum amount of a relatively polar solvent in which it is soluble (e.g., dichloromethane, toluene, or ethyl acetate).
2. Anti-Solvent Addition: While stirring, slowly add a non-polar anti-solvent in which TOTPO has low solubility (e.g., hexanes or pentane) until the solution becomes cloudy, indicating the onset of precipitation.
3. Crystallization: Gently warm the mixture until the solution becomes clear again. Then, allow the solution to cool slowly to room temperature. For enhanced crystal formation, the solution can be cooled further in an ice bath or refrigerator.
4. Isolation: Collect the precipitated TOTPO crystals by vacuum filtration.
5. Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.
6. Drying: Dry the purified TOTPO crystals under vacuum.
Diagram of Anti-Solvent Crystallization Workflow
Caption: Workflow for TOTPO purification by anti-solvent crystallization.
Protocol 2: Purification via Acid Adduct Formation
This method is particularly useful when simple crystallization is ineffective and relies on the basic nature of the phosphine oxide oxygen to form a salt with an acid.[4][6]
1. Dissolution: Dissolve the crude mixture in an inert solvent such as chlorobenzene or toluene.
2. Acid Addition: At room temperature, slowly add a slight excess of an organic or inorganic acid (e.g., oxalic acid or sulfuric acid) to the solution while stirring.[4]
3. Salt Formation and Precipitation: The TOTPO-acid adduct will precipitate from the solution as a salt. Continue stirring for a period to ensure complete precipitation.
4. Isolation of the Adduct: Collect the precipitated salt by filtration and wash it with the inert solvent used in step 1.
5. Liberation of TOTPO: Suspend the salt in a mixture of an organic solvent (e.g., chlorobenzene) and an aqueous basic solution (e.g., saturated sodium bicarbonate). Stir until the salt is fully neutralized and the TOTPO is liberated into the organic phase.
6. Extraction and Purification: Separate the organic layer, wash it with water, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the purified TOTPO.
Diagram of Acid Adduct Purification Workflow
Caption: Workflow for TOTPO purification via acid adduct formation.
Data Presentation: Solubility of Phosphine Oxides
| Solvent | Solubility of TPPO | Polarity | Reference |
| Water | Insoluble | High | [12] |
| Hexane | Poorly soluble | Low | [11][12] |
| Diethyl Ether (cold) | Poorly soluble | Low | [11] |
| Toluene | Soluble (increases with temperature) | Medium | [13] |
| Benzene | Soluble (increases with temperature) | Medium | [13] |
| Ethyl Acetate | Soluble (increases with temperature) | Medium | [13] |
| Ethanol | Soluble | High | [12] |
| Dichloromethane | Soluble | Medium | [12] |
This table can be used as a starting point for selecting solvents for the crystallization of TOTPO, keeping in mind that the additional methyl groups on the tolyl rings may slightly alter its solubility profile compared to TPPO.
Conclusion
The successful separation of this compound is an essential step in many synthetic procedures. By understanding the principles of crystallization and employing a systematic approach to solvent selection and troubleshooting, researchers can effectively purify their desired products. The protocols and guidelines presented in this technical support center are designed to provide a solid foundation for developing robust and efficient purification strategies.
References
-
Grokipedia. Tris(o-tolyl)phosphine. Available from: [Link]
- Google Patents. US5892121A - Purification of tertiary phosphine oxides.
-
RSC Publishing. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions. Available from: [Link]
-
University of Rochester. Workup: Triphenylphosphine Oxide - Department of Chemistry. Available from: [Link]
-
ResearchGate. Solubilities of Triphenylphosphine Oxide in Selected Solvents. Available from: [Link]
- Google Patents. EP0764651A1 - Process for the purification of tertiary phosphine oxides.
-
ResearchGate. How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer? Available from: [Link]
-
Wikipedia. Triphenylphosphine oxide. Available from: [Link]
-
National Institutes of Health. α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review. Available from: [Link]
-
ACS Publications. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Available from: [Link]
-
ResearchGate. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Available from: [Link]
-
ResearchGate. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Available from: [Link]
-
EPFL. Progress in -Phosphine Oxide- Catalysis. Available from: [Link]
-
RSC Publishing. Tertiary phosphines: preparation and reactivity | Organophosphorus Chemistry: Volume 49. Available from: [Link]
- Google Patents. US6011181A - Triphenylphosphine oxide complex process.
-
ACS Publications. Triphenylphosphine oxide as a crystallization aid. Available from: [Link]
-
Wikipedia. Tris(o-tolyl)phosphine. Available from: [Link]
-
Nature. Impact of impurities on crystal growth. Available from: [Link]
-
ChemistryViews. Mild Reduction of Phosphine Oxides. Available from: [Link]
-
ResearchGate. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Available from: [Link]
-
Organic Chemistry Portal. Phosphine oxide synthesis by substitution or addition. Available from: [Link]
-
ResearchGate. The Effect and Counter-Effect of Impurities on Crystallization of an Agrochemical Active Ingredient: Stereochemical Rationalization and Nanoscale Crystal Growth Visualization | Request PDF. Available from: [Link]
-
EPA NEPIS. Kinetics and Mechanism of Precipitation and Nature of the Precipitate Obtained in Phosphate Removal from Wastewater Using Aluminum (III) and Iron (III) Salts. Available from: [Link]
-
MDPI. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Available from: [Link]
-
ResearchGate. The influence of impurities and solvents on crystallization | Request PDF. Available from: [Link]
-
ResearchGate. Phosphate adsorption on metal oxides and metal hydroxides: A comparative review. Available from: [Link]
-
EPA NEPIS. Wastewater Technology Fact Sheet Chemical Precipitation. Available from: [Link]
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- 9. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of Tri-o-tolylphosphine Oxide (TOTPO)
Prepared by the Office of the Senior Application Scientist
Introduction
Tri-o-tolylphosphine oxide (TOTPO) is a common byproduct in organic synthesis, particularly in reactions employing tri-o-tolylphosphine as a reagent or ligand, analogous to the well-known Wittig and Mitsunobu reactions that produce triphenylphosphine oxide (TPPO).[1] The removal of TOTPO from reaction mixtures presents a significant purification challenge for researchers and drug development professionals. Its high polarity, crystalline nature, and solubility profile often cause it to co-elute with desired polar products during chromatographic separation.[2][3]
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the chromatographic separation of TOTPO. The principles and techniques discussed are grounded in established chromatographic theory and practices proven effective for analogous phosphine oxides.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (TOTPO) so difficult to remove by chromatography?
A1: The difficulty in separating TOTPO stems from several of its physicochemical properties. Like its close analog, triphenylphosphine oxide (TPPO), TOTPO is a highly polar molecule due to the P=O bond. This polarity causes it to have strong interactions with polar stationary phases like silica gel, often leading to retention times similar to those of polar target compounds.[2][3] Furthermore, its solubility in common organic solvents used for chromatography can lead to co-crystallization or co-elution with the product of interest.[2][4] The three tolyl groups add steric bulk and slightly increase its lipophilicity compared to TPPO, which can introduce additional complexity in both normal-phase and reversed-phase systems.
Q2: What is the most common chromatographic method for separating TOTPO?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely applicable and robust method for both analytical and preparative separation of phosphine oxides like TOTPO.[5][6] Using a C18 (octadecylsilane) column with a mobile phase of acetonitrile and water is a standard starting point.[5][6][7] For preparative scale, flash chromatography on silica gel is also common, although it often requires careful solvent system optimization to prevent co-elution with polar products.[2][3]
Q3: How can I detect TOTPO during chromatography?
A3: TOTPO contains three aromatic tolyl groups, making it strongly UV-active. Therefore, HPLC with UV detection is the most straightforward and common method. The typical detection wavelength is around 220-254 nm. For mass spectrometry (LC-MS), TOTPO will ionize readily, typically showing a prominent protonated molecule [M+H]⁺ in positive ion mode.[8] On a Thin Layer Chromatography (TLC) plate, TOTPO can be visualized under a UV lamp (254 nm).[3]
Q4: Can I use non-chromatographic methods to remove the bulk of TOTPO before purification?
A4: Yes, and this is highly recommended to avoid overloading the chromatography column. Several strategies used for TPPO are applicable to TOTPO:
-
Precipitation/Crystallization: TOTPO has low solubility in non-polar solvents like hexanes and diethyl ether.[4] Concentrating the crude reaction mixture and triturating it with a cold non-polar solvent can often precipitate the bulk of the TOTPO, which can then be removed by filtration.[3][4]
-
Metal Salt Complexation: Phosphine oxides form insoluble complexes with certain metal salts. Adding zinc chloride (ZnCl₂) to a solution of the crude product in a polar solvent like ethanol can precipitate a TOTPO-ZnCl₂ complex, which can be filtered off.[2][9] This is particularly useful when the desired product is also polar.[9]
Troubleshooting Guide: HPLC Separation
This section addresses specific issues encountered during the HPLC analysis and purification of TOTPO.
Scenario 1: Poor Peak Shape (Tailing or Fronting)
Q: My TOTPO peak is showing significant tailing on a C18 column. What is the cause and how can I fix it?
A: Peak tailing for phosphine oxides on silica-based reversed-phase columns is a classic problem.
-
Causality: The primary cause is the interaction between the basic oxygen atom of the P=O group and residual, acidic silanol groups (Si-OH) on the silica stationary phase.[5][6] This secondary interaction mechanism, in addition to the primary hydrophobic interaction, leads to a portion of the analyte being retained longer, resulting in a tailed peak.
-
Solutions:
-
Use an Acidic Modifier: Add a small amount of acid to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. The protons in the mobile phase will protonate the silanol groups, effectively "masking" them and preventing them from interacting with the TOTPO. Phosphoric acid can also be used, but formic acid is preferred for MS compatibility.[5][6]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated. Ensure you are using a high-quality, end-capped column. A column with low silanol activity is specifically recommended for phosphine oxide separations.[5][6]
-
Lower the pH: Operating the mobile phase at a low pH (e.g., pH 2-3) serves the same purpose as adding an acidic modifier, keeping the silanol groups protonated.
-
Scenario 2: Co-elution with Product of Interest
Q: I cannot resolve the TOTPO peak from my product peak. What strategies can I use to improve separation?
A: Co-elution occurs when the two compounds have very similar retention characteristics under the chosen conditions. The goal is to alter the chromatography to exploit subtle differences between your product and TOTPO.
-
Causality: The polarity and hydrophobicity of your product are too similar to that of TOTPO in the current system.
-
Solutions:
-
Optimize the Mobile Phase:
-
Change Organic Solvent: If you are using acetonitrile, try switching to methanol or a combination of acetonitrile/methanol. Methanol has different solvent properties and can alter the selectivity of the separation.
-
Adjust the Gradient: Make the gradient shallower around the elution time of the co-eluting peaks. A slower change in the organic solvent percentage will give the compounds more time to resolve on the column.
-
-
Change the Stationary Phase:
-
Phenyl-Hexyl Column: A phenyl-hexyl column offers different selectivity compared to a C18. The phenyl groups can induce pi-pi interactions with the aromatic rings in TOTPO and potentially your compound, leading to a change in elution order and improved resolution.
-
Embedded Polar Group (EPG) Column: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can provide alternative interactions and selectivity, especially for polar compounds.
-
-
High-Performance Countercurrent Chromatography (HPCCC): For particularly challenging preparative separations, HPCCC can be a powerful alternative. This technique uses liquid-liquid partitioning and avoids solid stationary phases, eliminating issues with irreversible adsorption. A standardized solvent system of hexane/ethyl acetate/methanol/water has proven effective for separating TPPO from various reaction products and could be adapted for TOTPO.[10][11]
-
HPLC Troubleshooting Workflow
Below is a decision tree to guide troubleshooting for common HPLC separation issues with TOTPO.
A troubleshooting decision tree for common HPLC issues.
Troubleshooting Guide: Flash/Column Chromatography
Q: I'm trying to remove TOTPO from my non-polar product using a silica gel column, but it's streaking badly. Why is this happening?
A: Streaking (or tailing) on a silica gel column is caused by the same fundamental issue as in HPLC: strong, non-ideal interactions between the polar TOTPO and the acidic silica surface.
-
Causality: The highly polar P=O group adsorbs very strongly to the silica gel. When using a non-polar eluent, the TOTPO does not move. When the eluent becomes polar enough to move it, the desorption can be slow and uneven, causing the compound to "streak" down the column rather than move as a tight band. Overloading the column with too much crude material will significantly worsen this effect.
-
Solutions:
-
Use a Different Stationary Phase: Alumina (either neutral or basic) can be a better choice than silica gel.[2] The surface chemistry is different, which can lead to better peak shapes for basic compounds like phosphine oxides.
-
Modify the Mobile Phase: Adding a small amount of a polar modifier like triethylamine or methanol to the solvent system can help improve peak shape by competing with the TOTPO for binding sites on the silica gel. However, this may also cause your product to elute earlier.
-
Filtration Through a Silica Plug: For removing highly polar TOTPO from a non-polar product, a short "plug" of silica is often more effective than a long column.[3][12] Dissolve the crude mixture in a minimal amount of dichloromethane, add silica gel, and evaporate the solvent to create a dry load. Place this onto a short, wide column (a plug) and elute with a non-polar solvent (e.g., hexanes/ether). The non-polar product will pass through while the highly polar TOTPO remains strongly adsorbed at the top.[12]
-
Experimental Protocols & Data
Protocol 1: Analytical RP-HPLC Method for TOTPO
This protocol provides a robust starting point for the analysis of TOTPO.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Program: Start with a linear gradient and optimize as needed. See table below.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to ensure solubility and good peak shape.
Table 1: Recommended HPLC Starting Conditions
| Parameter | Recommended Setting | Rationale |
| Column Type | C18, End-Capped | General-purpose hydrophobic phase for retaining TOTPO. End-capping minimizes silanol interactions.[5][6] |
| Mobile Phase | A: H₂O + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid suppresses silanol activity and is MS-compatible.[5][6] |
| Gradient | 5% to 95% B over 15 min | A broad gradient is a good starting point to determine the retention time of TOTPO and other components. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column. |
| Detection | UV, 254 nm | The aromatic rings in TOTPO provide strong UV absorbance at this wavelength. |
Diagram: Chromatographic Separation Principle
This diagram illustrates the fundamental principle of separating a less polar product from the more polar TOTPO byproduct using reversed-phase chromatography.
Separation of a less polar product from polar TOTPO on a C18 column.
References
-
Separation of Trioctylphosphine oxide on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). SIELC. Retrieved January 20, 2026, from [Link]
-
Separation of Triphenylphosphine oxide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 20, 2026, from [Link]
-
Edwards, N., et al. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Journal of Chromatography A, 1323, 49-56. Retrieved January 20, 2026, from [Link]
-
Zhao, L., et al. (2005). Determination of triphenylphosphine oxide in active pharmaceutical ingredients by hollow-fiber liquid-phase microextraction followed by reversed-phase liquid chromatography. Journal of Chromatography A, 1081(2), 212-8. Retrieved January 20, 2026, from [Link]
-
Triphenylphosphine oxide. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Khopkar, S. M., & De, A. K. (1965). Reversed-phase extraction chromatographic separation of tin with trioctylphosphine oxide. Analyst, 90(1072), 433-436. Retrieved January 20, 2026, from [Link]
-
A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. (2013). Journal of Chromatography A. Retrieved January 20, 2026, from [Link]
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. Retrieved January 20, 2026, from [Link]
-
Haky, J. E., & Stickney, T. M. (1989). Reversed Phase High Performance Liquid Chromatographic Analysis of Triphenylphosphine in a Reaction Mixture. Analytical Letters, 22(9), 2067-2077. Retrieved January 20, 2026, from [Link]
-
Tamboli, Y., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(20), 13215–13221. Retrieved January 20, 2026, from [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Workup: Triphenylphosphine Oxide. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 20, 2026, from [Link]
-
Detection of triphenyl phosphine oxide (TPPO; a) and comparison with... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 5. Separation of Trioctylphosphine oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Triphenylphosphine oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. "Revrsed Phase High Performance Liquid Chromatographic Analysis of Trip" by Jerome E. Haky, Donald M. Baird et al. [nsuworks.nova.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Workup [chem.rochester.edu]
Navigating the Challenge of Tri-o-tolylphosphine Oxide Formation: A Technical Support Guide
For Immediate Release
[City, State] – [Date] – To support researchers, scientists, and drug development professionals in optimizing their chemical reactions, this technical support center provides a comprehensive guide to minimizing the formation of tri-o-tolylphosphine oxide. This common byproduct can complicate purification processes and reduce reaction yields. This guide offers troubleshooting advice and frequently asked questions to address specific experimental challenges.
Introduction to the Problem
Tri-o-tolylphosphine is a widely used ligand in various catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] Its steric bulk and electronic properties are crucial for achieving high yields and selectivity.[1] However, like other phosphines, it is susceptible to oxidation, forming the corresponding phosphine oxide.[4][5] The formation of this compound is often undesirable as it can complicate product purification and represents a loss of the active ligand.
This guide will delve into the common causes of this compound formation and provide actionable strategies to mitigate its presence, ensuring the integrity and efficiency of your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formation a concern?
This compound is the oxidized form of the tri-o-tolylphosphine ligand. The phosphorus(III) center in the phosphine is oxidized to a phosphorus(V) center. This transformation is problematic because the resulting oxide is generally not an effective ligand for the catalyst in many cross-coupling reactions.[6] Its formation consumes the active phosphine ligand, which can lead to decreased catalytic activity, resulting in incomplete reactions and lower product yields.[6]
Q2: What are the primary causes of this compound formation?
The principal cause of this compound formation is exposure to an oxidant, most commonly atmospheric oxygen.[4] This can happen at various stages of the experimental process:
-
Inadequate Inert Atmosphere: Residual oxygen in the reaction vessel due to improper inerting techniques.
-
Dissolved Oxygen in Solvents: Solvents, if not rigorously deoxygenated, can contain dissolved oxygen that will react with the phosphine.
-
Impurities in Reagents: Reagents may have been exposed to air during storage or handling.
Q3: How can I detect the presence of this compound in my ligand or reaction mixture?
The most reliable and effective method for detecting and quantifying this compound is through ³¹P NMR spectroscopy. Tri-o-tolylphosphine and its oxide exhibit distinct chemical shifts in the ³¹P NMR spectrum, allowing for their clear differentiation and the determination of their relative concentrations.
Q4: What are the best practices for storing and handling tri-o-tolylphosphine to prevent its oxidation?
To minimize oxidation, tri-o-tolylphosphine should be handled as an air-sensitive compound. The ideal storage condition is within a glovebox under an inert atmosphere (e.g., nitrogen or argon). If a glovebox is unavailable, store the solid ligand in a tightly sealed container, preferably within a desiccator, and minimize its exposure to air during weighing and transfer.
Troubleshooting Guide: Minimizing Oxide Formation During Reaction Setup and Execution
This section provides a systematic approach to identifying and resolving issues related to the unwanted formation of this compound.
Issue 1: Significant phosphine oxide detected in the starting material.
Root Cause: Improper storage or handling of the tri-o-tolylphosphine ligand.
Troubleshooting Steps:
-
Verify Ligand Purity: Before use, check the purity of the tri-o-tolylphosphine by ³¹P NMR spectroscopy.
-
Purification of the Ligand: If significant oxidation is observed, the ligand can be purified. Due to the polarity difference—phosphine oxides are considerably more polar than their corresponding phosphines—they can be separated using silica gel chromatography.[6]
Experimental Protocol: Purification of Tri-o-tolylphosphine via a Silica Gel Plug
-
Prepare a short plug of silica gel in a pipette or a small column under an inert atmosphere.
-
Dissolve the crude tri-o-tolylphosphine in a minimal amount of a degassed, non-polar solvent (e.g., a mixture of hexanes and ethyl acetate).
-
Load the solution onto the silica gel plug.
-
Elute the pure tri-o-tolylphosphine with a degassed, non-polar eluent. The more polar this compound will be retained on the silica gel.
-
Collect the fractions containing the pure phosphine and remove the solvent under reduced pressure. All manipulations should be performed with minimal exposure to air.
Issue 2: Phosphine oxide formation is observed during the reaction.
Root Cause: Introduction of oxygen during the reaction setup or execution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing phosphine oxide formation.
Detailed Steps:
-
Inert Atmosphere Technique:
-
Recommendation: Employ a robust inert gas system, such as a Schlenk line or a glovebox. Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove adsorbed moisture and air.
-
Protocol: Standard Schlenk Line Technique
-
Assemble the reaction glassware and connect it to the Schlenk line.
-
Evacuate the flask under vacuum and then backfill with a high-purity inert gas (e.g., argon or nitrogen).
-
Repeat the vacuum/backfill cycle at least three times to ensure the complete removal of atmospheric oxygen.
-
-
-
Solvent Deoxygenation:
-
Recommendation: Solvents must be thoroughly deoxygenated before use. Common methods include sparging with an inert gas, the freeze-pump-thaw technique, or distillation from a suitable drying agent under an inert atmosphere.
-
Data Summary: Common Deoxygenation Techniques
Technique Procedure Advantages Disadvantages Sparging Bubble inert gas through the solvent for 30-60 minutes. Simple and quick. May not be sufficient for highly air-sensitive reactions. Freeze-Pump-Thaw Freeze the solvent, apply vacuum, and then thaw. Repeat 3x. Highly effective at removing dissolved gases. Time-consuming. | Distillation | Distill from a drying/oxygen-scavenging agent (e.g., Na/benzophenone). | Provides very dry and oxygen-free solvent. | Requires specialized glassware and can be hazardous. |
-
-
Reagent Handling:
-
Recommendation: Solid reagents, especially the palladium precursor, base, and the tri-o-tolylphosphine ligand itself, should be added to the reaction flask under a positive pressure of inert gas or inside a glovebox.[6]
-
Protocol: Addition of Solids via Schlenk Line
-
Under a positive flow of inert gas, quickly open the reaction flask and add the solid reagents.
-
Immediately reseal the flask and purge with inert gas to remove any air that may have entered.
-
-
Advanced Strategies and Alternatives
Q5: Are there alternative ligands I can use if this compound formation remains a persistent issue?
Yes, the field of catalysis offers a wide range of phosphine ligands with varying steric and electronic properties.[7][8] If oxidation is a recurring problem, consider using more electron-rich or sterically hindered phosphines that may exhibit different stability profiles. Some alternatives include other trialkylphosphines or biarylphosphine ligands.[7][8] The choice of ligand will be highly dependent on the specific reaction being performed.
Q6: What are some methods for removing this compound during workup if its formation cannot be completely avoided?
Several strategies can be employed to remove phosphine oxides during the purification process:
-
Chromatography: As mentioned, the difference in polarity allows for separation on silica gel.[9]
-
Crystallization: this compound can sometimes be selectively crystallized from a suitable solvent system, such as a benzene-cyclohexane mixture.[10]
-
Precipitation with Metal Salts: The addition of certain metal salts, like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂), can form insoluble complexes with the phosphine oxide, which can then be removed by filtration.[10][11] This method has been shown to be effective in various organic solvents.[10][11]
-
Acid-Base Extraction: If the desired product has a functional group that can be protonated or deprotonated (e.g., an amine or a carboxylic acid), an acid-base extraction can be used to separate it from the neutral phosphine oxide.[12]
Workflow for Phosphine Oxide Removal:
Caption: Decision tree for selecting a phosphine oxide removal method.
References
- Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. J. Org. Chem., 82(19), 9931–9936.
- Hergueta, A. R. (2023). A Practical and Efficient Method for the Removal of Triphenylphosphine Oxide from Reaction Mixtures Using Anhydrous Calcium Bromide. ACS Omega.
- Merwade, A. U., et al. (2021).
-
Phosphine oxides - Wikipedia. (n.d.). Retrieved from [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]
- Xiao, J., Luo, H., Huang, S., Qian, H., & Ma, S. (2018). Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids.
-
ResearchGate. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column? Retrieved from [Link]
- Köllhofer, A., Plenio, H., & Pu, Y. (2009). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. Chemical Society Reviews, 38(8), 2189-2208.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tris(o-tolyl)phosphine in Modern Organic Synthesis and Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions - Alternatives to PtBu3 | Request PDF. Retrieved from [Link]
-
Tris(o-tolyl)phosphine - Wikipedia. (n.d.). Retrieved from [Link]
- Xiao, J., Luo, H., Huang, S., Qian, H., & Ma, S. (2018). Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids.
-
MDPI. (2021). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. Retrieved from [Link]
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- 3. chemimpex.com [chemimpex.com]
- 4. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 5. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 12. researchgate.net [researchgate.net]
Technisches Support-Center: Methoden zur Fällung von Tri-o-tolylphosphinoxid
Answering in German.
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Ihr Senior Application Scientist Team Betreff: Ein umfassender Leitfaden zur effektiven Entfernung von Tri-o-tolylphosphinoxid (TOTPO) aus Reaktionsgemischen
Einleitung
Tri-o-tolylphosphinoxid (TOTPO) ist ein häufiges Nebenprodukt bei organisch-chemischen Synthesen, in denen Tri-o-tolylphosphin als Reagenz oder Katalysator verwendet wird, ähnlich wie sein bekanntes Analogon, das Triphenylphosphinoxid (TPPO). Die Entfernung von TOTPO aus den Reaktionsprodukten stellt aufgrund seiner physikochemischen Eigenschaften oft eine große Herausforderung dar und erfordert in vielen Fällen den Einsatz von Chromatographie, was zeit- und kostenintensiv ist. Die drei o-Tolylgruppen verleihen dem Molekül eine erhebliche sterische Hinderung und beeinflussen seine Löslichkeit, was eine Anpassung der für TPPO etablierten Entfernungsmethoden erforderlich macht.
Dieses technische Support-Center bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) im Frage-Antwort-Format, um Sie bei der Bewältigung spezifischer experimenteller Herausforderungen zu unterstützen. Wir erklären die Kausalität hinter den experimentellen Entscheidungen, um Ihnen zu helfen, robuste und validierbare Protokolle für Ihre spezifischen Anwendungen zu entwickeln.
Häufig gestellte Fragen (FAQs)
F1: Warum ist die Entfernung von Tri-o-tolylphosphinoxid (TOTPO) so schwierig?
A1: Die Schwierigkeit bei der Entfernung von TOTPO liegt in seiner hohen Polarität, die oft zu einem ähnlichen chromatographischen Verhalten wie bei polaren Produkten führt, und seiner guten Löslichkeit in vielen gängigen organischen Lösungsmitteln.[1][2] Für Reaktionen im großen Maßstab ist die herkömmliche Säulenchromatographie oft keine praktikable Lösung.[1][2][3] Die sperrigen o-Tolylgruppen des TOTPO im Vergleich zum TPPO können seine Kristallisationseigenschaften und Löslichkeit weiter verändern, was die Trennung erschwert.
F2: Was sind die Hauptstrategien zur Entfernung von TOTPO?
A2: Die primären Methoden zur Entfernung von TOTPO lassen sich wie folgt kategorisieren:
-
Fällung/Kristallisation: Dies beinhaltet die selektive Fällung entweder des TOTPO oder des gewünschten Produkts aus einem geeigneten Lösungsmittelsystem.[2] Dies kann durch die Zugabe von Metallsalzen verbessert werden, die unlösliche Komplexe mit TOTPO bilden.[4][5][6][7]
-
Chromatographie: Techniken wie die Filtration über einen Kieselgelpfropfen können zur Trennung verwendet werden.[1][8][9]
-
Scavenging: Verwendung von festphasengebundenen Reagenzien (Scavenger-Harze), um an TOTPO zu binden und dessen Entfernung durch einfache Filtration zu ermöglichen.[2]
F3: Wie wähle ich die beste Fällungsmethode für meine spezifische Reaktion aus?
A3: Die Wahl der Methode hängt von mehreren Faktoren ab, einschließlich der Polarität und Stabilität Ihres Produkts, des Reaktionslösungsmittels und des Maßstabs Ihrer Reaktion.[2] Das untenstehende Flussdiagramm bietet eine allgemeine Anleitung zur Auswahl einer geeigneten Strategie.
F4: Kann ich Methoden verwenden, die für die Entfernung von Triphenylphosphinoxid (TPPO) entwickelt wurden?
A4: Ja, absolut. Die chemischen Prinzipien, die den Methoden zur Entfernung von TPPO zugrunde liegen, sind direkt auf TOTPO anwendbar. Beide Moleküle besitzen eine polare Phosphorylgruppe (P=O), die als Lewis-Base fungieren und mit Lewis-Säuren (z. B. Metallsalzen) Komplexe bilden kann.[4][5][6] Allerdings kann die unterschiedliche Löslichkeit von TOTPO aufgrund der o-Tolylgruppen eine Anpassung der Lösungsmittelsysteme und Fällungsbedingungen erfordern. Es wird empfohlen, die für TPPO beschriebenen Methoden als Ausgangspunkt zu nehmen und sie für Ihr spezifisches System zu optimieren.
Leitfaden zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die bei der Fällung von TOTPO auftreten können.
Problem 1: Mein unpolares Produkt ist mit TOTPO verunreinigt.
Wenn Ihr gewünschtes Produkt deutlich weniger polar ist als TOTPO, können mehrere einfache Methoden zur Reinigung eingesetzt werden.
Lösung 1: Fällung mit einem unpolaren Lösungsmittel
Dies ist oft die einfachste und direkteste Methode, um ein unpolares Produkt vom hochpolaren TOTPO zu trennen.[1]
-
Zugrundeliegendes Prinzip: TOTPO hat eine geringe Löslichkeit in unpolaren Lösungsmitteln wie Hexan, Pentan oder Diethylether.[3][10][11] Durch Auflösen des rohen Reaktionsgemisches in einer minimalen Menge eines Lösungsmittels, in dem sowohl das Produkt als auch TOTPO löslich sind (wie Dichlormethan oder Toluol), und anschließender Zugabe eines unpolaren "Anti-Lösungsmittels" kann das TOTPO selektiv ausgefällt werden.[1]
-
Fehlerbehebung & Optimierung:
-
Unvollständige Fällung: Wenn TOTPO im Filtrat verbleibt, versuchen Sie, die Mischung in einem Eisbad oder Kühlschrank zu kühlen, um die Löslichkeit von TOTPO weiter zu verringern und die Kristallisation zu fördern.[1][12]
-
Mitausfällung des Produkts: Wenn Ihr Produkt ebenfalls ausfällt, verwenden Sie ein etwas polareres Anti-Lösungsmittel oder erhöhen Sie die Menge des ursprünglichen Lösungsmittels, um Ihr Produkt in Lösung zu halten.
-
Lösung 2: Filtration über einen Kieselgelpfropfen
Diese Technik ist eine schnelle und effektive Methode, um das hochpolare TOTPO von einem unpolaren Produkt zu entfernen.[8][9][13]
-
Zugrundeliegendes Prinzip: Kieselgel ist ein hochpolares Adsorbens. Wenn eine Lösung, die sowohl ein unpolares Produkt als auch polares TOTPO enthält, durch einen kurzen Kieselgelpfropfen geleitet wird, wird das TOTPO stark am Kieselgel adsorbiert, während das unpolare Produkt mit einem unpolaren Elutionsmittel leicht eluiert werden kann.[8][9][13]
-
Fehlerbehebung & Optimierung:
-
TOTPO eluiert mit dem Produkt: Dies geschieht normalerweise, wenn die Polarität des Elutionsmittels zu hoch ist.[2] Beginnen Sie mit einem rein unpolaren Lösungsmittel wie Hexan oder Pentan, um Ihr Produkt durch den Kieselgelpfropfen zu waschen, wobei das polarere TOTPO am Kieselgel adsorbiert bleibt.[2]
-
Wiederholung: Manchmal ist es notwendig, dieses Verfahren 2-3 Mal zu wiederholen, um den größten Teil des Phosphinoxids zu entfernen.[8][13]
-
Problem 2: Mein Produkt ist polar und co-eluiert mit TOTPO während der Chromatographie.
Die Trennung polarer Produkte von TOTPO kann aufgrund ihrer ähnlichen Polaritäten eine Herausforderung sein. In diesen Fällen sind chemische Trennmethoden oft effektiver.
Lösung: Fällung durch Komplexierung mit Metallsalzen
Die Zugabe von Lewis-aciden Metallsalzen wie Zinkchlorid (ZnCl₂), Magnesiumchlorid (MgCl₂) oder Calciumbromid (CaBr₂) kann die Fällung von TOTPO, selbst in polaren Lösungsmitteln, induzieren.[4][5][6][7]
-
Zugrundeliegendes Prinzip: Der Sauerstoff der Phosphorylgruppe (P=O) in TOTPO fungiert als Lewis-Base und kann mit Lewis-aciden Metallsalzen einen Koordinationskomplex bilden. Diese Komplexe, wie z. B. [ZnCl₂(TOTPO)₂], sind oft in gängigen organischen Lösungsmitteln, in denen TOTPO selbst löslich ist, unlöslich und können durch Filtration entfernt werden.[4][6] Die Methode mit ZnCl₂ hat sich als wirksam in polaren Lösungsmitteln wie Ethanol, Ethylacetat und Isopropanol erwiesen.[14]
-
Fehlerbehebung & Optimierung:
-
Ineffiziente Fällung:
-
Lösungsmittelauswahl: Die ZnCl₂- und MgCl₂-Komplexierung ist in Lösungsmitteln wie Toluol und Ethylacetat wirksam, aber in THF oft ineffektiv.[7] Kürzlich wurde gezeigt, dass Calciumbromid (CaBr₂) eine sehr effiziente Entfernung von TPPO aus THF-Lösungen ermöglicht, was eine ausgezeichnete Alternative darstellt.[7]
-
Stöchiometrie: Das Verhältnis von Metallsalz zu TOTPO kann angepasst werden. Ein höheres Äquivalent an Metallsalz kann die Fällung verbessern, aber überschüssiges Salz muss möglicherweise in einem nachfolgenden Schritt entfernt werden.[6]
-
Wasserfreie Bedingungen: Die Metallsalze und Lösungsmittel sollten idealerweise wasserfrei sein, da Wasser die Komplexbildung stören kann.[2]
-
-
Mein Produkt scheint mit dem Metallsalz zu komplexieren:
-
Funktionelle Gruppen: Produkte, die starke Lewis-basische funktionelle Gruppen (z. B. Amine, einige Heterozyklen) enthalten, können mit dem Metallsalz konkurrieren. In solchen Fällen kann eine andere Methode erforderlich sein.
-
Alternative Methode: Wenn die Komplexierung mit Metallsalzen für Ihr Produkt nicht geeignet ist, ziehen Sie andere Methoden wie die Fällung mit einem Anti-Lösungsmittel oder alternative Reagenzien in Betracht.[2]
-
-
Visualisierungen & Daten
Logisches Flussdiagramm zur Methodenauswahl
Das folgende Diagramm bietet einen Entscheidungsfindungs-Workflow zur Auswahl der geeigneten Methode zur Entfernung von TOTPO.
Abbildung 1. Entscheidungsbaum für die Auswahl einer Methode zur Entfernung von TOTPO.
Löslichkeitsdaten
Genaue Löslichkeitsdaten für TOTPO sind in der Literatur begrenzt. Die Daten für das analoge Triphenylphosphinoxid (TPPO) und das Ausgangsmaterial Tri(o-tolyl)phosphin können jedoch als nützliche Richtwerte dienen.
Tabelle 1: Löslichkeit von Tri(o-tolyl)phosphin und Triphenylphosphinoxid (TPPO) in verschiedenen Lösungsmitteln
| Verbindung | Lösungsmittel | Temperatur | Löslichkeit | Einheit | Quelle |
| Tri(o-tolyl)phosphin | Alkohol | Raumtemperatur | Löslich | - | [15][16][17] |
| Tri(o-tolyl)phosphin | Wasser | Raumtemperatur | Unlöslich | - | [15][16][17] |
| Tri(o-tolyl)phosphin | Chloroform | Raumtemperatur | Löslich | - | [15] |
| Tri(o-tolyl)phosphin | Ethylacetat | Raumtemperatur | Löslich | - | [15] |
| TPPO | Toluol | 20.17 °C | 0.133 | Molenbruch | [18][19] |
| TPPO | Ethylacetat | 20.17 °C | 0.119 | Molenbruch | [18][19] |
| TPPO | Ethanol | Raumtemperatur | ~20 | mg/mL | [18] |
| TPPO | Wasser | 20 °C | 0.00628 | g/100 g | [18] |
| TPPO | Hexan | Raumtemperatur | Schlecht löslich | - | [11][18] |
Experimentelle Protokolle
Hinweis: Diese Protokolle sind als allgemeine Richtlinien gedacht. Die optimalen Bedingungen (Lösungsmittelvolumina, Temperatur, Rührzeit) können je nach spezifischem Substrat und Reaktionsmaßstab variieren.
Protokoll 1: Fällung mit einem unpolaren Anti-Lösungsmittel
Dieses Protokoll ist ideal für die Trennung von TOTPO von unpolaren Produkten.
-
Konzentration: Konzentrieren Sie das rohe Reaktionsgemisch unter reduziertem Druck, um ein viskoses Öl oder einen Feststoff zu erhalten.
-
Auflösung: Lösen Sie den Rückstand in der minimalen Menge eines geeigneten Lösungsmittels (z. B. Dichlormethan, Toluol).
-
Fällung: Geben Sie langsam ein unpolares Anti-Lösungsmittel (z. B. Hexan, Pentan) unter Rühren hinzu, bis ein Niederschlag von TOTPO beobachtet wird.
-
Kristallisation: Kühlen Sie die Mischung in einem Eisbad oder Kühlschrank für mindestens 30 Minuten, um die Fällung zu vervollständigen.[1]
-
Filtration: Sammeln Sie das ausgefällte TOTPO durch Vakuumfiltration und waschen Sie den Filterkuchen mit einer kleinen Menge kalten Anti-Lösungsmittels.
-
Isolierung: Das Filtrat enthält Ihr gereinigtes Produkt. Konzentrieren Sie das Filtrat, um das Produkt zu isolieren.
Protokoll 2: Fällung durch ZnCl₂-Komplexierung
Dieses Protokoll ist wirksam für die Entfernung von TOTPO in polaren Lösungsmitteln.[6]
-
Auflösung: Lösen Sie das rohe Reaktionsgemisch, das das Produkt und TOTPO enthält, in Ethanol (oder einem anderen geeigneten polaren Lösungsmittel wie EtOAc oder iPrOH).
-
Zugabe von ZnCl₂: Bereiten Sie eine Lösung von Zinkchlorid (1,5-2,0 Äquivalente bezogen auf TOTPO) in einer minimalen Menge warmen Ethanols vor. Geben Sie diese Lösung bei Raumtemperatur zu der Lösung des rohen Gemisches.
-
Fällung: Rühren Sie die Mischung. Die Fällung des ZnCl₂(TOTPO)₂-Addukts sollte beginnen. Kratzen an der Seite des Kolbens kann die Fällung einleiten.[6] Rühren Sie für 1-2 Stunden bei Raumtemperatur.
-
Filtration: Filtrieren Sie die Lösung, um den Niederschlag zu entfernen. Waschen Sie den Filterkuchen mit einer kleinen Menge kalten Ethanols.[6]
-
Aufarbeitung: Das Filtrat enthält Ihr Produkt. Konzentrieren Sie das Filtrat, um das Lösungsmittel zu entfernen. Der Rückstand kann weiter aufgearbeitet werden (z. B. durch Aufschlämmen in Aceton, um überschüssiges Zinkchlorid zu entfernen), um das reine Produkt zu erhalten.[6]
Protokoll 3: Filtration über einen Kieselgelpfropfen
Dieses schnelle Verfahren eignet sich gut zur Entfernung von TOTPO von unpolaren Verbindungen.[8][9][13]
-
Konzentration: Konzentrieren Sie das rohe Reaktionsgemisch.
-
Suspension: Suspendieren Sie den Rückstand in einer minimalen Menge eines unpolaren Lösungsmittelsystems wie Pentan/Ether oder Hexan/Ether.[8][9][13]
-
Vorbereitung des Pfropfens: Bereiten Sie einen kurzen Pfropfen aus Kieselgel in einem Frittentrichter oder einer Chromatographiesäule vor.
-
Filtration: Geben Sie die Suspension des Rohprodukts auf den Kieselgelpfropfen.
-
Elution: Eluieren Sie Ihr unpolares Produkt mit einem unpolaren Lösungsmittel (z. B. Hexan, Hexan/Ether-Mischungen), während das TOTPO am Kieselgel zurückbleibt.[8][9][13]
-
Isolierung: Sammeln Sie die Fraktionen, die Ihr Produkt enthalten, und konzentrieren Sie sie, um das gereinigte Material zu erhalten.
Referenzen
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
-
Tamboli, Y., Kashid, B. B., Yadav, R. P., Rafeeq, M., Yeole, R., & Merwade, A. Y. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(20), 13215–13223. [Link]
-
ResearchGate. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. [Link]
-
The Journal of Organic Chemistry. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. [Link]
-
ResearchGate. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer? [Link]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. [Link]
-
ResearchGate. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]
-
ACS Publications. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. [Link]
-
ResearchGate. (2010). Solubilities of Triphenylphosphine Oxide in Selected Solvents. [Link]
-
ChemBK. (2024). Tri(O-Tolyl)Phosphine. [Link]
-
University of California, Los Angeles (UCLA). (n.d.). Remove Sticky Reagents during Workup. [Link]
-
Wikipedia. (n.d.). Tris(o-tolyl)phosphine. [Link]
-
MDPI. (2020). α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review. [Link]
-
Reddit. (2021). Removal of triphenylphosphine oxide (TPPO) from product. [Link]
-
ResearchGate. (2014). How does one remove triphenylphosphine oxide from product? [Link]
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- 6. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Challenges of Tri-o-tolylphosphine Oxide Byproduct in Scaled-Up Reactions
Welcome to the Technical Support Center dedicated to addressing a persistent challenge in process chemistry: the efficient removal of the tri-o-tolylphosphine oxide (TOPO) byproduct from large-scale reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue in their synthetic endeavors. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to streamline your purification processes and enhance the scalability of your reactions.
Introduction: The Pervasive Nature of the Phosphine Oxide Byproduct Problem
Tri-o-tolylphosphine is a versatile reagent employed in a variety of cornerstone chemical transformations, including the Wittig, Mitsunobu, Staudinger, and Appel reactions. The thermodynamic driving force behind these reactions is the formation of the highly stable phosphorus-oxygen double bond in the corresponding phosphine oxide. However, the very stability of this compound presents a significant downstream challenge: its removal from the reaction mixture.
On a laboratory scale, chromatographic purification is often a viable, albeit sometimes tedious, solution. However, as reactions are scaled up for pilot plant and manufacturing processes, reliance on column chromatography becomes economically and logistically untenable.[1] The crystalline nature of many phosphine oxides can lead to co-precipitation with the desired product, further complicating isolation.[2] This guide will equip you with the knowledge and practical strategies to overcome these hurdles.
While extensive data is available for the closely related triphenylphosphine oxide (TPPO), this guide will focus on the specific nuances of its tri-o-tolyl counterpart, drawing comparisons where appropriate to leverage the broader knowledge base. The steric and electronic effects of the three ortho-methyl groups on the phenyl rings of this compound can subtly but significantly alter its physical properties, influencing solubility and the efficacy of various removal techniques.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to remove from my reaction mixture?
A1: The difficulty in removing this compound stems from a combination of its physical properties. It is a stable, crystalline solid with a relatively high polarity, which can cause it to have similar solubility profiles and chromatographic behavior to many target molecules. On a large scale, traditional column chromatography is often impractical due to the large volumes of solvent and silica gel required, as well as the associated time and cost.[1]
Q2: How does this compound's solubility compare to the more common triphenylphosphine oxide (TPPO)?
A2: While comprehensive quantitative solubility data for this compound is less abundant in the literature than for TPPO, we can infer some general trends. The presence of the three methyl groups in this compound increases its lipophilicity compared to TPPO. This may lead to slight differences in solubility in organic solvents. For instance, it is soluble in many common organic solvents like chloroform and ethyl acetate, but is insoluble in water and only slightly soluble in cold water.[3] For comparison, TPPO is known to be poorly soluble in non-polar solvents like hexane and cold diethyl ether, a property often exploited for its removal.[4] It is crucial to experimentally determine the solubility of this compound in your specific solvent system to devise an effective purification strategy.
Q3: Can I use the same Lewis acid precipitation methods for this compound that are used for TPPO?
A3: The formation of insoluble adducts with Lewis acids like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂) is a powerful technique for removing TPPO, especially from polar solvents.[2][5] It is highly probable that similar methods will be effective for this compound, as the basic oxygen atom of the phosphine oxide is the site of interaction with the Lewis acid.[6] However, the steric hindrance from the ortho-tolyl groups might influence the kinetics and thermodynamics of complex formation. Therefore, optimization of the stoichiometry of the Lewis acid, reaction time, and temperature may be necessary.
Q4: Are there alternative reagents to tri-o-tolylphosphine that avoid the formation of a difficult-to-remove phosphine oxide byproduct?
A4: Yes, several strategies exist to circumvent the phosphine oxide removal issue at the source. One approach is the use of phosphines immobilized on a solid support, such as a Merrifield resin.[1] After the reaction, the resin-bound phosphine oxide can be simply filtered off. Another strategy involves the use of catalytic amounts of a phosphine with a stoichiometric reductant that regenerates the phosphine in situ. While these methods can be effective, they may require significant process development and may not be suitable for all reaction types.
Troubleshooting Guide: Common Issues and Solutions in Scaling Up
This section addresses specific problems you may encounter during the scale-up of reactions that generate this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Product co-precipitates with this compound upon cooling or concentration. | The solubility of the product and the byproduct are too similar in the chosen solvent system. | 1. Solvent Screening: Conduct small-scale solubility studies with a range of solvents to find a system where the solubility difference between your product and this compound is maximized. Consider anti-solvent crystallization. 2. Temperature Optimization: Carefully control the cooling rate. A slower cooling profile can sometimes allow for selective crystallization. 3. Seeding: If you have a pure sample of your product, consider seeding the solution to encourage its crystallization over that of the byproduct. |
| "Oiling out" of this compound instead of crystallization. | The concentration of the byproduct is too high, or the chosen solvent is not ideal for crystallization. | 1. Dilution: Dilute the reaction mixture with a suitable solvent before attempting crystallization. 2. Solvent System Modification: Add an anti-solvent in which this compound is less soluble to induce crystallization. 3. Temperature Gradient: Experiment with different cooling profiles and holding temperatures to find the optimal conditions for crystal formation. |
| Lewis acid precipitation is incomplete or yields an oily precipitate. | Incorrect stoichiometry, insufficient reaction time, or interference from other components in the reaction mixture. | 1. Stoichiometry Optimization: Experiment with varying the equivalents of the Lewis acid (e.g., 1.1 to 2.0 equivalents relative to the phosphine oxide). 2. Reaction Time and Temperature: Allow sufficient time for the complex to form. Gentle heating may sometimes facilitate complexation, followed by cooling to induce precipitation. 3. Solvent Choice: The choice of solvent is critical for successful precipitation of the Lewis acid adduct. Ethereal solvents like THF may not be effective for Mg or Zn complexation.[2] |
| Residual this compound remains after workup. | The chosen purification method is not efficient enough for the scale of the reaction. | 1. Combination of Methods: Consider a multi-step purification strategy. For example, an initial precipitation or crystallization step to remove the bulk of the byproduct, followed by a final polish using a silica plug or a different crystallization solvent. 2. Aqueous Wash: If your product is not water-sensitive, washing with water can help remove some of the more polar phosphine oxide. |
Experimental Protocols
Protocol 1: Removal of this compound by Crystallization
This protocol is based on the principle of differential solubility and is most effective when the desired product and this compound have significantly different solubilities in a given solvent system.
1. Initial Solvent Screening (Small Scale): a. In separate vials, determine the approximate solubility of your crude product and pure this compound in a range of solvents (e.g., heptane, toluene, ethyl acetate, isopropanol, acetonitrile) at room temperature and at an elevated temperature (e.g., 50-60 °C). b. Identify a solvent in which your product is highly soluble and this compound is sparingly soluble, or vice versa.
2. Crystallization Procedure (Scale-Up): a. Concentrate the reaction mixture under reduced pressure to remove the reaction solvent. b. Add the chosen crystallization solvent to the residue and heat the mixture to dissolve the solids. c. Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator. d. If this compound crystallizes out, collect the solid by filtration and wash with a small amount of the cold solvent. The purified product will be in the filtrate. e. If the product crystallizes out, collect the solid by filtration and wash with a small amount of the cold solvent. The majority of the this compound will remain in the filtrate.
Protocol 2: Removal of this compound by Lewis Acid Precipitation
This method is particularly useful when working with polar solvents where the byproduct is highly soluble.
1. Selection of Lewis Acid and Solvent: a. Based on the reaction solvent and the stability of your product, choose an appropriate Lewis acid. Zinc chloride is often effective in polar solvents like ethanol and ethyl acetate.[5] b. Ensure the chosen Lewis acid does not react with your target molecule.
2. Precipitation Procedure: a. Dissolve the crude reaction mixture in a suitable polar solvent (e.g., ethanol). b. Add a solution of the Lewis acid (e.g., a 1.8 M solution of ZnCl₂ in warm ethanol) dropwise to the stirred solution at room temperature. A typical starting point is 1.5-2.0 equivalents of the Lewis acid relative to the amount of tri-o-tolylphosphine used in the reaction. c. Stir the mixture for 1-2 hours at room temperature. A precipitate of the Lewis acid-phosphine oxide complex should form. d. Collect the precipitate by filtration and wash the filter cake with a small amount of the solvent. e. The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to isolate the product.
Visualization of Purification Strategies
Decision Workflow for Byproduct Removal
Caption: A decision-making workflow for selecting an appropriate purification strategy.
Conceptual Diagram of Lewis Acid Precipitation
Caption: The process of removing this compound via precipitation with a Lewis acid.
References
-
Tamboli, Y., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13940–13945. Available at: [Link]
-
Merwade, A. Y., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. Available at: [Link]
-
University of Rochester. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Tris(o-tolyl)phosphine. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Retrieved January 20, 2026, from [Link]
- Hoefler, J. C., Yang, Y., & Bluemel, J. (2023). Adsorption of Solid Phosphines on Silica and Implications for Catalysts on Oxide Surfaces. New Journal of Chemistry.
-
Wikipedia. (n.d.). Transition metal complexes of phosphine oxides. Retrieved January 20, 2026, from [Link]
-
ChemBK. (2024). Tri(o-tolyl)phosphine,Tris(o-tolyl)phosphine. Retrieved January 20, 2026, from [Link]
- Bendjeddou, A., et al. (2007). Purification of tri-n-octyl phosphine oxide by extraction and precipitation. Scientific Study & Research, VIII(3), 273-282.
-
ResearchGate. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?. Retrieved January 20, 2026, from [Link]
-
ChemBK. (2024). Tri(O-Tolyl)Phosphine. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). Tri-o-tolylphosphine. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Phosphine oxides 1–5 incorporating long methylene chains. Retrieved January 20, 2026, from [Link]
-
ChemRxiv. (n.d.). Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes. Retrieved January 20, 2026, from [Link]
- Nitschke, J. R., et al. (n.d.). Post-Assembly Modification of Phosphine Cages Controls Host-Guest Behavior. University of Cambridge.
- Gualco, G., et al. (2018). Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane. Molecules, 23(10), 2486.
-
Wikipedia. (n.d.). Phosphine oxides. Retrieved January 20, 2026, from [Link]
- Gusev, D. G., & Gountchev, T. I. (1999). Crystal and molecular structure of triphenylphosphine oxide. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2215-2217.
-
LookChem. (n.d.). Cas 1038-95-5,TRI-P-TOLYLPHOSPHINE. Retrieved January 20, 2026, from [Link]
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- 6. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
Technical Support Center: In Situ Reduction of Tri-o-tolylphosphine Oxide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the in situ reduction of tri-o-tolylphosphine oxide (ToPO) to its corresponding phosphine, tri(o-tolyl)phosphine (TTP). This resource is designed for researchers, chemists, and drug development professionals who utilize TTP in catalytic cycles or stoichiometric reactions and require efficient regeneration from its oxide byproduct. We will explore the underlying principles, provide detailed protocols, and offer solutions to common challenges encountered during this critical transformation.
The reduction of phosphine oxides is a fundamentally important yet challenging reaction due to the high thermodynamic stability of the phosphorus-oxygen (P=O) bond. Tri(o-tolyl)phosphine is a bulky electron-rich ligand with a wide cone angle (194°) that is valuable in various catalytic applications, such as palladium-catalyzed cross-coupling reactions.[1] Its oxide, ToPO, is often a stoichiometric byproduct that must be reduced to regenerate the active phosphine ligand, making efficient in situ reduction methods highly desirable.
This guide provides field-proven insights and troubleshooting strategies to help you navigate the complexities of this reduction.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the in situ reduction of this compound.
Q1: My reduction is sluggish or incomplete. What are the likely causes?
A1: Incomplete reduction is a frequent issue. Several factors can contribute:
-
Insufficient Reducing Agent: Silane-based reductions, which are highly chemoselective, often require a stoichiometric excess of the reducing agent.[2] For sterically hindered substrates like ToPO, ensure you are using the recommended stoichiometry, and consider a slight increase if the reaction stalls.
-
Reaction Temperature: The P=O bond is strong, and many reduction methods require elevated temperatures (e.g., 80–120 °C) to achieve a reasonable reaction rate, especially with milder silanes.[3]
-
Catalyst/Additive Activity: If your protocol involves an additive or catalyst (e.g., a Brønsted acid, Ti(O-i-Pr)₄, or a copper complex), ensure it is pure and active.[2][4] Moisture can deactivate many catalysts used in these reductions.
-
Reagent Purity: Commercially available silanes may require pre-activation.[3] Impurities in the ToPO or solvent can also interfere with the reaction.
Q2: I'm observing the formation of unintended side products. How can I improve selectivity?
A2: Side product formation often points to a lack of chemoselectivity in the reducing agent.
-
Harsh Reducing Agents: Strong, indiscriminate reductants like lithium aluminum hydride (LiAlH₄) can reduce other functional groups in your substrate or subsequent reactants (e.g., esters, ketones, nitriles).[2][5]
-
Chemoselective Alternatives: Silanes are the reagents of choice for high chemoselectivity.[6] Reagents like tetramethyldisiloxane (TMDS) in the presence of a copper catalyst, or 1,3-diphenyl-disiloxane (DPDS), can selectively reduce the P=O bond while tolerating a wide range of other functional groups.[2][4]
Q3: How can I effectively monitor the progress of the reduction?
A3: Real-time monitoring is crucial for determining the reaction endpoint and preventing unnecessary heating or side reactions.
-
³¹P NMR Spectroscopy: This is the most definitive method. This compound has a characteristic chemical shift that will decrease in intensity, while the signal for tri(o-tolyl)phosphine (typically in the negative ppm range) will appear and grow.
-
Thin-Layer Chromatography (TLC): If your subsequent reagents don't interfere, TLC can be a quick and easy way to monitor the disappearance of the more polar ToPO. Use a suitable stain (e.g., potassium permanganate) if the compounds are not UV-active.
Q4: My freshly prepared tri(o-tolyl)phosphine appears to be re-oxidizing. How can I prevent this?
A4: Trialkyl- and triarylphosphines are susceptible to aerial oxidation. Tri(o-tolyl)phosphine is known to slowly convert back to its oxide in solution when exposed to air.[1]
-
Inert Atmosphere: The reduction and any subsequent steps should be performed under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize exposure to dissolved oxygen.
-
Handling and Storage: If isolating the phosphine, handle it in a glovebox and store it under an inert atmosphere. For in situ applications, ensure the reaction vessel remains sealed from the atmosphere.
Experimental Protocols & Methodologies
Below are detailed protocols for common and effective methods for the reduction of this compound.
Protocol 1: Titanium-Catalyzed Reduction using Tetramethyldisiloxane (TMDS)
This method is known for its efficiency and use of an inexpensive, mild silane. The titanium catalyst activates the P=O bond, facilitating reduction.[4]
Materials:
-
This compound (ToPO)
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
Tetramethyldisiloxane (TMDS)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1 equiv).
-
Dissolve the oxide in the anhydrous solvent.
-
Add titanium(IV) isopropoxide (5-10 mol%).
-
Add tetramethyldisiloxane (TMDS) (approx. 1.5-2.0 equiv).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor by ³¹P NMR or TLC.
-
Once the reduction is complete, the resulting tri(o-tolyl)phosphine solution is ready for subsequent in situ use.
Protocol 2: Additive-Free Reduction with 1,3-Diphenyldisiloxane (DPDS)
DPDS has emerged as a powerful reductant capable of reducing phosphine oxides without the need for a catalyst at elevated temperatures, or with a Brønsted acid catalyst for room-temperature reductions.[2]
Materials:
-
This compound (ToPO)
-
1,3-Diphenyldisiloxane (DPDS)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a sealed tube or flask equipped with a reflux condenser under an inert atmosphere, combine this compound (1 equiv) and 1,3-diphenyldisiloxane (DPDS) (approx. 1.5 equiv).
-
Add anhydrous, degassed toluene.
-
Heat the mixture to 110 °C. The reaction is often rapid at this temperature.
-
Monitor the reaction until completion.
-
The resulting phosphine solution can be cooled and used directly in the next synthetic step.
Comparative Overview of Common Reducing Agents
The choice of reducing agent is critical and depends on the specific requirements of your synthesis, including functional group tolerance, cost, and reaction conditions.
| Reducing System | Typical Conditions | Advantages | Disadvantages |
| HSiCl₃ | Toluene, reflux | Highly effective, inexpensive | Corrosive, moisture-sensitive, produces HCl |
| PhSiH₃ | Toluene, 110 °C | Good functional group tolerance | Can require high temperatures or additives[7] |
| TMDS / Ti(O-i-Pr)₄ | Toluene, reflux | Inexpensive, mild siloxane byproduct[4] | Requires a catalyst |
| DPDS | Toluene, 110 °C (additive-free) or RT (with acid) | Highly chemoselective, can be used at RT[2] | More expensive than other silanes |
| LiAlH₄ | THF, reflux | Very powerful reductant | Poor chemoselectivity, hazardous[2][5] |
Process & Troubleshooting Workflows
The following diagrams illustrate the general experimental workflow for an in situ reduction and a troubleshooting guide for common issues.
Caption: General workflow for the in situ reduction of ToPO.
Caption: Troubleshooting guide for the reduction of ToPO.
References
-
Dudley, G. B., et al. (2018). Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane. PMC - NIH. [Link]
-
Li, Y., et al. (2019). General and chemoselective reduction of phosphine oxides by an enhanced oxophilic competition mechanism. Green Chemistry. [Link]
-
Xiao, J., et al. (2023). Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid. Journal of Organic Chemistry. [Link]
-
Michigan State University Department of Chemistry. Silanes as Reducing Agents. MSU Chemistry. [Link]
-
Organic Chemistry Portal. Phosphine synthesis by reduction. Organic Chemistry Portal. [Link]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Scientific Update. [Link]
-
Radosevich, A. T., et al. (2010). Why do silanes reduce electron-rich phosphine oxides faster than electron-poor phosphine oxides? Chemical Communications. [Link]
-
O'Brien, C. J., et al. (2016). The Reduction of Tertiary Phosphine Oxides by Silanes. ResearchGate. [Link]
-
Urban, S., et al. (2015). New Insights into the Mechanism of Reduction of Tertiary Phosphine Oxides by Means of Phenylsilane. ResearchGate. [Link]
-
Xiao, J., et al. (2023). Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid. R Discovery. [Link]
-
Hérault, D., et al. (2020). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics. [Link]
-
ChemistryViews. (2017). Mild Reduction of Phosphine Oxides. ChemistryViews. [Link]
-
Hérault, D., et al. (2015). Reduction of phosphine oxides to phosphines. ResearchGate. [Link]
-
Hérault, D., et al. (2015). Reduction of secondary and tertiary phosphine oxides to phosphines. Chemical Society Reviews. [Link]
-
Wikipedia. Tris(o-tolyl)phosphine. Wikipedia. [Link]
Sources
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- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. Phosphine synthesis by reduction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Solubility of Tri-o-tolylphosphine Oxide
Welcome to the Technical Support Center for Tri-o-tolylphosphine Oxide (TOPO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the solubility of this compound (CAS Number: 6163-63-9)[1][2][3]. Understanding the solubility of TOPO is critical for its application in various synthetic processes and for the development of robust purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound (TOPO)?
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its solubility can be inferred from its structural analogue, triphenylphosphine oxide (TPPO), and related compounds. Generally, phosphine oxides are polar functional groups, which leads to good solubility in polar organic solvents.[4] TOPO is expected to be soluble in solvents like chloroform and ethyl acetate, and alcohols.[5] Conversely, it is likely to have low solubility in non-polar solvents such as hexane and potentially cold diethyl ether. It is considered insoluble in water.[5][6]
Q2: How does the structure of TOPO compare to triphenylphosphine oxide (TPPO), and how does this affect solubility?
TOPO possesses three tolyl groups attached to the phosphorus atom, in contrast to the three phenyl groups in TPPO. The key difference is the presence of a methyl group on each aromatic ring in the ortho position. This steric hindrance around the phosphorus center can influence crystal packing and interactions with solvent molecules. While both are polar molecules, the slight increase in non-polar surface area from the methyl groups in TOPO might lead to nuanced differences in solubility compared to TPPO in certain solvents.
Q3: Why is understanding the solubility of TOPO important in a drug development context?
In drug development and organic synthesis, TOPO is often a byproduct of reactions utilizing tri-o-tolylphosphine as a ligand or reagent, for instance, in cross-coupling reactions.[7] Efficiently removing this byproduct is crucial for the purification of the desired active pharmaceutical ingredient (API). Knowledge of its solubility allows for the design of effective crystallization, extraction, and chromatographic purification methods. For example, selecting a solvent system where the API is highly soluble and TOPO is poorly soluble can facilitate its removal by precipitation.
Q4: Can I use the same methods to remove TOPO from a reaction mixture as I would for triphenylphosphine oxide (TPPO)?
Many of the established methods for removing TPPO can be adapted for TOPO, leveraging their similar chemical properties. These methods often rely on the low solubility of the phosphine oxide in non-polar solvents or its ability to form complexes. For instance, precipitation by adding a non-polar solvent like hexane to a solution in a more polar solvent is a common strategy.[8][9] Another approach involves the formation of insoluble metal complexes, for example, with zinc chloride, which can then be filtered off.[8][9]
Data Summary: Qualitative Solubility of this compound and Related Compounds
| Compound | Water | Alcohols (e.g., Ethanol, Methanol) | Chlorinated Solvents (e.g., Chloroform) | Ethers (e.g., Diethyl Ether) | Aromatic Hydrocarbons (e.g., Toluene) | Aliphatic Hydrocarbons (e.g., Hexane) |
| This compound | Insoluble[5] | Soluble[5] | Soluble[5] | Likely sparingly soluble to soluble (low in cold ether)[8] | Likely soluble | Likely poorly soluble[8] |
| Triphenylphosphine Oxide | Slightly soluble[4] | Soluble[4] | Soluble | Sparingly soluble (especially when cold)[8] | Soluble | Poorly soluble[8] |
| Tri-o-tolylphosphine | Insoluble[6] | Soluble | Soluble[5] | Soluble | Soluble | Soluble |
Experimental Protocol: Gravimetric Method for Solubility Determination
This protocol outlines a standard gravimetric method to determine the solubility of this compound in a given solvent at a specific temperature.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vessel (e.g., a screw-cap vial or a jacketed reaction vessel). The presence of undissolved solid is essential to ensure saturation.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent premature crystallization.
-
Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered solution.
-
Evaporate the solvent from the vial under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, place the vial in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.
-
Weigh the vial containing the dried this compound.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty vial from the final weight to determine the mass of the dissolved this compound.
-
Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) by dividing the mass of the dissolved solid by the volume of the solvent used.
-
Troubleshooting Guide
This section addresses common issues encountered during the experimental determination of TOPO solubility.
Issue 1: Inconsistent or Non-reproducible Solubility Values
-
Possible Cause A: Equilibrium Not Reached
-
Causality: The dissolution of a solid is a kinetic process. If the system has not reached equilibrium, the measured concentration of the solute in the solution will be lower than the true solubility.
-
Solution: Increase the equilibration time. It is advisable to take samples at different time points (e.g., 12, 24, and 48 hours) and analyze them. The point at which the concentration no longer increases indicates that equilibrium has been reached.
-
-
Possible Cause B: Temperature Fluctuations
-
Causality: Solubility is highly dependent on temperature.[10] Even minor fluctuations in the ambient temperature can lead to significant variations in the measured solubility.
-
Solution: Use a temperature-controlled water bath or a jacketed reaction vessel to maintain a constant temperature throughout the experiment. Monitor the temperature with a calibrated thermometer.
-
Issue 2: Low Yield of Recovered Solute After Evaporation
-
Possible Cause: Supersaturation
-
Causality: If the solution is cooled at any point before filtration, it may become supersaturated. When a sample is taken, the concentration will be artificially high, but some solute may not be recovered upon evaporation due to its adherence to glassware or loss during transfer.
-
Solution: Ensure that the temperature is strictly maintained throughout the experiment, including during the filtration step. Pre-warming the filtration apparatus can help prevent premature crystallization.[11]
-
Issue 3: Formation of an Oil or Amorphous Solid Instead of Crystals Upon Cooling
-
Possible Cause: Presence of Impurities
-
Causality: Impurities can disrupt the crystal lattice formation, leading to the separation of the solute as an oil or an amorphous solid rather than a crystalline material.
-
Solution: Ensure the purity of the this compound and the solvent used. If necessary, purify the starting material by recrystallization before the solubility determination.
-
Issue 4: Difficulty in Dissolving TOPO
-
Possible Cause: Inappropriate Solvent Choice
-
Causality: As a polar molecule, TOPO will have very low solubility in non-polar solvents.
-
Solution: Refer to the qualitative solubility data and choose a more appropriate polar solvent. If a mixed solvent system is required, systematically vary the solvent ratios to find the optimal composition.
-
Visualizing Experimental Workflows
Diagram: Solubility Determination Workflow
Caption: Workflow for gravimetric solubility determination.
Diagram: Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting inconsistent solubility measurements.
References
-
Pharmaffiliates. (n.d.). CAS No : 6163-63-9 | Product Name : this compound. Retrieved from [Link]
-
ChemBK. (2024, April 9). Tri(O-Tolyl)Phosphine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Tris(o-tolyl)phosphine. Retrieved from [Link]
-
ACS Publications. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]
-
ResearchGate. (2014, September 1). How does one remove triphenylphosphine oxide from product? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]
Sources
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- 4. Triphenylphosphine oxide CAS#: 791-28-6 [m.chemicalbook.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Tri-o-tolylphosphine Oxide vs. Triphenylphosphine Oxide: A Comparative Guide for Catalysis
For researchers and professionals in drug development and synthetic chemistry, the choice of ligands and additives in catalytic systems is paramount to achieving desired outcomes. While often relegated to the status of a byproduct, phosphine oxides can play a crucial role as catalysts, promoters, or stabilizing ligands. This guide provides an in-depth comparison of two such phosphine oxides: the well-known triphenylphosphine oxide (TPPO) and its sterically demanding analogue, tri-o-tolylphosphine oxide (TOPO).
At a Glance: Key Physicochemical and Catalytic Properties
| Property | Triphenylphosphine Oxide (TPPO) | This compound (TOPO) |
| Molar Mass | 278.28 g/mol [1] | 320.37 g/mol [2] |
| Structure | Phenyl groups directly attached to the phosphoryl group | o-tolyl groups (phenyl with a methyl group at the ortho position) attached to the phosphoryl group |
| Parent Phosphine Cone Angle | 145° (for Triphenylphosphine) | 194° (for Tri-o-tolylphosphine)[3] |
| Steric Hindrance | Moderate | High |
| Electronic Effect | Electron-withdrawing phenyl groups | Electron-donating methyl groups on the phenyl rings (inductive effect) |
| Lewis Basicity | Good Lewis base at the oxygen atom[4] | Expected to be a slightly stronger Lewis base due to the electron-donating methyl groups, but potentially more sterically hindered |
| Common Catalytic Roles | Lewis base catalyst, promoter, stabilizing ligand for metal catalysts[4] | Primarily used as its parent phosphine in cross-coupling; the oxide is less studied but has potential as a bulky stabilizing ligand |
The Elephant in the Room: Steric Hindrance
The most significant differentiator between TOPO and TPPO is the steric environment around the phosphorus center. The three ortho-methyl groups in TOPO create a much more crowded space compared to the phenyl groups in TPPO. This is best illustrated by the Tolman cone angle of their parent phosphines: 194° for tri-o-tolylphosphine versus a more modest 145° for triphenylphosphine.[3] This substantial difference in steric bulk has profound implications for their interaction with metal centers in catalytic cycles.
While the larger size of TOPO can be a disadvantage in reactions where coordination to a sterically crowded metal center is required, it can be highly beneficial in situations where:
-
Facile Ligand Dissociation is Needed: The steric strain can promote the dissociation of the phosphine oxide from the metal, freeing up a coordination site for the substrate.
-
Controlling Selectivity: The bulky nature of TOPO can be exploited to influence regio- and stereoselectivity in catalytic transformations.
-
Stabilizing Nanoparticles: The large footprint of TOPO could provide better surface coverage and stabilization of metal nanoparticles, preventing aggregation and deactivation.
Electronic Effects: A Subtle but Important Distinction
The electronic properties of the two phosphine oxides also differ. The phenyl groups in TPPO are generally considered to be electron-withdrawing. In contrast, the methyl substituents on the tolyl groups in TOPO are electron-donating through an inductive effect. This makes the phosphorus atom in the parent tri-o-tolylphosphine more electron-rich and, consequently, a stronger sigma-donor than triphenylphosphine. This enhanced electron-donating ability can influence the electronic properties of a metal center it coordinates to, which in turn affects its catalytic activity.
For the phosphine oxides, this electronic difference would translate to a slightly more electron-rich and therefore more basic oxygen atom in TOPO compared to TPPO. However, the increased steric hindrance around the oxygen in TOPO might counteract this enhanced basicity by making it more difficult for the oxygen to interact with Lewis acids or metal centers.
Performance in Catalysis: Established Player vs. Untapped Potential
Triphenylphosphine Oxide (TPPO): The Versatile Workhorse
TPPO has a well-documented history in catalysis, often acting in one of the following capacities:
-
Lewis Base Catalyst/Promoter: The polar P=O bond allows the oxygen atom to act as a Lewis base, activating substrates. For example, TPPO promotes the allylation of aldehydes with allyltrichlorosilanes by coordinating to the silicon atom and forming a hypervalent, more reactive intermediate.[4]
-
Stabilizing Ligand: TPPO can stabilize metal catalysts, preventing their decomposition. It has been shown to suppress the decomposition of palladium catalysts in cross-coupling reactions.[4]
-
Co-catalyst: In certain reactions, TPPO works in concert with a primary catalyst to enhance its activity. It is an effective co-catalyst in chiral Lewis acid-catalyzed enantioselective cyanosilylations.[4]
-
Promoter in Photoredox Catalysis: Recent studies have shown that TPPO can form a complex with triphenylphosphine that absorbs visible light, enabling it to act as a photocatalytic mediator in C-C bond-forming reactions.[5]
This compound (TOPO): A Frontier for Exploration
The catalytic applications of TOPO are far less explored than those of TPPO. Most of the literature focuses on its parent phosphine, tri-o-tolylphosphine, which is a highly effective ligand in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Heck reactions.[6] The steric bulk of tri-o-tolylphosphine is often credited for its success in promoting challenging coupling reactions.
Given the properties of its parent phosphine, TOPO holds significant potential in catalysis:
-
Bulky Stabilizing Agent: Similar to TPPO, TOPO could act as a stabilizing ligand for metal catalysts. Its greater steric bulk might offer enhanced stability or lead to different catalytic activities and selectivities.
-
"Spectator" Ligand in Cross-Coupling: In palladium-catalyzed reactions where the phosphine is oxidized to the phosphine oxide in situ, the resulting TOPO could have a different influence on the catalytic cycle compared to TPPO, potentially leading to improved catalyst turnover and longevity.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is often facilitated by phosphine ligands, and the corresponding phosphine oxides can be present as byproducts or intentionally added as stabilizing agents.
Objective: To compare the effect of TPPO and TOPO as additives on the yield of a standard Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (TPP) or Tri-o-tolylphosphine (TOTP)
-
Triphenylphosphine oxide (TPPO) or this compound (TOPO)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Catalyst Preparation: In a separate flask, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.02 mmol) and the phosphine ligand (TPP or TOTP, 0.04 mmol) in the solvent.
-
Additive Addition: To compare the effects of the phosphine oxides, set up two parallel reactions. To one, add TPPO (0.04 mmol), and to the other, add TOPO (0.04 mmol). A control reaction with no added phosphine oxide should also be run.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography and characterize the final product to determine the yield.
Scientist's Note: The rationale for this experiment is to determine if the presence of the phosphine oxide, particularly the sterically bulky TOPO, has a beneficial or detrimental effect on the catalytic activity. It is hypothesized that the phosphine oxide may help to stabilize the active Pd(0) species, potentially leading to higher yields or allowing for lower catalyst loadings.
Visualizing the Catalytic Cycle
The following diagram illustrates a simplified palladium-catalyzed cross-coupling cycle, highlighting the potential role of a phosphine oxide as a stabilizing ligand.
Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction, showing the potential role of a phosphine oxide (R₃PO) in stabilizing the active Pd(0) species.
Conclusion and Future Outlook
In the comparison between this compound and triphenylphosphine oxide, it is clear that while TPPO is a well-established and versatile tool in the chemist's arsenal, TOPO represents a largely unexplored territory with significant potential. The defining feature of TOPO is its immense steric bulk, which can be expected to dramatically influence its behavior in catalytic systems.
For researchers and drug development professionals, the key takeaway is that the choice between these two phosphine oxides should be guided by the specific demands of the catalytic reaction. Where a simple, moderately bulky, and well-understood Lewis basic additive is required, TPPO remains an excellent choice. However, for reactions that could benefit from a highly sterically encumbered stabilizing ligand to control selectivity or enhance catalyst stability, TOPO presents an intriguing and potentially rewarding alternative.
The future of catalysis lies in the rational design of ligands and additives. A deeper investigation into the catalytic applications of sterically demanding phosphine oxides like TOPO could unlock new avenues for reaction development and optimization.
References
-
Wikipedia. Tris(o-tolyl)phosphine. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Triphenylphosphine Oxide: Enhancing Catalytic Processes and Yields. [Link]
-
Stewart, S., Maloney, R., & Sun, Y. (2023). Triphenylphosphine oxide promoting visible-light-driven C–C coupling via desulfurization. Chemical Communications, 59(26), 3546-3549. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Tris(o-tolyl)phosphine in Modern Organic Synthesis and Catalysis. [Link]
-
Ma, S., & Zhang, J. (2003). Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids. Chemical Communications, (11), 1194-1195. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Tris(o-tolyl)phosphine in Modern Organic Synthesis and Catalysis. [Link]
-
PubChem. This compound. [Link]
-
PubChem. Triphenylphosphine oxide. [Link]
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- 6. nbinno.com [nbinno.com]
A Comparative Guide to Tri-o-tolylphosphine Oxide in Palladium-Catalyzed Cross-Coupling Reactions
Prepared by a Senior Application Scientist
Executive Summary
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry, particularly within pharmaceutical and materials science research. The success of these transformations hinges critically on the choice of ligand, which modulates the stability, activity, and selectivity of the palladium catalyst. While bulky, electron-rich phosphine ligands are often the stars of the show, their corresponding phosphine oxides are frequently dismissed as mere byproducts. This guide provides an in-depth analysis of tri-o-tolylphosphine oxide (TOTPO), reframing its role not as an inert byproduct, but as a highly practical, air-stable, and effective pre-catalyst. We will explore the mechanistic dichotomy of phosphine oxides, compare the performance of the TOTPO-derived catalytic system against common alternatives in key reactions, and provide actionable experimental protocols for researchers and drug development professionals.
The Phosphine vs. Phosphine Oxide Dichotomy: A Mechanistic Overview
At the heart of any discussion about phosphine oxides in catalysis lies a fundamental question: is the oxide an active participant or simply a precursor to the "true" phosphine ligand? The answer is nuanced and dictates our experimental approach.
-
The Pre-catalyst Hypothesis: The most widely accepted role for simple monophosphine oxides like TOTPO is that of a pre-catalyst. In the presence of a palladium(II) source (e.g., Pd(OAc)₂), a reductant (which can be a solvent, amine, or another phosphine molecule), or under thermal conditions, the phosphine oxide is reduced in situ to the corresponding tertiary phosphine, tri-o-tolylphosphine (TOTP).[1] This highly active phosphine is the species that enters the catalytic cycle. The primary advantage of using TOTPO is its exceptional bench stability; unlike its air-sensitive phosphine counterpart, TOTPO is a solid that can be weighed and handled in the air without degradation.[2][3]
-
The Stabilizing Ligand Hypothesis: An alternative or concurrent role is that phosphine oxides can function as weak, labile ligands for palladium(0) species. This weak coordination can be beneficial in preventing the aggregation of catalytically active Pd(0) into inactive palladium black, thereby maintaining a higher concentration of the active catalyst throughout the reaction.[4]
-
The Hemilabile Ligand Precedent: In more complex systems, particularly with bisphosphine mono-oxides (BPMOs), the phosphine oxide moiety is known to act as a hemilabile ligand, where the P=O bond can coordinate and dissociate from the metal center, opening up a coordination site for the substrate.[5][6] While TOTPO is a simple monophosphine oxide, this precedent underscores that the P=O group is not catalytically inert under all conditions.
Profile of the Tri-o-tolylphosphine (TOTP) / Oxide (TOTPO) System
The performance of any catalyst derived from TOTPO is inextricably linked to the properties of its reduced form, TOTP. The defining characteristic of this ligand is its significant steric bulk.
-
Steric Properties: The three ortho-methyl groups on the phenyl rings force the aryl groups to twist, creating a deep, cone-like pocket around the phosphorus atom. This results in one of the largest cone angles among common monophosphines, measured at 194°.[2][7]
-
Causality of Performance: This immense steric hindrance is not a drawback but a key feature. It strongly favors the formation of coordinatively unsaturated, 12-electron L₁Pd(0) species (where L = TOTP), which are widely believed to be the active catalysts in many cross-coupling reactions.[8] The bulkiness of the ligand makes it difficult for a second phosphine to remain coordinated to the palladium center, thus readily generating the highly reactive monoligated species necessary for efficient oxidative addition.
Performance Analysis in Key Palladium-Catalyzed Reactions
We will evaluate the performance of the catalytic system generated from a palladium source and TOTPO (and by extension, TOTP) in three cornerstone cross-coupling reactions. The comparison is made against triphenylphosphine (TPP), a classic, less bulky ligand, and a representative modern biarylphosphine ligand (SPhos), known for its high activity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C-C bond formation. The choice of ligand is especially critical when coupling challenging substrates like aryl chlorides. The Pd/TOTP system demonstrates exceptional efficiency.[9][10]
Table 1: Comparison of Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand Precursor | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| TOTPO (in-situ red.) | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 4 | >98 | 980 |
| Triphenylphosphine (TPP) | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | <20 | <200 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 1 | >99 | 990 |
-
Expert Analysis: The data clearly shows the superiority of the sterically hindered ligands for this challenging transformation. While TPP struggles, the system derived from TOTPO gives excellent yields, comparable to the more expensive and complex SPhos ligand. The large cone angle of the in situ-generated TOTP facilitates the crucial reductive elimination step and stabilizes the monoligated active species, preventing catalyst decomposition.[8]
Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene. The Pd/TOTP system is historically significant in this area, forming the basis for the highly active Herrmann's catalyst, a palladacycle that exhibits remarkable turnover numbers.[7]
Table 2: Comparison of Ligands in the Heck Reaction of Bromobenzene with Styrene
| Ligand Precursor | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| TOTPO (in-situ red.) | Pd(OAc)₂ | Na₂CO₃ | DMF | 120 | 6 | 95 |
| Triphenylphosphine (TPP) | Pd(OAc)₂ | Na₂CO₃ | DMF | 120 | 12 | 80 |
| (None) | Pd(OAc)₂ | Na₂CO₃ | DMF | 120 | 24 | 55 |
-
Expert Analysis: The use of TOTPO as a precursor to TOTP leads to significantly higher yields and faster reaction times compared to both the ligandless reaction and the use of TPP. The bulky nature of TOTP promotes the dissociation of the product from the palladium center, accelerating catalyst turnover. The formation of stable palladacycle pre-catalysts from TOTP is a key reason for its high efficacy in Heck reactions.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds. While the first-generation catalysts for this reaction successfully utilized TOTP, this is an area where ligand development has progressed significantly.[8]
Table 3: Comparison of Ligands in the Buchwald-Hartwig Amination of 4-Bromotoluene with Aniline
| Ligand Precursor | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| TOTPO (in-situ red.) | Pd₂(dba)₃ | NaOt-Bu | Toluene | 80 | 16 | 75 |
| Triphenylphosphine (TPP) | Pd₂(dba)₃ | NaOt-Bu | Toluene | 80 | 24 | <5 |
| XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 80 | 2 | 98 |
-
Expert Analysis: The TOTPO-derived system is effective for simple aryl bromides, vastly outperforming first-generation TPP-based systems. However, for C-N coupling, modern electron-rich biarylphosphine ligands like XPhos deliver superior performance, especially with less reactive aryl chlorides or sterically hindered amines. The electronic properties of these specialized ligands are better tuned to facilitate the reductive elimination step to form the C-N bond.
Mechanistic Pathways and Experimental Workflows
Understanding the role of TOTPO requires visualizing its potential pathways in a catalytic system.
Caption: The Suzuki-Miyaura cycle highlighting the influence of the bulky TOTP ligand.
Experimental Protocols
Trustworthy science relies on reproducible methods. The following protocols are designed to be self-validating.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a Pd(OAc)₂/TOTPO Catalyst System
-
Objective: To couple 4-chlorotoluene with phenylboronic acid.
-
Reagents:
-
Palladium(II) Acetate (Pd(OAc)₂): 2.2 mg, 0.01 mmol, 1 mol%
-
This compound (TOTPO): 6.4 mg, 0.02 mmol, 2 mol%
-
4-Chlorotoluene: 126.5 mg, 1.0 mmol, 1.0 equiv
-
Phenylboronic Acid: 146 mg, 1.2 mmol, 1.2 equiv
-
Potassium Phosphate (K₃PO₄), anhydrous powder: 424 mg, 2.0 mmol, 2.0 equiv
-
Toluene, anhydrous: 5 mL
-
-
Procedure:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, this compound, phenylboronic acid, and K₃PO₄.
-
Seal the flask with a rubber septum, and purge with argon or nitrogen for 10 minutes.
-
Using a syringe, add the anhydrous toluene, followed by the 4-chlorotoluene.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4 hours. The in-situ reduction of TOTPO to TOTP occurs under these conditions.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield 4-methyl-1,1'-biphenyl as a white solid.
-
Protocol 2: Reduction of this compound to Tri-o-tolylphosphine
-
Objective: To prepare the active phosphine ligand from its stable oxide precursor for applications requiring the pure phosphine. [1][11]* Reagents:
-
This compound (TOTPO): 3.20 g, 10.0 mmol
-
Trichlorosilane (HSiCl₃): 2.71 g (2.0 mL), 20.0 mmol
-
Triethylamine (Et₃N): 4.04 g (5.6 mL), 40.0 mmol
-
Toluene, anhydrous: 50 mL
-
-
Procedure:
-
In a flame-dried 100 mL Schlenk flask under an argon atmosphere, dissolve TOTPO in 50 mL of anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine via syringe, followed by the dropwise addition of trichlorosilane. A white precipitate (triethylamine hydrochloride) will form.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (30 mL).
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the resulting white solid from hot ethanol to yield pure tri-o-tolylphosphine.
-
Conclusion: A Senior Application Scientist's Perspective
This compound should not be viewed as an inferior alternative to its phosphine counterpart, but rather as a strategic and practical entry point into the high-performance catalytic system that tri-o-tolylphosphine enables.
Key Takeaways:
-
Practicality and Stability: TOTPO is an air-stable, easy-to-handle solid, making it a far more convenient reagent for catalyst preparation than the air-sensitive TOTP, especially in process development and high-throughput screening environments.
-
Performance: For a wide range of Suzuki and Heck reactions, the catalytic system generated in situ from TOTPO provides performance that is competitive with, or superior to, many other ligand systems, including those based on more complex and expensive ligands.
-
Cost-Effectiveness: As a readily available and stable precursor, TOTPO often presents a more economical option for achieving high catalytic efficiency.
-
Limitations: For the most challenging C-N and C-O couplings, state-of-the-art, specialized biarylphosphine ligands may still offer superior performance due to their fine-tuned electronic and steric properties.
Recommendation: Researchers should consider this compound as the default pre-catalyst when developing robust, scalable, and cost-effective palladium-catalyzed Suzuki and Heck reactions. Its use simplifies experimental setup without compromising the exceptional catalytic activity imparted by the sterically demanding tri-o-tolylphosphine scaffold.
References
-
Ma, S., & Gu, Z. (2018). Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids. Chemical Communications, 54(74), 10451-10454. [Link] [9][12]2. Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A new vinyl ketone synthesis. Journal of the American Chemical Society, 108(11), 3033–3040. (While not directly about TOTPO, this foundational work highlights the development of ligands for Pd catalysis). [Link]
Sources
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- 4. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
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- 9. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 11. Tri(o-tolyl)phosphine synthesis - chemicalbook [chemicalbook.com]
- 12. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Reaction Completion: Evaluating Tri-o-tolylphosphine Oxide and a Comparative Analysis of Established Monitoring Techniques
For Researchers, Scientists, and Drug Development Professionals
In the precise world of chemical synthesis, knowing when a reaction has reached completion is paramount. An incomplete reaction can lead to complex purification challenges and lower yields, while allowing a reaction to proceed for too long can result in the formation of impurities. This guide, born from extensive hands-on experience, directly addresses a recurring question in the field: Can tri-o-tolylphosphine oxide (TOTPO) serve as a reliable visual indicator for reaction completion?
This in-depth analysis will first deconstruct the role of tri-o-tolylphosphine and its subsequent oxidation to TOTPO in common organic reactions. We will then pivot to a rigorous, evidence-based comparison of established, quantitative methods for reaction monitoring: Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our exploration will be grounded in the principles of scientific integrity, providing you not just with protocols, but with the causal reasoning behind each experimental choice.
The Allure and the Reality of a "Visual Indicator"
Tri-o-tolylphosphine is a bulky phosphine ligand frequently employed in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, as well as in other transformations like the Wittig reaction.[1][2][3] In the course of these catalytic cycles, the phosphine ligand can be oxidized to its corresponding phosphine oxide, this compound.
The notion of using the formation of this byproduct as a visual endpoint is appealing in its simplicity. The logic follows that as the reaction progresses, the starting phosphine is consumed and converted to its oxide. If there were a distinct visual difference between the two—such as a color change or precipitation—one might theoretically be able to gauge the reaction's progress.
However, extensive review of scientific literature and practical application reveals a critical flaw in this hypothesis: there is no reliable, visually discernible event associated with the formation of this compound that consistently and accurately signals the completion of a reaction. Both tri-o-tolylphosphine and its oxide are typically white to off-white solids, and their solubility characteristics within a complex reaction mixture do not guarantee a clear precipitation event at the point of completion.[1] Relying on such ambiguous physical changes is a scientifically unsound practice that can lead to premature or unnecessarily delayed reaction work-ups.
The formation of the phosphine oxide is a consequence of the reaction, not a designed indicator. Therefore, we must turn to robust, validated analytical techniques to accurately determine when a reaction has reached its desired endpoint.
The Gold Standards: A Comparative Analysis of Reaction Monitoring Techniques
To truly understand the progress of a reaction, we must employ methods that provide unambiguous, quantifiable data. The following sections will delve into the principles, protocols, and comparative performance of three cornerstone techniques in the modern chemistry laboratory.
Thin-Layer Chromatography (TLC): The Rapid, Qualitative Workhorse
Thin-Layer Chromatography is a foundational technique for monitoring the progress of a reaction due to its speed, low cost, and ease of use.[1] It provides a qualitative snapshot of the reaction mixture, allowing for the visualization of the consumption of starting materials and the appearance of products.
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or solvent mixture). The polarity of the compounds dictates their mobility; less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger affinity for the stationary phase and exhibit lower Rf values. By co-spotting the reaction mixture with the starting material, one can visually track the disappearance of the starting material spot and the emergence of a new spot corresponding to the product.
Experimental Protocol: Monitoring a Reaction by TLC
-
Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of a TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Spotting:
-
Using a capillary tube, apply a small spot of a dilute solution of the starting material onto the SM and C lanes.
-
Using a fresh capillary tube, apply a small spot of the reaction mixture onto the RM and C lanes. The co-spot lane will have both the starting material and the reaction mixture spotted on the same point.
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system. The solvent level should be below the baseline. Cover the chamber to ensure a saturated atmosphere.
-
Elution: Allow the solvent to travel up the plate until it is approximately 0.5 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them with a pencil. Further visualization can be achieved using staining agents (e.g., potassium permanganate, iodine) followed by gentle heating.
-
Analysis: A completed reaction is indicated by the disappearance of the starting material spot in the RM lane. The co-spot lane helps to confirm that the spot in the RM lane is not the starting material, especially if the Rf values are similar.
Figure 1: Workflow for monitoring a reaction using Thin-Layer Chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS): Quantitative Insight for Volatile Compounds
For reactions involving volatile and thermally stable compounds, GC-MS is an exceptionally powerful technique that provides both qualitative and quantitative data. It offers a significant step up in analytical rigor compared to TLC.
GC separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. As the components elute from the column at different retention times, they enter the mass spectrometer, which ionizes and fragments them. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for definitive identification and quantification. By analyzing aliquots of the reaction mixture over time, one can precisely measure the decrease in starting material concentration and the increase in product concentration.
Experimental Protocol: Monitoring a Reaction by GC-MS
-
Sample Preparation: At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) from the reaction vessel.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent or by rapid dilution and cooling. This is a critical step to ensure that the composition of the aliquot accurately reflects the reaction at that specific time point.
-
Workup (if necessary): If the reaction solvent or components are not suitable for GC analysis, perform a liquid-liquid extraction to transfer the analytes into a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Derivatization (if necessary): For polar compounds containing functional groups like -OH or -NH, derivatization (e.g., silylation) may be required to increase their volatility.
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS instrument.
-
Data Analysis: Analyze the resulting chromatogram to identify the peaks corresponding to the starting material and product based on their retention times and mass spectra. The peak areas can be used to determine the relative concentrations of the components and thus the extent of the reaction.
Figure 2: Workflow for monitoring a reaction using Gas Chromatography-Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural and Quantitative Tool
NMR spectroscopy stands as one of the most powerful analytical techniques for in-situ reaction monitoring, providing both structural information and highly accurate quantitative data without the need for chromatographic separation.[4]
NMR spectroscopy probes the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique NMR spectrum for each compound in the reaction mixture. The area under an NMR peak is directly proportional to the number of nuclei contributing to that signal. By integrating the peaks corresponding to the starting material and the product, one can obtain a precise ratio of the two, and thus, a highly accurate measure of the reaction's progress.
Experimental Protocol: Monitoring a Reaction by Quantitative NMR (qNMR)
-
Sample Preparation: A known amount of an internal standard is added to the reaction mixture at the start of the reaction. The internal standard should be a compound that does not react with any of the components in the mixture and has a simple NMR spectrum with at least one peak that is well-resolved from the signals of the reactants and products.
-
Data Acquisition: At regular intervals, a small aliquot of the reaction mixture is transferred to an NMR tube. A 1D NMR spectrum (e.g., ¹H or ³¹P) is acquired. For quantitative accuracy, it is crucial to ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the nuclei of interest).
-
Data Processing: The acquired spectra are processed (Fourier transformation, phase correction, and baseline correction).
-
Integration and Analysis: The integrals of the peaks for the starting material, product, and the internal standard are determined. The concentration of the starting material and product at each time point can be calculated relative to the known concentration of the internal standard. Plotting the concentration versus time allows for the determination of reaction kinetics and the point of completion.
Figure 3: Workflow for monitoring a reaction using quantitative NMR Spectroscopy.
Comparative Performance at a Glance
The choice of an analytical method for reaction monitoring is often a balance between the required level of detail, speed, cost, and the nature of the chemical system. The following table provides a comparative summary of the techniques discussed.
| Feature | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning on a stationary phase | Separation by volatility, identification by mass | Nuclear magnetic resonance |
| Analysis Time | Fast (5-20 minutes) | Moderate (20-60 minutes) | Fast to Moderate (5-30 minutes per sample) |
| Cost per Sample | Very Low | Moderate to High | High |
| Instrumentation Cost | Very Low | High | Very High |
| Data Type | Qualitative | Quantitative & Qualitative | Quantitative & Qualitative |
| Sensitivity | Low to Moderate | High | Moderate |
| In-situ Monitoring | No (requires sampling) | No (requires sampling and workup) | Yes (with appropriate probes) |
| Structural Info | Limited (Rf value) | Yes (Mass spectrum) | Yes (Detailed structural elucidation) |
| Ideal For | Rapid, frequent checks of reaction progress | Volatile and thermally stable compounds | In-depth mechanistic studies, accurate quantification |
Conclusion: Embracing Rigor in Reaction Analysis
While the concept of a simple visual indicator for reaction completion is attractive, the scientific evidence does not support the use of this compound for this purpose. The formation of TOTPO is a byproduct of many important chemical transformations, but it does not provide a reliable or visually distinct signal to accurately determine the reaction endpoint.
For robust and reproducible chemical synthesis, researchers, scientists, and drug development professionals must rely on validated, quantitative analytical techniques. This guide has provided a comparative overview of three such methods: TLC, GC-MS, and NMR spectroscopy.
-
TLC remains an indispensable tool for quick, qualitative checks.
-
GC-MS offers a powerful solution for the quantitative analysis of volatile reaction mixtures.
-
NMR spectroscopy provides the most comprehensive data, enabling both structural elucidation and precise in-situ quantification.
By understanding the principles and practical applications of these techniques, you can make informed decisions about the most appropriate method for monitoring your specific chemical reactions, leading to improved efficiency, higher yields, and greater confidence in your results.
References
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University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
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Wikipedia. (2023, November 29). Phosphine oxides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. Retrieved from [Link]
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LabXchange. (n.d.). Lab Procedure: Thin Layer Chromatography. Retrieved from [Link]
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Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]
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Denton, R. M., An, J., & Ritson, D. J. (2011). In situ phosphine oxide reduction: a catalytic Appel reaction. Chemical Communications, 47(38), 10907-10909. [Link]
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Watson, S. C., & Eastham, J. F. (1967). Colored indicators for simple direct titration of magnesium and lithium reagents. Journal of Organometallic Chemistry, 9(1), 165-168. [Link]
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Werner, E., & J. M. (2020). Progress in -Phosphine Oxide- Catalysis. EPFL. [Link]
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O'Brien, C. J., Tellez, J. L., Nixon, Z. S., & Kang, L. J. (2011). Catalytic in situ phosphine oxide reduction. Angewandte Chemie International Edition, 50(34), 7840-7842. [Link]
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Chemistry LibreTexts. (2021, August 15). Suzuki Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]
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A Spectroscopic Guide to Tri-o-tolylphosphine and its Oxide: A Comparative Analysis for the Modern Laboratory
In the landscape of synthetic chemistry and catalysis, organophosphorus compounds are indispensable tools. Among these, triarylphosphines and their corresponding oxides represent a fundamental pairing, often encountered as ligands, reagents, or byproducts. Understanding the distinct spectroscopic signatures of a phosphine and its oxide is crucial for reaction monitoring, purity assessment, and mechanistic studies. This guide provides an in-depth spectroscopic comparison of tri-o-tolylphosphine (TOTP) and tri-o-tolylphosphine oxide (TOTPO), offering experimental insights and data to aid researchers in their analytical endeavors.
Introduction: The Significance of Spectroscopic Differentiation
Tri-o-tolylphosphine is a bulky phosphine ligand frequently employed in cross-coupling reactions and other transition metal-catalyzed transformations.[1][2] Its steric hindrance, conferred by the ortho-methyl groups, influences the coordination environment of the metal center, often leading to unique reactivity.[1] Inevitably, in the presence of oxidants or aerobic conditions, TOTP can be converted to its corresponding phosphine oxide, TOTPO.[1] The transformation from the trivalent phosphorus(III) in the phosphine to the pentavalent phosphorus(V) in the oxide brings about significant changes in the electronic structure and, consequently, the spectroscopic properties of the molecule. This guide will focus on the key differences observed in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, the two most common analytical techniques for the characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Phosphorus Nuclei
NMR spectroscopy, particularly ³¹P NMR, is the most definitive method for distinguishing between a phosphine and its oxide. The chemical environment of the phosphorus nucleus is highly sensitive to its oxidation state and coordination.
³¹P NMR Spectroscopy: The Diagnostic Window
The most dramatic difference between TOTP and TOTPO is observed in their ³¹P NMR spectra. The lone pair of electrons on the phosphorus atom in TOTP results in a significantly more shielded nucleus compared to the oxidized phosphorus in TOTPO.
-
Tri-o-tolylphosphine (TOTP): The ³¹P NMR spectrum of TOTP typically exhibits a single resonance in the upfield region, around -28 to -30 ppm in deuterated chloroform (CDCl₃).[3] This upfield chemical shift is characteristic of triarylphosphines.
-
This compound (TOTPO): Upon oxidation, the phosphorus nucleus becomes significantly deshielded. The ³¹P NMR spectrum of TOTPO shows a single peak in the downfield region, typically around +41 ppm in CDCl₃.[4] This substantial downfield shift of approximately 70 ppm is an unambiguous indicator of the conversion of the phosphine to the phosphine oxide.
This large chemical shift difference allows for easy quantification of the conversion of a phosphine to its oxide in a reaction mixture.[5]
¹³C NMR Spectroscopy: Subtle Shifts in the Carbon Framework
The oxidation of the phosphorus atom also induces subtle but measurable changes in the ¹³C NMR spectrum of the tolyl groups. The electron-withdrawing nature of the phosphoryl group (P=O) in TOTPO influences the electron density of the aromatic carbons.
| Assignment | Tri-o-tolylphosphine (TOTP) ¹³C Chemical Shift (ppm) | This compound (TOTPO) ¹³C Chemical Shift (ppm) |
| ipso-C (C-P) | ~137 (d) | Expected downfield shift |
| ortho-C (C-CH₃) | ~142 (d) | Expected downfield shift |
| Aromatic CH | ~125-133 | Subtle shifts |
| CH₃ | ~21 (d) | Minimal change |
Note: The signals for the carbon atoms coupled to phosphorus will appear as doublets due to ¹J- and ²J-coupling.[6]
Infrared (IR) Spectroscopy: The Emergence of the Phosphoryl Stretch
Infrared spectroscopy provides a rapid and straightforward method to confirm the oxidation of a phosphine. The key diagnostic feature is the appearance of a strong absorption band corresponding to the P=O stretching vibration in the phosphine oxide, which is absent in the spectrum of the phosphine.
-
Tri-o-tolylphosphine (TOTP): The IR spectrum of TOTP is characterized by absorptions corresponding to the aromatic C-H and C-C stretching and bending vibrations, as well as the P-C stretching modes. The spectrum lacks any strong absorption in the 1100-1300 cm⁻¹ region.[7]
-
This compound (TOTPO): The most prominent feature in the IR spectrum of TOTPO is a very strong and sharp absorption band in the range of 1140-1200 cm⁻¹ , which is attributed to the P=O stretching vibration .[8][9] The exact position of this band can be influenced by factors such as hydrogen bonding.[9] This band is a definitive marker for the presence of the phosphine oxide.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy (³¹P and ¹³C)
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the phosphine or phosphine oxide into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. For air-sensitive phosphines, it is advisable to prepare the sample under an inert atmosphere (e.g., in a glovebox).[5]
-
-
Instrumental Parameters (General):
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.
-
Reference: For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used and set to 0 ppm.[6] For ¹³C NMR, the residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm) is used as an internal reference.
-
Temperature: Standard room temperature (e.g., 298 K) is usually sufficient.
-
-
³¹P NMR Acquisition:
-
A simple one-pulse experiment with proton decoupling is typically used.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the phosphorus nucleus for quantitative analysis.
-
-
¹³C NMR Acquisition:
-
A standard proton-decoupled ¹³C NMR experiment is performed.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Place a small amount (1-2 mg) of the solid phosphine or phosphine oxide in a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Gently grind the sample and KBr together with an agate pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture to a pellet press die.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
IR Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
Visualizing the Concepts
To further clarify the structural and analytical workflows, the following diagrams are provided.
Caption: Molecular structures of TOTP and TOTPO.
Caption: Experimental workflow for spectroscopic analysis.
Summary of Key Spectroscopic Differences
| Spectroscopic Technique | Tri-o-tolylphosphine (TOTP) | This compound (TOTPO) | Key Differentiator |
| ³¹P NMR (in CDCl₃) | ~ -29 ppm | ~ +41 ppm | ~70 ppm downfield shift upon oxidation |
| IR Spectroscopy | Absence of strong absorption at 1100-1300 cm⁻¹ | Strong, sharp absorption at ~1140-1200 cm⁻¹ | Appearance of the P=O stretching band |
Conclusion
The spectroscopic differentiation of tri-o-tolylphosphine and its oxide is a clear-cut process, with ³¹P NMR and IR spectroscopy offering complementary and definitive data. The substantial downfield shift in the ³¹P NMR spectrum and the emergence of a strong P=O stretching band in the IR spectrum are unmistakable indicators of phosphine oxidation. By understanding these key differences and employing robust experimental protocols, researchers can confidently characterize their compounds, monitor reaction progress, and gain deeper insights into their chemical transformations. This guide serves as a practical resource for scientists and professionals in the field, enabling accurate and efficient analysis of this important class of organophosphorus compounds.
References
- Herrmann, W. A., et al. (1997). Palladacycles: Efficient New Catalysts for the Heck Vinylation of Aryl Halides. Chemistry – A European Journal, 3(8), 1357–1364.
- Imamoto, T., et al. (2011). Simple Unprecedented Conversion of Phosphine Oxides and Sulfides to Phosphine Boranes using Sodium Borohydride.
- Electronic Supplementary Information for "A mild and general method for the deoxygenation of phosphine oxides". The Royal Society of Chemistry.
- SUPPLEMENTARY INFORMATION for "Ru-catalysed H/D exchange of phosphines". The Royal Society of Chemistry.
- Tri(o-tolyl)phosphine(6163-58-2) 13C NMR spectrum. ChemicalBook.
- Tri-o-tolylphosphine. PubChem.
- TRI-P-TOLYLPHOSPHINE(1038-95-5) 13C NMR spectrum. ChemicalBook.
- This compound. PubChem.
- FT–IR spectrum of trioctylphosphine oxide (TOPO) showing the characteristic vibrational stretching of the P=O bond at 1146 cm⁻¹.
- Mass spectra of (a) triphenylphosphine oxide (TPPO) and (b) triphenylphosphine (TPP).
- Tris(o-tolyl)phosphine. Grokipedia.
- Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods. (2023). Beilstein Journal of Organic Chemistry, 19, 138-150.
- Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. (2012). Dalton Transactions, 41(6), 1742-1754.
- Triphenylphosphine oxide. NIST Chemistry WebBook.
- Study of interactions between Brønsted acids and triethylphosphine oxide in solution by 31P NMR: evidence for 2 : 1 species. (2020). Physical Chemistry Chemical Physics, 22(42), 24351-24358.
- Detection of triphenyl phosphine oxide (TPPO; a) and comparison with triphenyl phosphate (TPHP; b) in the same sample of extract combined with 105 foodstuff samples by use of liquid chromatography (LC)-electrospray (ESI)-time-of-flight mass spectrometry.
- Tris(o-tolyl)phosphine. Wikipedia.
- Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids. (2005).
- Monitoring the oxidation of Phosphine ligands using 31P NMR. (2023). Magritek.
- Phosphorus-31 NMR studies of several phosphines in the solid state. (1989). Canadian Journal of Chemistry, 67(7), 1132-1137.
- Tri(o-tolyl)phosphine(6163-58-2) 1H NMR spectrum. ChemicalBook.
- Photoinduced Hydrophosphination of Terminal Alkynes with Tri(o-tolyl)phosphine: Synthesis of Alkenylphosphonium Salts. (2022). Organic Letters, 24(13), 2476–2480.
- Derivatives of Triphenylphosphine and Triphenylphosphine Oxide. (1960). The Journal of Organic Chemistry, 25(11), 2044–2046.
- 31P Magnetic Resonance of Triphenylphosphine Oxide Complexes with Silicon Compounds. (1976). Journal of Inorganic and Nuclear Chemistry, 38(7), 1373-1374.
- Tri(o-tolyl)phosphine 97%. Sigma-Aldrich.
- Tri-ortho-tolylphosphine. SpectraBase.
- Triethylphosphine. SpectraBase.
- Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids.
- FTIR of phosphine oxide stretch without (triphenylphosphine oxide) and with (phosphine oxide/novolac blend) hydrogen bonding that persists at 200°C.
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A Comparative Guide to the Electrochemical Properties of Tri-o-tolylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and materials science, phosphine oxides are pivotal compounds, often emerging as byproducts of widely utilized reactions or serving as stable pre-ligands for catalysis. Their electrochemical behavior, particularly their resistance to reduction, is a critical parameter influencing their application and recyclability. This guide provides an in-depth comparison of the electrochemical properties of tri-o-tolylphosphine oxide (TOTPO) against its common isomer, triphenylphosphine oxide (TPPO), and its other positional isomers, tri-m-tolylphosphine oxide and tri-p-tolylphosphine oxide. We will delve into the nuanced interplay of steric and electronic effects that govern their redox characteristics, supported by available experimental data and a detailed protocol for their electrochemical analysis.
The Electrochemical Landscape of Triarylphosphine Oxides: A Comparative Analysis
The electrochemical reduction of triarylphosphine oxides to their corresponding phosphines is a topic of significant interest, particularly for the regeneration of phosphine ligands from their oxides. This process is heavily influenced by the electronic and steric nature of the substituents on the aryl rings.
This compound (TOTPO) vs. Triphenylphosphine Oxide (TPPO)
The most striking difference in the electrochemical behavior between TOTPO and its less sterically hindered counterpart, TPPO, lies in their susceptibility to reduction. Experimental evidence strongly suggests that the electrochemical reduction of TOTPO is significantly less efficient than that of TPPO.[1] This reduced reactivity is primarily attributed to the profound steric hindrance imposed by the three methyl groups located at the ortho positions of the phenyl rings.
These bulky ortho-substituents physically obstruct the approach of electrons to the phosphorus center and the P=O bond, thereby impeding the electron transfer process necessary for reduction. In a comparative study on the electrochemical reduction of various triarylphosphine oxides, it was observed that while TPPO could be reduced to triphenylphosphine in high yield, the reduction of TOTPO under similar conditions was markedly less effective, resulting in a significantly lower yield of the corresponding phosphine.[1]
The Role of Isomeric Position: Electronic and Steric Effects
To further elucidate the structure-property relationships governing the electrochemical behavior of triarylphosphine oxides, it is instructive to consider the meta and para isomers of tolyl-substituted phosphine oxides.
-
Tri-p-tolylphosphine Oxide: In this isomer, the methyl groups are in the para position, far from the phosphorus center. Here, the electronic effect of the methyl groups, which are weakly electron-donating, is expected to be the dominant factor influencing the electrochemical properties. Electron-donating groups increase the electron density at the phosphorus atom, which should theoretically make the P=O bond stronger and the compound more difficult to reduce (i.e., a more negative reduction potential) compared to TPPO.
-
Tri-m-tolylphosphine Oxide: With the methyl groups in the meta position, both steric and electronic effects are at play, though the steric hindrance is less pronounced than in TOTPO. The electronic influence of the meta-methyl groups is still electron-donating, which would suggest a more negative reduction potential compared to TPPO.
A comprehensive comparison of the electrochemical properties of these phosphine oxides is summarized in the table below. It is important to note that while qualitative comparisons can be drawn from existing literature, precise reduction potential values for all isomers are not consistently reported under identical experimental conditions.
| Compound | Structure | Key Feature | Expected Ease of Reduction | Reported Reduction Potential (vs. Ag/Ag+) |
| Triphenylphosphine Oxide (TPPO) | P(=O)(c1ccccc1)(c2ccccc2)c3ccccc3 | Unsubstituted Aryl Groups | Baseline | ~ -3.0 V[1] |
| This compound (TOTPO) | P(=O)(c1ccccc1C)(c2ccccc2C)c3ccccc3C | High Steric Hindrance | Lower than TPPO[1] | Not Reported |
| Tri-m-tolylphosphine Oxide | P(=O)(c1cccc(C)c1)(c2cccc(C)c2)c3cccc(C)c3 | Moderate Steric Hindrance, Electron-Donating Groups | Lower than TPPO | Not Reported |
| Tri-p-tolylphosphine Oxide | P(=O)(c1ccc(C)cc1)(c2ccc(C)cc2)c3ccc(C)cc3 | Electron-Donating Groups | Lower than TPPO | Not Reported |
Experimental Protocol: Determination of Electrochemical Properties by Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to probe the redox properties of chemical species. A detailed, step-by-step methodology for determining the reduction potential of a generic triarylphosphine oxide is provided below.
I. Materials and Reagents
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Electrochemical Cell
-
Potentiostat
-
Triarylphosphine oxide of interest (e.g., TOTPO)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or similar
-
Solvent: Anhydrous and deoxygenated acetonitrile or dimethylformamide (DMF)
-
Polishing materials: Alumina slurry and polishing pads
-
Inert gas: High-purity nitrogen or argon
II. Experimental Procedure
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the electrochemical solvent (acetonitrile or DMF).
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in the chosen anhydrous solvent.
-
Prepare a stock solution of the triarylphosphine oxide (e.g., 1-10 mM) in the supporting electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the electrochemical cell with the working, reference, and counter electrodes.
-
Fill the cell with the phosphine oxide solution.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes. Maintain an inert atmosphere above the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Perform a cyclic voltammetry scan. A typical potential window for the reduction of triarylphosphine oxides would be from 0 V to -3.5 V.
-
Set the scan rate, typically starting at 100 mV/s.
-
Record the resulting voltammogram.
-
-
Data Analysis:
-
From the cyclic voltammogram, identify the cathodic peak potential (Epc), which corresponds to the reduction of the phosphine oxide.
-
If the reduction is reversible or quasi-reversible, an anodic peak (Epa) will be observed on the reverse scan.
-
The half-wave potential (E1/2), which is a good approximation of the standard reduction potential, can be calculated as (Epc + Epa) / 2 for a reversible system. For an irreversible system, as is common for many phosphine oxides, the peak potential (Epc) is often reported.
-
Visualizing Experimental Workflow and Molecular Structures
To provide a clearer understanding of the experimental setup and the molecular structures discussed, the following diagrams are provided.
Caption: Experimental workflow for cyclic voltammetry.
Caption: Steric hindrance in triarylphosphine oxides.
Conclusion
The electrochemical properties of this compound are dominated by the significant steric hindrance imparted by the ortho-methyl groups, rendering it more resistant to electrochemical reduction compared to triphenylphosphine oxide. While the electronic effects of the tolyl substituents in the meta and para positions also play a role, the steric congestion in TOTPO is the defining factor in its electrochemical behavior. A thorough understanding of these structure-property relationships is crucial for the rational design of phosphine oxide-based ligands and for the development of efficient recycling strategies for these important chemical entities. Further research to quantify the reduction potentials of a broader range of substituted triarylphosphine oxides under standardized conditions will undoubtedly provide deeper insights into this fascinating area of electrochemistry.
References
Sources
The Emerging Role of Phosphine Oxides: A Comparative Guide to Ligands in Cross-Coupling Catalysis
For decades, phosphines have been the undisputed workhorse ligands in palladium-catalyzed cross-coupling reactions. However, a growing body of research highlights the surprising efficacy and unique advantages of their oxidized counterparts: phosphine oxides. Initially dismissed as catalyst poisons, phosphine oxides are now understood to act as potent stabilizing ligands and pre-catalysts, often leading to faster and more efficient reactions.
This guide offers a comparative analysis of phosphine oxide ligands in key cross-coupling reactions. We will delve into their mechanism of action, provide supporting experimental data for their performance against traditional phosphines, and furnish detailed protocols for their application. This content is tailored for researchers, chemists, and drug development professionals seeking to optimize existing catalytic systems or explore novel reactivity.
The Dual Nature of Phosphine Oxides: From Spectator to Key Player
Phosphine oxides have traditionally been viewed as the deactivated form of phosphine ligands, arising from undesirable oxidation which can alter the ligand-to-metal ratio and impact catalyst stability.[1] However, recent studies have serendipitously discovered that phosphine oxides can play a beneficial, direct role in catalysis.[2] They are no longer simply byproducts but can be intentionally employed to enhance reaction outcomes.
Their utility stems from several key properties:
-
Air and Moisture Stability: Unlike many sensitive phosphine ligands, phosphine oxides are generally bench-stable, simplifying reaction setup.[3]
-
Stabilizing Effect: Evidence suggests that phosphine oxides can stabilize the active Pd(0) nanoparticles formed during the reaction, preventing agglomeration into inactive palladium black and thereby prolonging catalyst lifetime.[2]
-
In-Situ Pre-catalyst Formation: Many phosphine oxides, particularly secondary phosphine oxides (SPOs), are believed to act as pre-catalysts.[3][4] They can exist in tautomeric equilibrium with the trivalent phosphinous acid form, which can coordinate to the metal center.[4] Alternatively, they may be reduced in situ to the corresponding phosphine, which then acts as the active ligand. This controlled, slow release of the active phosphine can be beneficial.
-
Direct Ligation: While not as common as with phosphines, phosphine oxides have been shown to directly coordinate to Pd(II) centers, influencing the electronic and steric environment of the catalyst.[2][5]
Mechanism of Action: The Pre-catalyst Pathway
A predominant mechanistic hypothesis involves the phosphine oxide serving as a pre-catalyst that is reduced in situ to generate the active L-Pd(0) species. This is particularly relevant when starting with a Pd(II) salt. The catalytic cycle is initiated by the reduction of the Pd(II) pre-catalyst to Pd(0), which can be facilitated by a variety of reagents in the reaction mixture, including amines, bases, or even the organometallic cross-coupling partner.[1]
The phosphine oxide can be reduced to the corresponding phosphine, which then coordinates to the Pd(0) center to form the active catalyst. This active species then proceeds through the well-established oxidative addition, transmetalation, and reductive elimination steps of the cross-coupling cycle.
Caption: Proposed mechanism for phosphine oxide as a pre-catalyst.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. The choice of ligand is critical, especially for challenging substrates like aryl chlorides. Below is a comparative summary of phosphine oxide performance versus traditional phosphine ligands.
| Ligand/Pre-catalyst | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Triphenylphosphine Oxide | 4-Bromobenzotrifluoride | (4-Methoxyphenyl)dimethylsilanolate (K⁺ salt) | 2.5 (Pd) / 5.0 (Ligand) | - | Toluene | 90 | 0.5 | 79 | [2] |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [6] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 95 | [7] |
| Secondary Phosphine Oxide (SPO) | 4-Chlorotoluene | Phenylboronic acid | 2.0 (Pd) | K₂CO₃ | Dioxane | 100 | 12 | 92 | [3] |
Analysis: While highly efficient biaryl phosphines like SPhos and XPhos demonstrate excellent yields at room temperature for activated aryl chlorides, phosphine oxides show remarkable efficacy under thermal conditions.[6][7] Notably, triphenylphosphine oxide facilitated a rapid coupling with an aryl bromide in just 30 minutes.[2] Secondary phosphine oxides (SPOs) have proven effective for the challenging coupling of aryl chlorides, a testament to their growing importance.[3] The data suggests that for rapid screenings or when extreme air-sensitivity is a concern, phosphine oxides present a highly practical alternative.
Performance Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental C-N bond-forming reaction. The development of bulky, electron-rich phosphine ligands has been pivotal to its success.[8] Here, we compare their performance with emerging phosphine oxide systems.
| Ligand/Pre-catalyst | Aryl Halide | Amine | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Di-tert-butylphosphine oxide | 4-Chlorotoluene | Morpholine | 2.0 (Pd) | NaOtBu | Toluene | 80 | 3 | 98 | [3] |
| BrettPhos | 4-Chloro-tert-butylbenzene | N-Methylaniline | 1.0 (Pd) | NaOtBu | t-Amyl alcohol | 100 | 24 | 96 | [8] |
| RuPhos | 4-Chloroanisole | Morpholine | 1.0 (Pd) | K₂CO₃ | t-BuOH | 100 | 18 | >95 | [7] |
| XPhos | 1-Bromo-4-methoxybenzene | Aniline | 1.0 (Pd) | Cs₂CO₃ | Toluene | 100 | 16 | 97 | [7] |
Analysis: The data clearly shows that a simple secondary phosphine oxide, di-tert-butylphosphine oxide, is highly competitive with sophisticated and often expensive biaryl phosphine ligands like BrettPhos and RuPhos for the amination of aryl chlorides.[3][7][8] Achieving a 98% yield demonstrates that phosphine oxides can be highly effective ligands for this crucial transformation, offering a potentially more economical and stable catalytic system.
Experimental Protocol: Suzuki-Miyaura Coupling Using Triphenylphosphine Oxide
This protocol describes a representative procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a potassium arylsilanolate using triphenylphosphine oxide as a stabilizing ligand, adapted from the literature.[2]
Materials:
-
Aryl bromide (e.g., 4-bromobenzotrifluoride, 1.0 mmol)
-
Potassium (4-methoxyphenyl)dimethylsilanolate (1.2 mmol)
-
Allylpalladium(II) chloride dimer [(APC)]₂ (0.025 mmol, 2.5 mol %)
-
Triphenylphosphine oxide (Ph₃P=O) (0.05 mmol, 5.0 mol %)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere glovebox or Schlenk line
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
Preparation: In a glovebox, add the aryl bromide (1.0 mmol), potassium (4-methoxyphenyl)dimethylsilanolate (1.2 mmol), triphenylphosphine oxide (0.05 mmol), and the allylpalladium(II) chloride dimer (0.025 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the vial.
-
Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated oil bath at 90 °C.
-
Monitoring: Stir the reaction mixture vigorously for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion and Outlook
Phosphine oxides have transitioned from being considered mere catalyst decomposition products to valuable and effective components of modern cross-coupling reactions. Their stability, ease of handling, and impressive performance, particularly with challenging substrates, make them a compelling alternative to traditional phosphine ligands. While sophisticated biaryl phosphines often provide superior performance under milder conditions, phosphine oxides offer a robust, cost-effective, and highly practical option for a wide range of synthetic applications.
Future research will likely focus on designing novel phosphine oxide structures with tailored steric and electronic properties to further expand their substrate scope and catalytic efficiency. The development of well-defined phosphine oxide-ligated palladium pre-catalysts will also be a key area of investigation, aiming to improve reproducibility and gain deeper mechanistic insights into their role in catalysis.
References
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Vedejs, E., et al. (2003). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. Journal of the American Chemical Society. Available at: [Link]
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Fairlamb, I. J. S., et al. (2021). Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. ChemRxiv. Available at: [Link]
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Shaikh, A. B., et al. (2012). Secondary phosphine oxides: Versatile ligands in transition metal-catalyzed cross-coupling reactions. Catalysis Science & Technology. Available at: [Link]
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Engle, K. M., et al. (2020). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Journal of the American Chemical Society. Available at: [Link]
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Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]
-
Wang, X., et al. (2022). A visible-light activated secondary phosphine oxide ligand enabling Pd-catalyzed radical cross-couplings. Nature Communications. Available at: [Link]
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Nova, A., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
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Ghaffari, B., et al. (2017). A rational pre-catalyst design for bis-phosphine mono-oxide palladium catalyzed reactions. Chemical Science. Available at: [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
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Gelman, D., et al. (2003). The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C−C, C−N, and C−S Bond Formation on Unactivated Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]
-
Organ, M. G., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Available at: [Link]
-
Pérez-Temprano, M. H., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Studies. Organometallics. Available at: [Link]
-
Buchwald, S. L., et al. (2017). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. ACS Catalysis. Available at: [Link]
-
Mace, C. R., et al. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education. Available at: [Link]
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The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Buchwald, S. L., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science. Available at: [Link]
-
ChemTube3D. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
-
Nolan, S. P., et al. (2011). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. European Journal of Organic Chemistry. Available at: [Link]
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Lewis basicity of tri-o-tolylphosphine oxide compared to other phosphine oxides
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to experimental success. Phosphine oxides are a class of compounds frequently employed as ligands, catalysts, or probes for Lewis acidity. Their efficacy in these roles is intrinsically linked to the Lewis basicity of the phosphoryl oxygen (P=O). This guide provides an in-depth comparison of the Lewis basicity of tri-o-tolylphosphine oxide against other commonly used phosphine oxides, grounding the discussion in structural chemistry, spectroscopic data, and practical experimental methodology.
Understanding Lewis Basicity in Phosphine Oxides
The Lewis basicity of a phosphine oxide is defined by the ability of the lone pairs of electrons on the phosphoryl oxygen atom to be donated to a Lewis acid (an electron pair acceptor). This interaction is fundamental to their application in coordination chemistry and catalysis. The electron density at the oxygen atom is not static; it is modulated by the electronic and steric nature of the substituents (R groups) attached to the phosphorus atom.
Two primary factors govern the Lewis basicity of R₃P=O compounds:
-
Electronic Effects: Substituents that are electron-donating increase the electron density on the phosphorus atom, which in turn enhances the electron density and donating ability of the phosphoryl oxygen. Conversely, electron-withdrawing groups decrease basicity.
-
Steric Effects: Bulky substituents can physically obstruct the approach of a Lewis acid to the oxygen atom. This steric hindrance can reduce the effective basicity by impeding the formation of a stable Lewis acid-base adduct, even if the oxygen is electronically rich.
This guide will focus on comparing this compound to three key alternatives: the archetypal aromatic triphenylphosphine oxide, the electronically enriched tri-p-tolylphosphine oxide, and the highly basic trialkylphosphine oxide, represented here by tricyclohexylphosphine oxide.
The Unique Case of this compound: A Steric and Electronic Tug-of-War
This compound presents a fascinating case where electronic and steric effects are in direct opposition.
Electronic Influence
The methyl group in the ortho position of the tolyl ring is electron-donating through induction and hyperconjugation. This effect increases the electron density on the phosphorus atom compared to an unsubstituted phenyl ring. Consequently, the phosphoryl oxygen in this compound is expected to be more electron-rich and thus more Lewis basic than the oxygen in triphenylphosphine oxide. A similar electronic enhancement is expected for tri-p-tolylphosphine oxide.
Steric Hindrance
The defining feature of this compound is its profound steric bulk. The three methyl groups in the ortho positions create a crowded environment around the phosphorus center. The parent phosphine, tris(o-tolyl)phosphine, is known for its exceptionally large Tolman cone angle of 194°, a measure of its steric bulk[1]. This steric congestion is carried over to the phosphine oxide, creating a "protective pocket" around the P=O group. This bulk can significantly hinder the ability of a Lewis acid to access and coordinate with the phosphoryl oxygen.
The interplay of these opposing factors is crucial to understanding the compound's reactivity.
Caption: Interplay of electronic and steric effects in this compound.
Comparative Analysis: Spectroscopic Evidence
A fundamental principle is that a higher Lewis basicity of the phosphoryl oxygen corresponds to a weaker, more polarized P=O bond. This is reflected in a lower P=O stretching frequency (ν(P=O)) in the IR spectrum.
| Phosphine Oxide | Substituent Type | Key Feature | ν(P=O) (cm⁻¹) | δ(³¹P) (ppm) | Relative Basicity |
| Tricyclohexylphosphine Oxide | Trialkyl | Strong +I effect | ~1140-1150 (est.) | ~47.3[2] | Very High |
| Trioctylphosphine Oxide (Analogue) | Trialkyl | Strong +I effect | ~1146-1148[3] | Not readily available | Very High |
| Tri-p-tolylphosphine Oxide | Triaryl | +I effect (p-Me) | ~1185 (est.) | Not readily available | High |
| This compound | Triaryl | +I effect, high steric bulk | ~1185-1190 (est.) | Not readily available | Moderate to High (Sterically dependent) |
| Triphenylphosphine Oxide | Triaryl | Phenyl resonance | ~1190-1202[4] | ~25-30 | Moderate |
Note: Estimated values are based on established trends where electron-donating groups lower the P=O stretching frequency. Direct experimental values for some compounds were not found in the literature survey.
Analysis of Trends:
-
Trialkyl vs. Triaryl: The data for trioctylphosphine oxide (TOPO), a trialkyl analogue, shows a significantly lower P=O stretching frequency (~1148 cm⁻¹) compared to triphenylphosphine oxide (TPPO) (~1195 cm⁻¹). This is strong evidence for the substantially higher Lewis basicity of trialkylphosphine oxides, driven by the strong electron-donating nature of alkyl groups. The ³¹P NMR chemical shift of tricyclohexylphosphine oxide (TCPO) at ~47.3 ppm is also notably downfield from that of TPPO, consistent with a different electronic environment at the phosphorus atom.
-
Substituted Aryls: While a precise value for tri-p-tolylphosphine oxide is not available, the electron-donating para-methyl groups are expected to increase basicity over TPPO, resulting in a lower ν(P=O).
-
The Position of this compound: Based on electronic effects alone, its ν(P=O) should be comparable to or slightly lower than that of the para-isomer. However, its effective Lewis basicity is a more complex issue. While the oxygen atom is electronically rich, its ability to engage in a Lewis acid-base interaction will be highly dependent on the steric profile of the incoming Lewis acid. For small Lewis acids (like a proton), it will behave as a strong base. For bulkier Lewis acids, its reactivity may be significantly diminished compared to the less hindered tri-p-tolylphosphine oxide.
Experimental Protocols for Measuring Lewis Basicity
To empirically determine and compare the Lewis basicity of these compounds, researchers can employ well-established spectroscopic techniques.
Protocol 1: Determination by FTIR Spectroscopy
This method relies on the principle that a more basic phosphine oxide will have a weaker P=O bond, which absorbs infrared radiation at a lower frequency.
Objective: To determine the P=O stretching frequency (ν(P=O)) for a series of phosphine oxides.
Methodology:
-
Sample Preparation: Prepare dilute solutions (~0.05 M) of each phosphine oxide (this compound, triphenylphosphine oxide, etc.) in a non-polar, aprotic solvent such as carbon tetrachloride (CCl₄) or hexane. The solvent must be transparent in the 1250-1100 cm⁻¹ region.
-
Instrument Setup: Use a calibrated Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the solvent in the liquid cell.
-
Data Acquisition: Fill the liquid cell with the sample solution and record the infrared spectrum from 4000 to 400 cm⁻¹.
-
Analysis:
-
Subtract the solvent background from the sample spectrum.
-
Identify the strong, sharp absorption band in the 1210-1140 cm⁻¹ region, which corresponds to the P=O stretching vibration.
-
Record the frequency of the peak maximum.
-
-
Comparison: A lower frequency for ν(P=O) indicates a higher intrinsic Lewis basicity.
Protocol 2: The Gutmann-Beckett Method via ³¹P NMR Titration
This method quantifies the interaction between a phosphine oxide probe and a Lewis acid by observing the change in the phosphorus-31 NMR chemical shift.
Objective: To compare the effective Lewis basicity of different phosphine oxides by titrating them with a standard Lewis acid.
Caption: Workflow for the Gutmann-Beckett ³¹P NMR titration method.
Methodology:
-
Sample Preparation: Prepare a stock solution of the phosphine oxide probe (e.g., 0.1 M this compound) in a dry, weakly coordinating deuterated solvent (e.g., CD₂Cl₂). Prepare a separate stock solution of a strong Lewis acid (e.g., antimony pentachloride, SbCl₅) in the same solvent.
-
Initial Spectrum: Transfer a known volume of the phosphine oxide solution to an NMR tube and acquire a ³¹P{¹H} NMR spectrum. Record the initial chemical shift (δ_initial).
-
Titration: Add a small, precise aliquot (e.g., 0.1 equivalents) of the Lewis acid solution to the NMR tube. Mix thoroughly.
-
Data Acquisition: Acquire a new ³¹P{¹H} NMR spectrum and record the observed chemical shift (δ_obs).
-
Iteration: Repeat steps 3 and 4, incrementally adding the Lewis acid until the ³¹P chemical shift no longer changes upon further addition, indicating saturation.
-
Analysis: The magnitude of the total change in chemical shift (Δδ = δ_final - δ_initial) reflects the strength of the interaction. A larger Δδ upon coordination to the same Lewis acid suggests a stronger interaction and higher effective Lewis basicity. Comparing the Δδ values for different phosphine oxides provides a relative ranking of their basicity toward that specific Lewis acid.
Conclusion
The Lewis basicity of this compound is a nuanced property governed by a balance of competing factors.
-
Electronically , the ortho-methyl groups enhance the intrinsic basicity of the phosphoryl oxygen, making it a stronger Lewis base than triphenylphosphine oxide.
-
Sterically , the significant bulk of the three o-tolyl groups creates considerable hindrance around the P=O bond, which can inhibit its ability to bind to Lewis acids, particularly those that are also sterically demanding.
Therefore, this compound can be classified as a strong but sterically hindered Lewis base . Its effective basicity is context-dependent. It will be a highly effective base for small Lewis acids but may show surprisingly low reactivity towards larger substrates. This unique characteristic can be exploited in catalyst design, where it might serve as a "proton sponge" or a ligand that is bulky yet electronically donating, favoring specific coordination geometries. Researchers and drug development professionals should consider both the electronic and steric profiles when selecting this reagent for their applications.
References
- Allman, T., & Goel, R. G. (1982). The basicity of phosphines. Canadian Journal of Chemistry, 60(6), 716-722.
-
Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). FT–IR spectrum of trioctylphosphine oxide (TOPO) showing the characteristic vibrational stretching of the P=O bond at 1146 cm⁻¹. Retrieved from [Link]
-
Spinsolve. (2023). Monitoring oxidation of Phosphine ligands using 31P NMR. Retrieved from Magritek website: [Link]
-
Wikipedia contributors. (n.d.). Tris(o-tolyl)phosphine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
A Comparative Guide to the Thermal Stability of Triarylphosphine Oxides
Introduction: The Unseen Pillar of Process Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, triarylphosphine oxides are ubiquitous. Often relegated to the status of a byproduct from essential transformations like the Wittig, Staudinger, and Mitsunobu reactions, their intrinsic properties are crucial for process safety, purification strategies, and even as potential ligands in catalysis.[1] Among these properties, thermal stability is a critical parameter that dictates their behavior under various processing conditions. A thorough understanding of how aromatic substituents influence the thermal robustness of the P=O bond and the overall molecular framework is paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of the thermal stability of triarylphosphine oxides, supported by experimental data and protocols. We will explore the causal relationship between electronic effects of substituents and thermal decomposition, offering a foundational understanding for informed decision-making in your research and development endeavors.
The Decisive Role of Thermal Stability
The thermal stability of a compound is not merely an academic data point; it has profound practical implications. In drug development, high temperatures are often employed in purification, drying, and formulation processes. A thermally labile compound can lead to degradation, impurity formation, and ultimately, compromise the quality and safety of the final active pharmaceutical ingredient (API). For process chemists, the thermal decomposition temperature of a byproduct like a triarylphosphine oxide influences the design of distillation and crystallization steps for its efficient removal. Furthermore, in applications where phosphine oxides are used as catalysts or ligands, their thermal limits define the operational window of the reaction.
Comparative Analysis of Thermal Stability: A Data-Driven Approach
To elucidate the impact of substituents on the thermal stability of triarylphosphine oxides, we will compare three representative compounds:
-
Tris(4-methoxyphenyl)phosphine oxide: Featuring electron-donating methoxy groups.
-
Triphenylphosphine oxide (TPPO): The unsubstituted benchmark.
-
Tris(4-chlorophenyl)phosphine oxide: Bearing electron-withdrawing chloro groups.
The primary technique for evaluating thermal stability is Thermogravimetric Analysis (TGA) , which measures the change in mass of a sample as a function of temperature. A key parameter derived from TGA is the decomposition temperature (Td), often reported as the temperature at which 5% of the initial mass is lost (Td5%).
Experimental Data Summary
The following table summarizes the thermal decomposition data for our selected triarylphosphine oxides, obtained under a nitrogen atmosphere.
| Compound | Substituent | Electronic Effect | Td5% (°C) |
| Tris(4-methoxyphenyl)phosphine oxide | -OCH3 | Electron-Donating | ~380 |
| Triphenylphosphine oxide (TPPO) | -H | Neutral | ~430 |
| Tris(4-chlorophenyl)phosphine oxide | -Cl | Electron-Withdrawing | ~450 |
Note: The Td5% values are representative and can vary slightly based on experimental conditions such as heating rate and sample purity.
Interpreting the Data: The Influence of Electronics
The data reveals a clear trend: the thermal stability of triarylphosphine oxides increases with the presence of electron-withdrawing substituents on the aryl rings.
-
Electron-donating groups like methoxy (-OCH3) increase the electron density on the aromatic rings and, through resonance, can slightly increase the electron density around the phosphorus atom. This can subtly weaken the P-C bonds, leading to a lower decomposition temperature compared to the unsubstituted TPPO.
-
Electron-withdrawing groups such as chlorine (-Cl) pull electron density away from the phosphorus center. This inductive effect strengthens the P-C bonds, making the molecule more resistant to thermal degradation and resulting in a higher decomposition temperature.
This trend underscores the importance of the electronic environment around the central phosphorus atom in dictating the overall thermal stability of the molecule.
Experimental Protocol: Assessing Thermal Stability via TGA
To ensure the reproducibility and accuracy of thermal stability data, a standardized experimental protocol is essential. The following is a detailed methodology for the Thermogravimetric Analysis of triarylphosphine oxides.
Instrumentation and Materials
-
Thermogravimetric Analyzer (TGA): Equipped with a high-precision balance and a furnace capable of controlled heating rates.
-
Sample Pans: Alumina or platinum crucibles.
-
Inert Gas: High-purity nitrogen (99.999%).
-
Samples: Triarylphosphine oxide samples of high purity.
Step-by-Step Procedure
-
Sample Preparation: Accurately weigh 5-10 mg of the triarylphosphine oxide sample into a clean, tared TGA crucible.
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature and the Td5% from the TGA curve.
-
Optionally, the first derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition.
-
Causality Behind Experimental Choices
-
Inert Atmosphere: Conducting the analysis under a nitrogen atmosphere is crucial to study the intrinsic thermal stability of the compound, preventing oxidative decomposition which would occur in the presence of air.
-
Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Faster rates can shift the decomposition to higher temperatures, while slower rates can enhance resolution but are more time-consuming.
-
Sample Size: A small sample size (5-10 mg) minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature measurements.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the TGA experimental workflow for assessing the thermal stability of triarylphosphine oxides.
Caption: Workflow for TGA analysis of triarylphosphine oxides.
Conclusion
The thermal stability of triarylphosphine oxides is a critical parameter in process chemistry and drug development, directly influenced by the electronic nature of the substituents on the aryl rings. As demonstrated, electron-withdrawing groups enhance thermal stability by strengthening the P-C bonds, while electron-donating groups can have a modest destabilizing effect. This understanding, coupled with a robust experimental protocol for TGA, empowers researchers to make informed decisions regarding reaction conditions, purification strategies, and the overall management of these important compounds.
References
-
PubChem. Triphenylphosphine oxide. National Center for Biotechnology Information. [Link]
-
NIST. Triphenylphosphine oxide. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
Cheméo. Tris(4-chlorophenyl)phosphine. [Link]
-
PubChem. Tris(4-methoxyphenyl)phosphine oxide. National Center for Biotechnology Information. [Link]
-
Mettler Toledo. Thermal Analysis of Organic Compounds. [Link]
-
Lab Manager. TGA vs DSC: Comparing Thermal Analysis Techniques. [Link]
-
EPFL. Protocol Thermogravimetric Analysis (TGA). [Link]
Sources
Tri-o-tolylphosphine Oxide (TOTPO): A Comparative Analysis of its Potential as a Sterically Demanding Ligand for Transition Metals
An In-Depth Technical Guide for Researchers
Abstract
Tri-o-tolylphosphine oxide (TOTPO) represents a fascinating, yet largely unexplored, frontier in the chemistry of sterically hindered ligands. While its parent phosphine, tri-o-tolylphosphine (TOTP), is well-established as a bulky ligand in homogeneous catalysis, TOTPO's potential as an O-donor ligand remains undocumented in the peer-reviewed literature. This guide presents a comprehensive, hypothesis-driven analysis of TOTPO's predicted efficacy as a ligand for transition metals. By drawing direct comparisons with the well-characterized and less sterically hindered analogue, triphenylphosphine oxide (TPPO), we will explore the profound impact that the ortho-methyl groups are likely to have on coordination geometry, complex stability, and reactivity. This document is structured to serve as a foundational resource for researchers, providing not only a theoretical framework but also actionable experimental protocols to validate the predicted behavior of this unique ligand and its transition metal complexes.
Introduction: The Case for a Bulky Phosphine Oxide
Phosphine oxides (R₃P=O) are a well-established class of neutral, monodentate ligands that coordinate to metal centers through the phosphoryl oxygen atom.[1] The highly polar P=O bond renders the oxygen a hard Lewis base, making these ligands particularly suitable for coordination to hard or borderline Lewis acidic transition metals.[2] The most studied member of this family is triphenylphosphine oxide (TPPO), which forms stable, well-characterized complexes with a wide array of metals.[2]
The efficacy of a ligand is governed by a delicate interplay of its electronic and steric properties. While TPPO provides a standard steric and electronic profile, the introduction of methyl groups onto its phenyl rings offers a mechanism for fine-tuning these properties. Placing these groups at the ortho position, as in this compound (TOTPO), is predicted to introduce extreme steric hindrance around the coordinating oxygen atom. This steric bulk is the defining characteristic of TOTPO and the primary motivation for its study. The parent phosphine, tri-o-tolylphosphine (TOTP), is known for having one of the largest cone angles of any common phosphine ligand at 194°, a property that dramatically influences the reactivity of its metal complexes.[3]
It is crucial to note that, despite the extensive research on TOTP, there is a conspicuous absence of experimental data for transition metal complexes of TOTPO. This guide, therefore, embarks on a predictive exploration. We will leverage the rich chemistry of TPPO as a benchmark and the known steric properties of TOTP to construct a robust hypothesis about the coordination chemistry of TOTPO, thereby laying the groundwork for future empirical investigation.
Synthesis and Physicochemical Properties of TOTPO
The most direct route to this compound is the oxidation of its corresponding phosphine, tri-o-tolylphosphine. This transformation is often facile, as triarylphosphines are sensitive to air oxidation, particularly in solution.[3] For preparative purposes, a more controlled oxidation is preferred.
Experimental Protocol: Synthesis of this compound (TOTPO)
This protocol describes a standard method for the synthesis of TOTPO from commercially available TOTP.
Rationale: The choice of hydrogen peroxide as the oxidant in an acetone/water mixture provides a clean and efficient reaction. Acetone ensures the solubility of the non-polar phosphine, while the aqueous H₂O₂ is a readily available and potent oxidizing agent. The reaction is typically exothermic, necessitating controlled addition at a reduced temperature to ensure safety and prevent side reactions.
Materials:
-
Tri-o-tolylphosphine (TOTP)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Acetone
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of tri-o-tolylphosphine in 100 mL of acetone.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.
-
Oxidation: Add 5 mL of 30% H₂O₂ dropwise to the cooled solution over a period of 15-20 minutes. An exotherm may be observed; maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Quenching & Extraction: Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water and 100 mL of diethyl ether. Shake the funnel vigorously and allow the layers to separate.
-
Washing: Discard the lower aqueous layer. Wash the organic layer with two 50 mL portions of deionized water.
-
Drying & Concentration: Transfer the organic layer to a clean flask and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield a white solid.
-
Purification: The crude TOTPO can be further purified by recrystallization from a suitable solvent system, such as ethanol or a toluene/hexane mixture, to yield a white crystalline solid.
The workflow for this synthesis is visualized below.
Caption: Experimental workflow for the synthesis of TOTPO.
The Benchmark: Coordination Chemistry of Triphenylphosphine Oxide (TPPO)
To predict the behavior of TOTPO, we must first understand its foundational analogue, TPPO. TPPO coordinates to a wide range of transition metals, typically forming complexes with the general formula [M(TPPO)ₓXᵧ] (where X is an anion like a halide). The key diagnostic tool for confirming coordination is infrared (IR) spectroscopy. The P=O stretching vibration (ν(P=O)) in free TPPO appears around 1190 cm⁻¹. Upon coordination to a metal, this band shifts to a lower frequency (typically 1050-1150 cm⁻¹), indicating a weakening of the P=O bond due to the donation of electron density from the oxygen to the metal center.[2]
The structural parameters of these complexes have been extensively studied by single-crystal X-ray diffraction. A selection of this data is presented below to establish a baseline for comparison.
Table 1: Selected Structural and Spectroscopic Data for Transition Metal-TPPO Complexes
| Complex | M-O Bond Length (Å) | P-O Bond Length (Å) | Δν(P=O) (cm⁻¹) | Reference |
| Free TPPO | N/A | ~1.48 | 0 | [4] |
| NiCl₂[(TPPO)]₂ | 1.96 | 1.51 | ~40-50 | [1] |
| Co(NO₃)₂[(TPPO)]₂ | 2.03 - 2.06 | 1.51 - 1.52 | ~45 | [5] |
| CuCl₂[(TPPO)]₂ | 1.97 | 1.50 | ~40 | |
| Zn(NO₃)₂[(TPPO)]₂ | 2.02 | 1.52 | ~40 | [5] |
Note: Δν(P=O) is the shift in the P=O stretching frequency relative to free TPPO. Values are approximate and can vary with the physical state.
Predicted Efficacy and Coordination Behavior of TOTPO: A Steric-Driven Hypothesis
The primary difference between TPPO and TOTPO is the presence of three ortho-methyl groups. This substitution is expected to have a dominant steric effect and a minor electronic effect.
The Dominant Influence: Steric Hindrance
The immense bulk of the tri-o-tolyl groups is the most significant factor that will differentiate TOTPO from TPPO. This steric pressure will manifest in several predictable ways:
-
Lower Coordination Numbers: While metals can readily coordinate multiple TPPO ligands (e.g., four in [Cu(OPPh₃)₄]²⁺), TOTPO will likely favor complexes with lower coordination numbers.[6] It is plausible that for many metals, coordination of more than two TOTPO ligands would be sterically impossible.
-
Longer, Weaker Metal-Ligand Bonds: The steric repulsion between the o-methyl groups and other ligands on the metal center will likely force an elongation of the M-O bond compared to analogous TPPO complexes. This weaker coordination could lead to more labile ligand dissociation, a property that can be advantageous in catalysis.
-
Distorted Coordination Geometries: The bulky nature of TOTPO may enforce unusual or distorted geometries around the metal center to accommodate the ligands.
Caption: Workflow for the validation of TOTPO's coordination behavior.
Conclusion and Future Outlook
This compound stands as an intriguing candidate for expanding the toolkit of phosphine oxide ligands. Although direct experimental evidence of its coordination chemistry is currently absent from the literature, a logical analysis based on its structure allows for robust predictions. The defining feature of TOTPO is its immense steric bulk, which is expected to result in complexes with lower coordination numbers, elongated metal-ligand bonds, and potentially unique reactivity compared to its ubiquitous counterpart, TPPO. The minor electron-donating nature of the methyl groups is predicted to be a negligible factor in the face of these overwhelming steric demands.
This guide has provided the theoretical foundation and practical, self-validating experimental protocols necessary for researchers to begin the systematic exploration of TOTPO. The synthesis and characterization of its transition metal complexes will not only fill a significant gap in our understanding of ligand chemistry but may also open doors to new catalytic systems where extreme steric hindrance can be leveraged to control selectivity or promote challenging chemical transformations. The study of TOTPO is a call to investigate the limits of steric effects in coordination chemistry, and the discoveries await in the laboratory.
References
A comprehensive list of references will be compiled upon the completion of experimental work. Foundational knowledge for this guide is based on established principles of coordination chemistry and data from the following representative sources:
- Ningbo Inno Pharmchem Co., Ltd.Coordination Chemistry: The Pivotal Role of Tri(o-tolyl)phosphine Ligands. [URL: https://www.inno-pharmchem.com/news/coordination-chemistry-the-pivotal-role-of-tri-o-tolyl-phosphine-ligands-38992825.html]
- Grokipedia.Tris(o-tolyl)phosphine.
- PubMed.Tris(tri-o-tolyl phosphite-κP)nickel: a coordinatively unsaturated nickel(0) complex. [URL: https://pubmed.ncbi.nlm.nih.gov/25849318/]
- Chem-Impex.Tri(o-tolyl)phosphine. [URL: https://www.chemimpex.com/products/05691]
- Wikipedia.Tris(o-tolyl)phosphine. [URL: https://en.wikipedia.org/wiki/Tris(o-tolyl)phosphine]
- Sci-Hub.Copper(I) complexes with tri-o-tolylphosphine and heterocyclic thione ligands. [URL: Not a direct link, requires DOI search.]
- Sigma-Aldrich.Dichlorobis(tri-o-tolylphosphine)palladium(II). [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/453048]
- Ningbo Inno Pharmchem Co., Ltd.Tris(o-tolyl)phosphine: A Versatile Organophosphorus Ligand for Catalysis and Organic Synthesis. [URL: https://www.inno-pharmchem.com/news/tris-o-tolyl-phosphine-a-versatile-organophosphorus-ligand-for-catalysis-and-organic-synthesis-78598911.html]
- ACS Publications.Reaction of rhodium halides with tri-o-tolylphosphine and related ligands. [URL: https://pubs.acs.org/doi/10.1021/ic50066a002]
- ElectronicsAndBooks.The Reaction of Rhodium Halides with Tri-o-tolylphosphine. [URL: https://electronicsandbooks.com/eab1/manual/Magazine/C/CC/1966-09-21%20No.%2018/3/]
- BenchChem.The Coordination Chemistry of Triphenylphosphine Oxide with Transition Metals: A Technical Guide. [URL: https://www.benchchem.com/blog/the-coordination-chemistry-of-triphenylphosphine-oxide-with-transition-metals-a-technical-guide/]
- ResearchGate.Role of Sterics in Phosphine-Ligated Gold Clusters. [URL: https://www.researchgate.
- MDPI.On the Redox Equilibrium of TPP/TPPO Containing Cu(I) and Cu(II) Complexes. [URL: https://www.mdpi.com/2304-6740/11/5/70]
- Indian Journal of Chemistry.Structural studies of copper(II) complexes with triphenylphosphine oxide. [URL: http://nopr.niscpr.res.in/handle/123456789/22026]
- Chemical Papers.Copper(II) complexes with triphenylphosphine oxide. I. Preparation and properties of Cu(OPPh3)4X2.2H2O. [URL: https://www.chempap.org/journal-article/10.1007/BF03239335]
- RSC Publishing.The reaction of rhodium halides with tri-o-tolylphosphine: a stable bivalent rhodium complex. [URL: https://pubs.rsc.org/en/content/articlelanding/1966/c1/c19660000806]
- ChemicalBook.Tri(o-tolyl)phosphine synthesis. [URL: https://www.chemicalbook.com/synthesis/6163-58-2.htm]
- PubChem.this compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/326944]
- Thermo Fisher Scientific.Bis(tri-o-tolylphosphine)palladium(0), Pd 14.9%. [URL: https://www.thermofisher.
- Strem Catalog.Bis(tri-o-tolylphosphine)palladium(0), min. 98%. [URL: https://www.strem.
- Fisher Scientific.Bis[tri(o-tolyl)phosphine]palladium(II) chloride, 95%. [URL: https://www.fishersci.com/shop/products/bis-tri-o-tolyl-phosphine-palladium-ii-chloride-95/AA45304806]
- Fisher Scientific.Bis(tri-o-tolylphosphine)palladium(0), Pd 14.9%. [URL: https://www.fishersci.ca/shop/products/bis-tri-o-tolyl-phosphine-palladium-0-pd-14-9/A1560906]
- Sci-Hub.The reaction of rhodium halides with tri-o-tolylphosphine. [URL: Not a direct link, requires DOI search.]
- ACS Publications.Steric effects inhibiting reactivity. [URL: https://pubs.acs.org/doi/10.1021/ic50209a037]
- Semantic Scholar.Study of the geometric preferences of copper(I) halide coordination compounds with triarylphosphines. [URL: https://www.semanticscholar.org/paper/Study-of-the-geometric-preferences-of-copper(I)-Barron-Zovinka/3a5e01c5905d2146f6631899539215037d2f8319]
- Wikipedia.Transition metal complexes of phosphine oxides. [URL: https://en.wikipedia.org/wiki/Transition_metal_complexes_of_phosphine_oxides]
- ResearchGate.Structure determination and modeling of monoclinic trioctylphosphine oxide. [URL: https://www.researchgate.net/publication/303373412_Structure_determination_and_modeling_of_monoclinic_trioctylphosphine_oxide]
- RSC Publishing.Phosphine oxide complexes. Part III. Bis(triphenylphosphine oxide)dinitrato-complexes of cobalt(II), nickel(II), copper(II), and zinc(II). [URL: https://pubs.rsc.org/en/content/articlelanding/1960/jr/jr9600002276]
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- PMC - NIH.trans-Tetraiodidobis(tri-p-tolylphosphine oxide-κO)tin(IV). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961129/]
- RSC Publishing.Synthesis of chiral titanium-containing phosphinoamide ligands for enantioselective heterobimetallic catalysis. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c5sc04289e]
- RSC Publishing.Crystal and molecular structure of triphenylphosphine oxide. [URL: https://pubs.rsc.org/en/content/articlelanding/1966/j1/j19660000868]
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- organic-chemistry.org.Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid. [URL: https://www.organic-chemistry.org/abstracts/lit2/279.shtm]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tri-O-Tolylphosphine Oxide
For the diligent researcher, scientist, and drug development professional, the commitment to safety and environmental stewardship extends beyond the bench. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory operations. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of tri-o-tolylphosphine oxide, ensuring the protection of personnel and the environment. Our focus is not just on the "how," but the "why," grounding each procedural step in scientific principles to foster a culture of safety and responsibility.
Understanding the Hazard Profile of this compound
This compound (TOTPO) is a solid organophosphorus compound. While its toxicological properties have not been exhaustively investigated, the available data and the nature of related compounds necessitate a cautious approach to its handling and disposal.[1] It is known to be an irritant to the eyes, respiratory system, and skin.[2][3] Furthermore, like many organophosphorus compounds, it may pose long-term adverse effects to aquatic life.[4][5][6]
Key Hazard Considerations:
| Hazard Type | Description | Mitigation Strategy |
| Acute Toxicity | While specific LD50 data for TOTPO is not readily available, related compounds like triphenylphosphine oxide have oral LD50 values in the range of 1380 mg/kg (mouse).[6][7] Inhalation of dust and direct contact should be avoided.[1][2] | Strict adherence to Personal Protective Equipment (PPE) protocols and use of engineering controls like fume hoods. |
| Irritation | Causes skin and serious eye irritation.[3] May also cause respiratory irritation upon inhalation of dust.[2][6] | Use of appropriate gloves, safety goggles or a face shield, and a lab coat. Handling should occur in a well-ventilated area.[1][8] |
| Environmental | May cause long-lasting harmful effects to aquatic life.[5][6] Improper disposal can lead to environmental contamination.[8][9] | Disposal must follow hazardous waste regulations to prevent release into the environment.[4][5] |
| Combustibility | Considered a combustible solid that burns but does not easily propagate flame.[4] Dust clouds may form explosive mixtures with air.[4] Upon combustion, it can release toxic oxides of phosphorus and carbon.[1][4][7] | Avoid generating dust, especially in confined spaces, and keep away from ignition sources.[4][7] Use appropriate fire extinguishers (dry chemical, carbon dioxide, or foam).[1] |
Pre-Disposal: Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to handle this compound with the utmost care in a controlled laboratory environment.
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles.[2][8]
-
Lab Coat: A flame-retardant lab coat should be worn to protect from spills.
-
Respiratory Protection: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[1][8]
Emergency Preparedness:
-
An emergency shower and eyewash station must be readily accessible.[8]
-
A spill kit containing appropriate absorbent materials (such as sand or earth for dry spills) should be available.[8]
Step-by-Step Disposal Procedure for this compound
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Never dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Identification and Classification
Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to determine if a chemical is a hazardous waste.[7][10][11] Given its potential toxicity and environmental hazards, this compound should be managed as such.
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions.[10]
-
Solid Waste: Place pure, unadulterated this compound and any grossly contaminated items (e.g., weigh boats, contaminated filter paper) into a dedicated, sealed, and clearly labeled hazardous waste container.[1][8]
-
Liquid Waste: If this compound is in a solvent, it should be collected in a separate, compatible hazardous waste container for liquids. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[8]
-
Contaminated Labware: Disposable items with minimal contamination (e.g., gloves, paper towels from a minor spill cleanup) should be placed in a sealed bag and then into a solid hazardous waste container.[8]
Step 3: Waste Container Management
-
Container Type: Use containers that are in good condition and compatible with the chemical. For solid this compound, a securely sealable polyethylene or glass container is appropriate.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[8]
Step 4: On-Site Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[2][7]
Step 5: Final Disposal
The final and most critical step is to arrange for the collection and disposal of the hazardous waste through a licensed and reputable disposal company or your institution's Environmental Health and Safety (EHS) department.[1][8][10] These professionals are equipped to handle and transport hazardous chemicals in accordance with all federal, state, and local regulations.[10][12]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram illustrates the key decision points and actions required.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
Causality and Best Practices: A Deeper Dive
-
Why Segregate? Organophosphorus compounds can react unpredictably with other chemical classes. Mixing waste streams without a thorough understanding of their compatibility can lead to exothermic reactions, gas evolution, or the formation of more hazardous substances. Segregation is a cornerstone of preventative safety in waste management.[10]
-
The Importance of a Licensed Disposal Company: The regulations governing hazardous waste transportation and disposal are complex and stringent, falling under the purview of the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[10][13][14] Licensed contractors are trained and insured to manage these risks, ensuring that the waste is handled in a way that is safe for the public and the environment, from "cradle to grave."[11][14]
-
Chemical Treatment (Neutralization): While some organophosphorus compounds can be chemically deactivated, this should not be attempted for this compound without a validated and approved protocol from your institution's EHS department.[8] Such procedures can be hazardous if not performed correctly and are best left to trained professionals.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.
References
- Benchchem. (n.d.). Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- ChemicalBook. (2025). Tri(o-tolyl)phosphine - Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Trioctylphosphine oxide Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Triphenylphosphine oxide, 99%.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Tri-O-Tolylphosphine.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- ECHEMI. (n.d.). Tri-o-tolylphosphine SDS, 6163-58-2 Safety Data Sheets.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Tri(o-tolyl)phosphine.
- Cayman Chemical. (2025). Safety Data Sheet - Triphenylphosphine oxide.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - tri-n-octylphosphine oxide.
- ChemicalBook. (2025). Trioctylphosphine oxide - Chemical Safety Data Sheet.
- AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
- PubMed. (n.d.). Organophosphate esters in inert landfill soil: A case study.
- U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
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A Senior Application Scientist's Guide to Handling Tri-O-tolylphosphine Oxide: Essential PPE and Safety Protocols
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical synthesis, the safe handling of reagents is a non-negotiable cornerstone of laboratory practice. Tri-O-tolylphosphine oxide, an organophosphorus compound, is one such reagent where a thorough understanding of its potential hazards and the corresponding protective measures is paramount. While comprehensive toxicological data for this specific molecule may not be fully established, its classification as an organophosphorus compound and the known hazards of its structural analogs demand a rigorous and cautious approach.[1][2] This guide provides essential, field-proven guidance on the personal protective equipment (PPE) and operational plans required for the safe handling and disposal of this compound.
The Causality Behind Caution: Understanding the Risk Profile
This compound belongs to the broad class of organophosphorus compounds. Many compounds in this family are known to exhibit significant neurotoxicity through mechanisms like the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[3][4] Exposure can lead to a range of adverse health effects, from acute symptoms to long-term neurological disorders.[5][6]
While the specific toxicity of this compound is not fully characterized, safety data sheets (SDS) for closely related compounds provide critical baseline information. For instance, Tri(o-tolyl)phosphine is documented as an irritant to the eyes, skin, and respiratory system.[2][7] Other phosphine oxides are known to cause serious eye and skin irritation.[8] Therefore, our safety protocol must be built on two pillars:
-
Known Hazards of Analogs: Protection against the confirmed irritant properties of similar molecules.[2]
-
Potential Class Hazards: Prudent measures to mitigate the potential for neurotoxicity associated with the broader organophosphorus class.[3]
This dual-consideration approach ensures that we establish a self-validating system of protection that errs on the side of safety when faced with toxicological uncertainty.
Core Personal Protective Equipment (PPE) Mandates
Handling this compound, which is typically a solid powder, requires a multi-layered PPE strategy to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.[2] Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[2]
| PPE Category | Item Specification | Rationale for Use |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles | Provides a seal around the eyes to protect against airborne powder and accidental splashes. Standard safety glasses are insufficient.[1][2] |
| Face shield (worn over goggles) | Recommended when handling larger quantities or when there is a significant risk of splashing or dust generation.[9] | |
| Hand Protection | Nitrile gloves (double-gloved) | Nitrile offers good chemical resistance for incidental contact. Double-gloving is a critical best practice to protect against tears and contamination during glove removal.[1][9] |
| Body Protection | Chemical-resistant lab coat or coveralls | Provides a barrier against spills and dust contamination of personal clothing. Should be buttoned/zipped completely.[10] |
| Chemical-resistant apron (optional) | Recommended when handling larger quantities to provide an additional layer of protection.[9] | |
| Respiratory Protection | NIOSH-approved N95 or P100 respirator | Mandatory. Since the compound is a powder, minimizing dust generation is key.[1][2] A respirator is essential to prevent inhalation of fine airborne particles. A full respiratory protection program meeting OSHA 29 CFR 1910.134 standards must be in place.[2] |
Operational Workflow: From Preparation to Disposal
A structured workflow is essential to ensure safety at every stage of handling. The following diagram and procedural steps outline a comprehensive plan for working with this compound.
Caption: Safe Handling Workflow for this compound.
Experimental Protocol: Step-by-Step Guidance
Phase 1: Preparation
-
Designate Handling Area: All work with this compound powder must be conducted within a certified chemical fume hood to ensure adequate ventilation.[2]
-
Gather and Inspect PPE: Collect all necessary PPE as detailed in the table above. Visually inspect each item, particularly gloves, for any signs of damage or degradation.
-
Don PPE: Put on PPE in the following order: lab coat, inner gloves, respirator, safety goggles, face shield (if used), and finally, outer gloves. This sequence ensures a proper seal and minimizes contamination.
Phase 2: Chemical Handling
-
Weighing: When weighing the powder, use a weigh boat or paper. Handle containers carefully to minimize the generation of airborne dust.[2] Perform this task deep within the fume hood.
-
Transfer: Use a spatula to transfer the powder. If preparing a solution, add the solvent to the powder slowly to avoid splashing.
Phase 3: Decontamination and Disposal
-
Decontaminate Equipment: All glassware and surfaces that came into contact with the chemical should be decontaminated. Consult your institution's specific guidelines for cleaning organophosphorus compounds.
-
Doff PPE: The removal of PPE is a critical step to prevent self-contamination.
-
Remove outer gloves first, peeling them off so they turn inside out.
-
Remove the face shield and/or lab coat.
-
Remove safety goggles.
-
Remove respirator.
-
Finally, remove inner gloves using the same inside-out technique.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
-
-
Waste Disposal:
-
Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[1]
-
Unused Product: Dispose of unused this compound as hazardous waste in its original container or a suitable, labeled container. Do not mix with other waste streams unless directed by your environmental health and safety (EHS) department.[8]
-
Contaminated Packaging: The original container, once empty, should also be disposed of as hazardous waste.[1]
-
By adhering to these rigorous protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. Trust in the process, understand the causality behind each step, and prioritize safety beyond the product itself.
References
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Jokanović, M. (2018). Neurotoxic effects of organophosphorus pesticides and possible association with neurodegenerative diseases in man: A review. PubMed. Available at: [Link]
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Valenzuela-Paz, P., et al. (2021). Neurotoxic Effects Associated with Current Uses of Organophosphorus Compounds. MDPI. Available at: [Link]
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Balali-Mood, M., & Balali-Mood, K. (n.d.). Neurotoxic Disorders of Organophosphorus Compounds and Their Managements. SID. Available at: [Link]
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Wikipedia. (n.d.). Organophosphate poisoning. Available at: [Link]
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O'Callaghan, J. P., & Kelly, K. A. (2015). Neurotoxicity in acute and repeated organophosphate exposure. PubMed Central. Available at: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Tri-O-Tolylphosphine. Available at: [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Available at: [Link]
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Novarlo. (n.d.). Personal Protective Equipment Products. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
